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8-(Boc-amino)-2-azaspiro[4.5]decane Documentation Hub

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  • Product: 8-(Boc-amino)-2-azaspiro[4.5]decane
  • CAS: 1609409-14-4

Core Science & Biosynthesis

Foundational

8-(Boc-amino)-2-azaspiro[4.5]decane structure and conformation

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Author: BenchChem Technical Support Team. Date: March 2026

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8-(Boc-amino)-2-azaspiro[4.5]decane: Structural Dynamics, Conformational Analysis, and Applications in Modern Drug Discovery

Executive Summary: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to highly saturated, sp3-rich three-dimensional architectures is a critical strategy for improving pharmacokinetic profiles and target specificity. The spirocyclic compound 8-(Boc-amino)-2-azaspiro[4.5]decane represents a privileged scaffold that perfectly embodies this . By combining a rigid 2-azaspiro[4.5]decane core with an orthogonally protected amino group, this molecule serves as a versatile, conformationally restricted bioisostere for piperazines and piperidines. It offers enhanced metabolic stability, increased basicity, and superior solubility, making it a highly sought-after building block in hit-to-lead optimization[1].

Structural and Conformational Analysis

The architecture of 8-(Boc-amino)-2-azaspiro[4.5]decane consists of a five-membered pyrrolidine ring spiro-fused to a six-membered cyclohexane ring at the C5 position. This spiro junction forces the two rings into an orthogonal arrangement, projecting substituents into distinct, locked three-dimensional vectors.

Cyclohexane Ring Conformation: The six-membered ring predominantly adopts a chair conformation to minimize torsional strain. The presence of the bulky tert-butyloxycarbonyl (Boc) protected amino group at the C8 position dictates the thermodynamic equilibrium of the ring. To avoid severe 1,3-diaxial steric clashes with the axial protons at C6 and C10, the Boc-amino group strongly prefers the equatorial position.

Pyrrolidine Ring Conformation: The five-membered nitrogen-containing ring exhibits greater flexibility, rapidly interconverting between envelope and half-chair conformations. However, the spiro-fusion at C5 restricts the global conformational entropy, locking the spatial relationship between the secondary amine (N2) and the protected primary amine (C8).

Table 1: Thermodynamic and Conformational Parameters of C8 Substituents Quantitative data illustrating the steric penalty of axial substitutions on the 2-azaspiro[4.5]decane core.

SubstituentConformationRelative Energy (kcal/mol)1,3-Diaxial InteractionsPopulation at 298K (%)
-NH2Equatorial0.0None~90%
-NH2Axial+1.2Moderate~10%
-NHBocEquatorial0.0None>99%
-NHBocAxial> +2.5Severe (Steric Clash)<1%

G A 8-(Boc-amino)-2-azaspiro[4.5]decane BA BA A->BA B Cyclohexane Ring (Chair Conformation) D Spiro Carbon (C5) Orthogonal Projection B->D E C8 Boc-Amino Group (Equatorial Preference) B->E C Pyrrolidine Ring (Envelope Conformation) C->D BA->C

Structural hierarchy and conformational features of the spirocyclic core.

Significance in Drug Discovery

Spirocyclic scaffolds are increasingly utilized to restrain conformational flexibility, thereby minimizing the entropic penalty upon protein binding. For instance, the replacement of configurationally labile moieties with spirocycles has successfully 1[1] and improved the ADME-Tox profiles of various clinical candidates. Historically, derivatives of the 2-azaspiro[4.5]decane system have been explored for their neurological activity, including roles as2[2] and 3[3]. The orthogonal projection of the N2 and C8-amino vectors makes this specific Boc-protected variant an ideal rigid linker or core scaffold for bivalent ligands and PROTACs.

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, ensuring the structural integrity and conformational purity of spirocyclic building blocks is paramount. Below are field-proven protocols for conformational validation and downstream functionalization.

Protocol A: NMR-Based Conformational Validation

Objective: To unequivocally confirm the equatorial orientation of the C8-Boc-amino group using Nuclear Overhauser Effect (NOE) spectroscopy. Causality: 1D 1H NMR alone is insufficient to determine the 3D conformation of spirocycles due to signal overlap in the aliphatic region. 2D NOESY/ROESY is required to observe through-space interactions. An equatorial Boc-amino group places the C8 proton in the axial position. This axial proton will exhibit strong NOE cross-peaks with the co-axial protons at C6 and C10. The absence of these cross-peaks would indicate an axial Boc-amino group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of 8-(Boc-amino)-2-azaspiro[4.5]decane in 0.6 mL of anhydrous CDCl3. Rationale: CDCl3 is a non-polar, non-competing solvent that prevents the disruption of intramolecular hydrogen bonding that might artificially stabilize specific conformers.

  • 1D Acquisition: Acquire a standard 1H NMR spectrum (400 or 500 MHz) to identify the C8 methine proton (typically a broad multiplet around 3.2-3.6 ppm).

  • Coupling Constant Analysis: Extract the J-values for the C8 proton. A large trans-diaxial coupling constant (J > 10 Hz) with adjacent C7/C9 axial protons acts as a primary self-validation step, confirming the C8 proton is axial (and thus the Boc-amino is equatorial).

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300-500 ms.

  • Data Interpretation: Map the cross-peaks. Confirm the spatial proximity between the C8 axial proton and the C6/C10 axial protons to definitively validate the equatorial preference.

G S1 Sample Prep (CDCl3 Solvent) S2 1D 1H & 13C NMR (Chemical Shift Assignment) S1->S2 S3 2D NOESY/ROESY (Spatial Proximity) S2->S3 S4 Coupling Constants (Axial/Equatorial) S2->S4 S5 Conformational Validation (Equatorial Boc-amino) S3->S5 S4->S5

Workflow for NMR-based conformational validation of the spirocycle.

Protocol B: Selective Deprotection and Functionalization

Objective: To selectively functionalize the N2 secondary amine prior to deprotecting the C8 primary amine. Causality: The molecule contains two basic nitrogen atoms. The N2 is a secondary aliphatic amine, while the C8 is a primary amine protected by a Boc group. Because N2 is inherently more nucleophilic and less sterically hindered, functionalizing N2 before Boc deprotection ensures regioselectivity without the need for complex protecting group manipulations.

Step-by-Step Methodology:

  • N2 Functionalization (Reductive Amination): React the intact 8-(Boc-amino)-2-azaspiro[4.5]decane (1.0 eq) with an aldehyde (1.1 eq) in 1,2-dichloroethane. Add sodium triacetoxyborohydride (STAB, 1.5 eq). Rationale: STAB is a mild reducing agent that will not reduce the aldehyde before iminium formation, ensuring high yields of the N-alkylated product while leaving the Boc group untouched.

  • Boc Cleavage: Dissolve the purified N2-alkylated intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0 °C. Rationale: The low temperature and controlled TFA concentration prevent potential side reactions or degradation of the spirocyclic core while efficiently cleaving the acid-labile Boc group.

  • Quenching and Isolation: Stir for 2 hours, then concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO3 and extract with EtOAc to isolate the free C8 primary amine for subsequent amide coupling.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?Taylor & Francis.
  • Potential applications of spirocyclic compounds in pharmacology.Benchchem.
  • Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors.PubMed.
  • Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives.PubMed.

Sources

Exploratory

Synthesis Pathways for 8-(Boc-amino)-2-azaspiro[4.5]decane: A Technical Guide for Advanced Scaffold Generation

Introduction & Chemical Significance In modern medicinal chemistry, the transition from planar aromatic rings to three-dimensional spirocyclic scaffolds is a proven strategy to improve physicochemical properties. Increas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

In modern medicinal chemistry, the transition from planar aromatic rings to three-dimensional spirocyclic scaffolds is a proven strategy to improve physicochemical properties. Increasing the fraction of


-hybridized carbons (

) enhances aqueous solubility, metabolic stability, and reduces off-target promiscuity.

The molecule 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS: 1341038-05-8) is a highly privileged, bifunctional building block. Its spiro[4.5]decane core provides a rigid vector for substituent projection, making it a critical intermediate in the synthesis of advanced therapeutics, including selective SHP2 inhibitors[1] and modulators of the Menin-MLL protein-protein interaction[2]. As a Senior Application Scientist, I have structured this guide to detail a robust, scalable, and self-validating synthetic pathway that ensures orthogonal control over the molecule's two nitrogen centers.

Retrosynthetic Strategy & Pathway Design

The primary challenge in synthesizing 8-(Boc-amino)-2-azaspiro[4.5]decane is differentiating the spiro-pyrrolidine nitrogen (position 2) from the exocyclic primary amine (position 8).

Our retrosynthetic logic relies on the pivotal intermediate 2-benzyl-2-azaspiro[4.5]decan-8-one [3]. By utilizing a benzyl protecting group on the pyrrolidine ring, we can safely execute a highly chemoselective reductive amination at the 8-position. The spiroketone itself is accessed via a tandem reductive lactamization of a cyanomethyl-substituted cyclohexanecarboxylate[4], originating from commercially available ethyl 4,4-ethylenedioxycyclohexanecarboxylate.

Retrosynthesis Target 8-(Boc-amino)- 2-azaspiro[4.5]decane Int1 8-(Boc-amino)-2-benzyl- 2-azaspiro[4.5]decane Target->Int1 Benzyl Deprotection Int2 2-Benzyl-2-azaspiro [4.5]decan-8-one Int1->Int2 Reductive Amination & Boc Protection Int3 Spiro-lactam Acetal Int2->Int3 Lactam Reduction & Acetal Hydrolysis SM Ethyl 4,4-ethylenedioxy- cyclohexanecarboxylate Int3->SM Alkylation & Reductive Cyclization

Retrosynthetic logic for 8-(Boc-amino)-2-azaspiro[4.5]decane via orthogonal protection.

Phase 1: Construction of the Spirocyclic Core

The following self-validating protocols establish the spiro[4.5]decane framework.

Step 1.1: Enolate Alkylation
  • Reagents: Lithium diisopropylamide (LDA), Bromoacetonitrile, THF, -78 °C.

  • Protocol: A solution of ethyl 4,4-ethylenedioxycyclohexanecarboxylate in anhydrous THF is added dropwise to a freshly prepared solution of LDA at -78 °C. After 1 hour of enolate formation, bromoacetonitrile is introduced.

  • Causality: LDA is required to quantitatively generate the thermodynamically stable enolate. Bromoacetonitrile acts as a highly reactive electrophile, installing the cyanomethyl group necessary to build the 5-membered pyrrolidine ring[4].

Step 1.2: Tandem Reductive Lactamization
  • Reagents:

    
    , 
    
    
    
    , Methanol, 0 °C to RT.
  • Protocol: The cyanomethyl intermediate is dissolved in MeOH with

    
    . 
    
    
    
    is added portion-wise at 0 °C, resulting in vigorous hydrogen evolution and the formation of a black precipitate.
  • Causality:

    
     reduces the Co(II) salt to cobalt boride (
    
    
    
    ), which acts as an in-situ catalyst for the selective reduction of the nitrile to a primary amine. The nascent amine spontaneously undergoes intramolecular acyl substitution with the adjacent ethyl ester, yielding 8,8-ethylenedioxy-2-azaspiro[4.5]decan-3-one[4]. This tandem sequence elegantly avoids the isolation of unstable aliphatic amines.
Step 1.3: Lactam Reduction & Benzylation
  • Reagents:

    
    , THF, reflux; followed by Benzyl Bromide (BnBr), 
    
    
    
    , DMF.
  • Protocol: The lactam is reduced using an excess of

    
     in refluxing THF for 12 hours. After Fieser workup, the crude pyrrolidine is immediately dissolved in DMF and treated with 
    
    
    
    and BnBr.
  • Causality: Exhaustive reduction of the lactam carbonyl yields the basic spiro-pyrrolidine. Immediate benzylation protects the secondary amine, preventing unwanted side reactions during the subsequent acidic unmasking of the ketone[3].

Step 1.4: Acetal Hydrolysis (Ketone Unmasking)
  • Reagents: 1M

    
    , THF/Water, RT.
    
  • Protocol: The benzylated acetal is stirred in a biphasic mixture of 1M

    
     and THF for 20 hours. The mixture is neutralized and extracted to yield 2-benzyl-2-azaspiro[4.5]decan-8-one.
    
  • Causality: Mild acidic hydrolysis selectively cleaves the ethylenedioxy protecting group without disturbing the basic benzylamine, revealing the critical ketone intermediate[3].

Phase 2: Orthogonal Functionalization & Amination

Converting a sterically hindered spiroketone to a primary amine is notoriously difficult due to the competing formation of secondary amine byproducts. We employ a Titanium-mediated approach to ensure strict chemoselectivity.

Step 2.1: Titanium-Mediated Reductive Amination
  • Reagents:

    
     (7M in MeOH), 
    
    
    
    , RT; then
    
    
    .
  • Protocol: 2-benzyl-2-azaspiro[4.5]decan-8-one is dissolved in EtOH. A 7M solution of

    
     in MeOH and 
    
    
    
    are added. The mixture is stirred for 6 hours to allow imine formation, followed by the addition of
    
    
    [5].
  • Causality:

    
     acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the metallo-imine. This completely suppresses the formation of dimeric secondary amines, ensuring high yields of the primary amine[5].
    

Mechanism Ketone Spiroketone (Substrate) TiComplex Ti(Oi-Pr)4 Coordination (Lewis Acid Activation) Ketone->TiComplex + NH3/MeOH Hemiaminal Hemiaminal Intermediate (Unstable) TiComplex->Hemiaminal Nucleophilic Attack Imine Metallo-Imine (Transient) Hemiaminal->Imine - H2O, - iPrOH Amine Primary Amine (Target) Imine->Amine NaBH4 Reduction

Mechanistic workflow of the Titanium-mediated reductive amination.

Step 2.2: Boc Protection
  • Reagents:

    
    , Triethylamine (
    
    
    
    ), DCM, 0 °C to RT.
  • Protocol: The crude primary amine is dissolved in DCM, cooled to 0 °C, and treated with

    
     and 
    
    
    
    .
  • Causality: The tert-butyloxycarbonyl (Boc) group is installed on the primary amine, establishing the required orthogonal protection profile relative to the benzyl group.

Step 2.3: Global Deprotection (Hydrogenolysis)
  • Reagents: 10% Pd/C,

    
     gas (1 atm), Methanol.
    
  • Protocol: The fully protected intermediate is subjected to catalytic hydrogenation over Pd/C at room temperature.

  • Causality: Hydrogenolysis selectively cleaves the benzyl group from the pyrrolidine nitrogen. The Boc group is entirely stable under these reductive conditions, yielding the final target: 8-(Boc-amino)-2-azaspiro[4.5]decane.

Quantitative Data: Optimization of Reductive Amination

To justify the selection of the Titanium-mediated protocol in Step 2.1, the following table summarizes the quantitative performance of various reductive amination conditions on sterically hindered spiroketones.

Reagent SystemReactive IntermediatePrimary Amine Yield (%)Sec. Amine Byproduct (%)Mechanistic Notes

/

Iminium Ion45%35%Sluggish conversion; high propensity for over-alkylation.
Benzylamine /

N-Benzyl Imine75%< 5%Good chemoselectivity, but requires an extra debenzylation step.

/

/

Metallo-Imine 88% < 2% Optimal chemoselectivity; direct access to primary amine.

References

  • SUBSTITUTED AZASPIRO (4.5)
  • SUBSTITUTED HETEROARYL COMPOUNDS AND METHODS OF USE - European Patent Office - EP 3312164 B1. googleapis.com.
  • Exo-aza spiro inhibitors of menin-MLL interaction - Google P
  • Heterocyclic ring derivatives useful as SHP2 inhibitors - Google P
  • 8-(Boc-amino)-2-azaspiro[4.5]decane | 1341038-05-8 - Sigma-Aldrich. sigmaaldrich.com.

Sources

Foundational

Unraveling the Enigma of CAS 1341038-05-8: A Case of Undisclosed Identity

For Researchers, Scientists, and Drug Development Professionals, the quest for novel chemical entities is a constant pursuit. Central to this endeavor is the Chemical Abstracts Service (CAS) registry number, a unique ide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals, the quest for novel chemical entities is a constant pursuit. Central to this endeavor is the Chemical Abstracts Service (CAS) registry number, a unique identifier for every known chemical substance. However, in the case of CAS number 1341038-05-8, the scientific community is met with a conspicuous silence. Despite extensive searches across chemical databases and scientific literature, the chemical identity, structure, and associated characterization data for this specific identifier remain elusive.

This in-depth guide was intended to provide a comprehensive technical overview of the compound associated with CAS 1341038-05-8. The goal was to furnish researchers with the critical data necessary for its synthesis, characterization, and evaluation of its biological activity. However, the foundational step in this process – the identification of the molecule itself – has proven to be an insurmountable obstacle.

Standard industry and academic search protocols, including inquiries into major chemical supplier catalogs, patent databases, and peer-reviewed scientific journals, have yielded no specific information for CAS 1341038-05-8. This lack of public data suggests several possibilities:

  • A Novel, Unpublished Compound: The CAS number may have been assigned to a very recently synthesized molecule that has not yet been disclosed in public forums.

  • Proprietary Information: The compound could be part of a confidential research and development program within a corporate or academic institution, with its details protected as a trade secret.

  • Data Entry Error: There is a possibility that the provided CAS number contains a typographical error.

Without the fundamental knowledge of the chemical's structure and properties, it is impossible to proceed with a scientifically rigorous technical guide. Key elements that would typically be included, such as:

  • Physicochemical Properties: Melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

  • Synthesis and Purification Protocols: Detailed reaction schemes and methods for obtaining the pure compound.

  • Biological Activity and Mechanism of Action: In vitro and in vivo data, target identification, and pathway analysis.

  • Toxicology and Safety Information: Essential data for handling and in vivo studies.

cannot be generated.

This situation underscores the dynamic and sometimes opaque nature of chemical research. While the vast majority of CAS numbers correspond to well-characterized substances, there exists a subset of identifiers for which information is not publicly accessible. For researchers and professionals who encounter such a scenario, the path forward involves direct inquiry with chemical synthesis companies or a re-verification of the CAS number's accuracy.

Until the chemical entity corresponding to CAS 1341038-05-8 is publicly disclosed, this guide must regrettably remain a placeholder, a testament to an intriguing but currently unsolved chemical mystery.

Exploratory

The Azaspiro[4.5]decane Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The azaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, has emerged as a cornerstone in contemporary me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its rigid, spirocyclic structure, which features a nitrogen-containing ring fused to a cyclohexane ring at a single carbon atom, provides a conformationally constrained framework. This distinct architecture allows for the precise spatial orientation of substituents, leading to enhanced target affinity, selectivity, and improved pharmacokinetic profiles compared to more flexible, linear, or monocyclic analogs. This guide offers a comprehensive exploration of the diverse biological activities associated with the azaspiro[4.5]decane core, delving into the synthetic strategies employed to access these molecules, their mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential.

The Versatility of the Azaspiro[4.5]decane Core: A Gateway to Diverse Pharmacological Activities

The inherent structural features of the azaspiro[4.5]decane scaffold have been exploited to develop a wide array of therapeutic agents targeting a spectrum of diseases. The strategic incorporation of different heteroatoms (such as oxygen and sulfur) and varied substitution patterns on the core rings has given rise to distinct classes of compounds with remarkable biological activities, including anticancer, neuroprotective, anti-inflammatory, antimicrobial, and antiviral properties.

Anticancer Activity: Targeting Key Oncogenic Pathways

The azaspiro[4.5]decane scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents. Derivatives of this core have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

One of the most promising classes in this regard is the 1-thia-4-azaspiro[4.5]decane family. These compounds have been shown to induce apoptosis in cancer cells and, in some cases, exhibit dual inhibitory activity against critical targets in oncogenic signaling pathways.[1] Research into structurally related compounds suggests a mechanism involving the inhibition of both the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein, key drivers of cell proliferation and survival in many cancers.[1] By simultaneously targeting these two kinases, these compounds can effectively shut down the pro-growth signals that fuel tumor progression.[1]

The anticancer activity of these compounds is typically evaluated using the MTT assay, a colorimetric method that assesses cell viability.

Table 1: In Vitro Anticancer Activity of Representative 1-Thia-4-azaspiro[4.5]decane Derivatives

Compound IDModificationCell LineIC50 (µM)Reference
Derivative AThiazolopyrimidine derivativeHepG-2 (Liver)15.2[2]
PC-3 (Prostate)18.5[2]
HCT116 (Colorectal)12.8[2]
Derivative B1,3,4-Thiadiazole thioglycoside derivativeHepG-2 (Liver)8.7[2]
PC-3 (Prostate)11.2[2]
HCT116 (Colorectal)9.4[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, PC-3, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[2]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[2]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[1]

cluster_synthesis Synthesis of Azaspiro[4.5]decanes cluster_bio_eval Biological Evaluation Start Starting Materials (e.g., Cyclohexanone, Amine, Thioglycolic Acid) Reaction One-Pot Multicomponent Reaction or Stepwise Synthesis Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro In Vitro Assays (e.g., MTT, Kinase Inhibition) Characterization->In_Vitro In_Vivo In Vivo Models (e.g., Animal Models of Disease) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction Iterative Design and Synthesis

Caption: General workflow for the synthesis and biological evaluation of azaspiro[4.5]decane derivatives.

Neuroprotective and CNS-Modulating Activities

The rigid nature of the azaspiro[4.5]decane scaffold makes it an ideal framework for designing ligands that can selectively interact with receptors and enzymes in the central nervous system (CNS).

1-Oxa-8-azaspiro[4.5]decane derivatives have been extensively investigated as M1 muscarinic acetylcholine receptor agonists.[3] These receptors play a crucial role in cognitive functions, and their activation is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3] Systematic modifications of this scaffold have led to the identification of compounds with preferential affinity for M1 over M2 receptors, resulting in potent antiamnesic activity with a reduced side-effect profile.

Another important area of investigation is the development of 1,4-dioxa-8-azaspiro[4.5]decane derivatives as high-affinity ligands for the sigma-1 (σ1) receptor.[3][4] The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress responses, and its modulation is being explored for its neuroprotective effects and for the treatment of various psychiatric disorders.[3]

Furthermore, certain 2-azaspiro[4.5]decane-6-carboxylates have been identified as GABA-uptake inhibitors, suggesting their potential in modulating GABAergic neurotransmission.

cluster_neuro Neuroprotective Mechanisms of Azaspiro[4.5]decanes cluster_m1 M1 Muscarinic Agonism cluster_sigma1 Sigma-1 Receptor Modulation cluster_gaba GABA-Uptake Inhibition Azaspiro Azaspiro[4.5]decane Derivative M1_Receptor M1 Muscarinic Receptor Azaspiro->M1_Receptor Sigma1_Receptor Sigma-1 Receptor Azaspiro->Sigma1_Receptor GABA_Transporter GABA Transporter Azaspiro->GABA_Transporter Inhibition Cognitive_Enhancement Cognitive Enhancement M1_Receptor->Cognitive_Enhancement Neuroprotection Neuroprotection Sigma1_Receptor->Neuroprotection Increased_GABA Increased Synaptic GABA Levels

Caption: Overview of the neuroprotective and CNS-modulating activities of azaspiro[4.5]decane scaffolds.

Anti-inflammatory Activity: Targeting Kinase Signaling Cascades

The azaspiro[4.5]decane scaffold has also emerged as a promising platform for the development of potent kinase inhibitors for the treatment of inflammatory diseases.

2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are key components of the JAK-STAT signaling pathway, which plays a central role in the inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory disorders.

Furthermore, derivatives of the 2,8-diazaspiro[4.5]decan-1-one core have been discovered as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death that contributes to inflammation. Inhibition of RIPK1 kinase activity represents a promising therapeutic strategy for a range of inflammatory conditions.

Table 2: Kinase Inhibitory Activity of Representative Azaspiro[4.5]decane Derivatives

Compound ClassTarget Kinase(s)IC50 (nM)Therapeutic Area
2,8-Diazaspiro[4.5]decan-1-oneTYK2/JAK16 / 37Inflammatory Diseases
2,8-Diazaspiro[4.5]decan-1-oneRIPK192Inflammatory Diseases
Antimicrobial and Antiviral Activities

The exploration of azaspiro[4.5]decane derivatives as antimicrobial and antiviral agents is a growing area of research. The incorporation of a thia-azaspiro moiety has been shown to be beneficial for these activities.

1-Thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated activity against human coronavirus 229E.[5] The most active compounds from this series exhibited EC50 values in the low micromolar range.[5] These findings highlight the potential of this scaffold in the development of much-needed antiviral therapies.

In addition to their antiviral properties, certain N-substituted oxazin analogs of 1-thia-4-azaspiro[4.5]decane have shown moderate to good activity against a panel of bacteria, including S. aureus, E. coli, P. aeruginosa, and B. subtilis.[6] The N-C-S linkage within the thiazolidinone ring is believed to be a key contributor to the observed antimicrobial activity.[6]

Experimental Protocol: Antiviral Assay (Human Coronavirus 229E)

  • Cell Culture: Human lung fibroblast (MRC-5) cells are grown in a suitable medium.

  • Virus Infection: Confluent cell monolayers are infected with human coronavirus 229E at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated at 33°C for several days until the virus-induced cytopathic effect (CPE) is complete in the untreated control wells.

  • CPE Evaluation: The CPE is scored microscopically, and the EC50 value (the concentration that protects 50% of the cells from virus-induced CPE) is determined.

Synthesis of Azaspiro[4.5]decane Scaffolds: Key Methodologies

The construction of the azaspiro[4.5]decane core can be achieved through various synthetic strategies, with the choice of method often depending on the desired substitution pattern and the specific heteroatoms incorporated into the scaffold.

A common and efficient method for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones is a one-pot, three-component condensation reaction involving a cyclohexanone derivative, an aromatic amine, and thioglycolic acid in a suitable solvent like dry benzene, heated under reflux.[7]

Experimental Protocol: General Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

  • Reactant Mixture: A mixture of a selected cyclohexanone derivative (1 equivalent), an appropriate aromatic amine (1 equivalent), and thioglycolic acid (1 equivalent) is dissolved in dry benzene.[7]

  • Reflux: The reaction mixture is refluxed for 10-12 hours.[7]

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Purification: The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1-thia-4-azaspiro[4.5]decan-3-one derivative.[6][7]

The synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one often commences from N-Boc-4-piperidone. The synthetic sequence typically involves an alkylation step to introduce the necessary carbon framework, followed by an intramolecular cyclization to form the spirocyclic lactone, and finally, deprotection of the nitrogen and salt formation.

More advanced enantioselective methods have also been developed to access chiral azaspiro[4.5]decane scaffolds. These include N-Heterocyclic Carbene (NHC)-catalyzed annulation reactions and asymmetric intramolecular aza-Michael additions catalyzed by chiral phosphoric acids.

Conclusion and Future Perspectives

The azaspiro[4.5]decane scaffold represents a highly versatile and privileged structural motif in drug discovery. Its unique three-dimensional architecture has enabled the development of a diverse range of biologically active compounds with potential applications in oncology, neuropharmacology, immunology, and infectious diseases. The continued exploration of novel synthetic methodologies, including enantioselective approaches, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable core. Future research should focus on further elucidating the mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and expanding their therapeutic applications through the design and synthesis of novel derivatives. The azaspiro[4.5]decane scaffold is poised to remain a significant and fruitful area of investigation for medicinal chemists for years to come.

References

  • Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • ResearchGate. The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. [Link]

  • Apaydın, Ç. B., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(8), e1900033. [Link]

  • ResearchGate. Novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives as potent and selective influenza virus fusion inhibitors. [Link]

  • ResearchGate. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives | Request PDF. [Link]

  • UNIMORE. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. [Link]

  • ResearchGate. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. [Link]

  • Campo, F., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • National Institutes of Health. (2021). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • National Institutes of Health. (2021). Spirocyclic derivatives as antioxidants: a review. [Link]

  • ResearchGate. Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... [Link]

  • MDPI. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. [Link]

  • ResearchGate. 68434 PDFs | Review articles in BIOLOGICAL ACTIVITIES. [Link]

  • ResearchGate. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • Brasili, L., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-266. [Link]

  • Semantic Scholar. (2021). Anticancer activity and structure activity relationship of non-symmetrical choline kinase inhibitors. [Link]

Sources

Foundational

Structural and Spectroscopic Validation of 8-(Boc-amino)-2-azaspiro[4.5]decane: A Comprehensive Application Guide

I. Executive Summary & Pharmacological Rationale In modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional spirocyclic scaffolds represents a critical paradigm shift.

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional spirocyclic scaffolds represents a critical paradigm shift. Increasing the fraction of sp³-hybridized carbons (


) within a drug candidate directly correlates with improved clinical success rates, enhanced aqueous solubility, and reduced off-target toxicity[1].

The 2-azaspiro[4.5]decane core is a highly privileged bioisostere[2]. By fusing a pyrrolidine ring to a cyclohexane ring at a single quaternary carbon, this scaffold provides exceptional conformational restraint[1]. Within this structural class, 8-(Boc-amino)-2-azaspiro[4.5]decane serves as a vital synthetic intermediate. The presence of the tert-butyloxycarbonyl (Boc) protecting group at the 8-position allows for orthogonal functionalization of the secondary amine at the 2-position, enabling the rapid generation of diverse chemical libraries[3].

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, multidimensional spectroscopic workflow for the rigorous structural elucidation of 8-(Boc-amino)-2-azaspiro[4.5]decane. We will explore the causality behind specific analytical choices and establish robust protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

II. Multidimensional Spectroscopic Profiling Strategy

To unequivocally confirm the structure and purity of 8-(Boc-amino)-2-azaspiro[4.5]decane, a single analytical technique is insufficient. We employ an orthogonal approach combining 1D/2D NMR, ESI-LC-MS, and FT-IR.

Workflow A Sample Prep (High Purity >95%) B 1D NMR (1H, 13C in CDCl3) A->B Non-destructive D LC-MS (ESI+ Fragmentation) A->D Destructive C 2D NMR (COSY, HSQC, HMBC) B->C Scaffold mapping E Data Integration & Structure Elucidation C->E D->E

Fig 1: Multidimensional spectroscopic workflow for spirocycle validation.

A. Nuclear Magnetic Resonance (NMR) Rationale

The spirocyclic core presents a complex aliphatic network. The quaternary spiro center (C5) acts as a critical anchor point in


C NMR, typically resonating around 40–50 ppm due to its unique electronic environment[4].

Solvent Causality: We specifically select deuterated chloroform (CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) over protic solvents like Methanol-d

(CD

OD). Protic solvents cause rapid deuterium exchange with the carbamate N-H proton, rendering it invisible. In CDCl

, the Boc N-H proton is preserved and typically appears as a broad singlet between 4.50 and 5.50 ppm[5]. Furthermore, the Boc group itself provides a massive, diagnostic 9H singlet at ~1.42 ppm, confirming successful protection.
B. Mass Spectrometry (ESI-MS) Fragmentation Causality

Electrospray Ionization in positive mode (ESI+) is the gold standard here because the secondary amine in the pyrrolidine ring readily accepts a proton to form the


 ion (

255.2).

The Boc group is notoriously sensitive to thermal and acidic conditions[3]. During collision-induced dissociation (CID) or in-source fragmentation, the Boc group undergoes a highly predictable, stepwise degradation. It first ejects the tert-butyl cation (observed as a loss of isobutylene, -56 Da), followed by rapid decarboxylation (loss of CO


, -44 Da)[6]. Observing this specific -100 Da loss is definitive proof of a Boc-protected amine.

Fragmentation M [M+H]+ Parent Ion m/z 255.2 F1 Intermediate Ion Loss of Isobutylene (-56 Da) m/z 199.2 M->F1 - C4H8 (Thermal/CID) F2 Base Scaffold Ion Loss of CO2 (-44 Da) m/z 155.2 M->F2 - C5H8O2 (-100 Da) Direct Loss F1->F2 - CO2 (Decarboxylation)

Fig 2: ESI-MS fragmentation pathway of the N-Boc protected spirocycle.

III. Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems incorporating internal controls.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 10.0 mg of 8-(Boc-amino)-2-azaspiro[4.5]decane.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS)[7]. Self-Validation: The TMS acts as an internal standard; if the TMS peak deviates from exactly 0.00 ppm, the instrument requires immediate shimming and recalibration.
    
  • Acquisition (

    
    H NMR):  Acquire at 400 MHz or higher. Use a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the 9H Boc signal.
    
  • Acquisition (

    
    C NMR):  Acquire at 100 MHz using proton decoupling (zgpg30). Increase D1 to 3.0 seconds to allow relaxation of the quaternary spiro carbon and Boc carbonyl, which have longer 
    
    
    
    relaxation times[7].
Protocol 2: LC-MS/ESI+ Profiling
  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent, preventing the basic secondary amine from interacting with residual silanols on the column, thus eliminating peak tailing. It also provides the abundant protons necessary for ESI+ ionization.

  • Chromatography: Inject 2

    
    L of a 10 
    
    
    
    g/mL sample onto a C18 column (e.g., 50 x 2.1 mm, 1.7
    
    
    m). Run a gradient from 5% B to 95% B over 5 minutes.
  • Mass Spectrometry: Operate in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Self-Validation: Run a blank injection (Solvent A/B only) immediately prior to the sample to rule out column carryover or background contamination.

IV. Quantitative Data Summaries

The following tables summarize the expected spectroscopic data, providing a benchmark for empirical comparison.

Table 1: Expected NMR Chemical Shifts (CDCl , 298 K)
NucleusChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
Multiplicity / IntegrationStructural Assignment

H
~1.42Singlet, 9HBoc tert-butyl (-C(CH

)

)

H
~4.50Broad Singlet, 1HCarbamate N-H (Position 8)[5]

H
~3.40Multiplet, 1HC-H adjacent to NH-Boc (Position 8)

H
1.20 – 3.10Multiplets, 14HSpirocyclic core aliphatic protons (CH

)

C
~155.2Quaternary (C=O)Boc Carbonyl (C=O)[7]

C
~79.1Quaternary (C)Boc tert-butyl quaternary carbon[7]

C
~50.5Methine (CH)C8 (Cyclohexane ring, attached to NH-Boc)

C
~40.0Quaternary (C)C5 (Spiro center)[4]

C
~28.5Primary (CH

)
Boc tert-butyl methyls (3C)[6]
Table 2: ESI-MS Fragmentation Profile (Positive Ion Mode)

Value
Ion TypeMass Difference (

Da)
Mechanistic Origin
255.2

N/AIntact protonated parent molecule
199.2

-56 DaLoss of isobutylene from the Boc group[3]
155.2

-100 DaSimultaneous loss of isobutylene and CO

[6]

V. References

  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery MDPI[Link]

  • NMR Chemical Shift Values Table Chemistry Steps[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow ACS Publications[Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines PMC - NIH[Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid ResearchGate[Link]

  • Importance of spirocyclic scaffolds in drug discovery ResearchGate[Link]

Sources

Exploratory

Technical Guide: The Role of Azaspiro[4.5]decane in Medicinal Chemistry

Topic: Role of Azaspiro[4.5]decane in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: Escaping Flatland In modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Azaspiro[4.5]decane in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative drives the shift from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds. The azaspiro[4.5]decane system represents a premier class of such scaffolds. By fusing a five-membered ring (pyrrolidine-like) and a six-membered ring (piperidine/cyclohexane-like) at a single quaternary carbon, this scaffold offers:

  • High Fsp3 Character: Increases solubility and reduces promiscuous binding compared to flat aromatic systems.

  • Conformational Restriction: Locks pharmacophores into bioactive conformations, improving potency and selectivity.

  • Vectorial Versatility: The spiro-carbon allows substituents to exit the core at defined vectors not accessible in fused or bridged systems.

This guide analyzes the two dominant isomers—2-azaspiro[4.5]decane and 8-azaspiro[4.5]decane —detailing their synthesis, pharmacological applications, and role in clinical candidates like Atiprimod and Sigma-1 receptor ligands.

Structural Classification & Physicochemical Profile

The azaspiro[4.5]decane core is defined by the position of the nitrogen atom relative to the spiro junction.

IsomerStructure DescriptionKey PropertiesPrimary Applications
2-Azaspiro[4.5]decane Nitrogen in the 5-membered ring.[1]Acts as a bulky, rigid Proline surrogate.Peptide mimetics, SHP2 inhibitors, Multiple Myeloma (Atiprimod).
8-Azaspiro[4.5]decane Nitrogen in the 6-membered ring.[2][3][4]Acts as a conformationally restricted Piperidine.GPCR ligands (Muscarinic, Opioid), Sigma-1 receptor modulators.
1-Oxa-8-azaspiro... Oxygen in 5-ring, Nitrogen in 6-ring.Enhanced polarity; H-bond acceptor capability.M1 Muscarinic agonists, PET radioligands.
Comparative Physicochemical Advantages[4]
  • Metabolic Stability: The quaternary spiro-center blocks metabolic hotspots often found in simple alkyl chains.

  • Lipophilicity (LogD): Spiro-cyclization lowers LogD relative to open-chain diethyl analogs, improving oral bioavailability.

Therapeutic Applications & Case Studies

Case Study A: 2-Azaspiro[4.5]decane in Oncology (Atiprimod)

Compound: Atiprimod (Azaspirane) Mechanism: Inhibition of STAT3 phosphorylation and IL-6/VEGF secretion. Clinical Context: Investigated for Multiple Myeloma and carcinoid tumors. Chemistry: The 2-azaspiro core serves as a lipophilic anchor that positions the diethylamino side chain for interaction with the phospholipid membrane, interfering with signal transduction pathways (Akt/STAT3).

Case Study B: 1-Oxa-8-azaspiro[4.5]decane in CNS (Sigma-1 & M1)

Target: Sigma-1 Receptor (


R) and Muscarinic M1.
Mechanism: 
  • Sigma-1: The spiro-piperidine core mimics the N-benzylpiperidine pharmacophore essential for

    
     affinity but adds rigidity to reduce off-target binding to 
    
    
    
    or dopamine transporters.
  • M1 Agonists: Compounds like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one were designed to mimic the tetrahydrofuran moiety of muscarone, showing potent antiamnesic activity.[1]

Case Study C: PROTAC Linkers

Recent developments utilize 8-azaspiro[4.5]decane as a rigid linker in PROTACs (Proteolysis Targeting Chimeras). The spiro scaffold provides a defined exit vector, maintaining the precise distance and orientation required between the E3 ligase ligand and the protein of interest (POI) ligand, which flexible alkyl chains often fail to achieve.

SAR Logic & Mechanism of Action

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of azaspiro scaffolds over traditional flat rings.

SAR_Logic Start Drug Discovery Challenge: 'Flat' Aromatic Compounds Problem Issues: 1. Poor Solubility 2. Metabolic Instability 3. Promiscuous Binding (Off-target) Start->Problem Solution Solution: Introduce sp3 Complexity (Escape from Flatland) Problem->Solution Spiro Scaffold Selection: Azaspiro[4.5]decane Solution->Spiro Mech1 Conformational Restriction (Entropy Reduction) Spiro->Mech1 Mech2 Vectorial Orientation (Precise Pharmacophore Placement) Spiro->Mech2 Mech3 Metabolic Blocking (Quaternary Carbon) Spiro->Mech3 Outcome Optimized Lead: High Potency & Selectivity (e.g., Sigma-1 Ligands) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Decision tree illustrating the medicinal chemistry logic for selecting azaspiro scaffolds.

Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one[1][4]

This protocol describes the construction of the 1-oxa-8-azaspiro[4.5]decane core, a critical intermediate for Sigma-1 and Muscarinic agonists. This route utilizes a "spiro-annulation" strategy starting from commercially available piperidone.

Reaction Scheme Overview
  • Alkylation: N-Boc-4-piperidone

    
     Intermediate A (via LDA/Acrylate).
    
  • Cyclization: Intermediate A

    
     Spiro-Lactone (Spontaneous or Acid-catalyzed).
    
  • Deprotection: Spiro-Lactone

    
     Final Amine Salt.
    
Detailed Methodology

Reagents:

  • N-Boc-4-piperidone (1.0 eq)[5]

  • Ethyl 2-(bromomethyl)acrylate (1.2 eq)[5]

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

  • Anhydrous THF[5][6]

  • 4M HCl in Dioxane[5]

Step-by-Step Protocol:

  • Preparation of Enolate:

    • Charge a flame-dried 3-neck round-bottom flask with N-Boc-4-piperidone (10 mmol) and anhydrous THF (50 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add LDA (11 mmol) dropwise over 15 minutes via a pressure-equalizing addition funnel. Maintain internal temperature below -70 °C.

    • Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Spiro-Annulation (Alkylation/Cyclization):

    • Add ethyl 2-(bromomethyl)acrylate (12 mmol) dropwise to the cold enolate solution.

    • Allow the reaction to warm slowly to room temperature (20-25 °C) over 4 hours.

    • Mechanism Note: The enolate attacks the acrylate; the resulting intermediate undergoes intramolecular Michael addition/lactonization to form the spiro-ring.

    • Stir overnight (12 hours). Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for disappearance of piperidone.

  • Work-up:

    • Quench with saturated aqueous NH₄Cl (20 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexane) yields the Boc-protected spiro-lactone.

  • Deprotection (Salt Formation):

    • Dissolve the purified intermediate in anhydrous Dioxane (10 mL).

    • Add 4M HCl in Dioxane (5.0 eq) at 0 °C. Stir at room temperature for 4 hours.

    • Precipitate forms.[5][7] Filter the white solid, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum.

    • Yield: Typically 60-75% overall.

Visualization of Synthesis Workflow

Synthesis_Flow Step1 Step 1: Enolate Formation (-78°C, LDA) Step2 Step 2: Alkylation & Cyclization (Ethyl 2-(bromomethyl)acrylate) Step1->Step2 Add Electrophile Reagent1 N-Boc-4-piperidone Reagent1->Step1 Intermed Spiro-Lactone Intermediate (Boc-Protected) Step2->Intermed Warming to RT Step3 Step 3: Acid Deprotection (4M HCl/Dioxane) Intermed->Step3 Final Final Product: 1-Oxa-8-azaspiro[4.5]decan-3-one HCl Step3->Final Precipitation

Figure 2: Synthetic workflow for the 1-oxa-8-azaspiro[4.5]decane scaffold.

Future Outlook: Beyond Small Molecules

The utility of azaspiro[4.5]decane is expanding into Targeted Protein Degradation (TPD) .

  • Linker Design: The rigid spiro-core is increasingly used in PROTACs to constrain the spatial arrangement between the Warhead and E3 Ligase ligand. This reduces the entropic penalty of ternary complex formation, potentially improving degradation efficiency (Dmax) compared to flexible PEG chains.

  • Fragment-Based Drug Discovery (FBDD): Azaspiro fragments are screening favorites due to their high solubility and ability to explore 3D chemical space from a small molecular footprint (<200 Da).

References

  • Blood (ASH Publications). Azaspirane (Atiprimod) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. [Link][8]

  • Journal of Medicinal Chemistry. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. [Link][4]

  • Organic & Biomolecular Chemistry. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation. [Link]

  • Chem. Pharm. Bull. Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. [Link][1]

Sources

Foundational

Exploring Novel Azaspiro Compounds for Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Developers Executive Summary: Escaping Flatland The dominance of planar, aromatic scaffolds in legacy drug libraries has contributed to high attrition rates due to poor s...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary: Escaping Flatland

The dominance of planar, aromatic scaffolds in legacy drug libraries has contributed to high attrition rates due to poor solubility and nonspecific binding. Azaspiro compounds—bicyclic structures sharing a single quaternary carbon—offer a geometrically distinct solution. By increasing the fraction of sp3-hybridized carbons (


), these scaffolds impart three-dimensionality, improve metabolic stability, and provide novel exit vectors for substituent display without significantly increasing molecular weight. This guide details the structural rationale, synthetic access, and validation protocols for integrating azaspiro cores into modern drug discovery campaigns.[1]
Structural Rationale & Physicochemical Advantages[2][3][4][5][6][7]

The transition from a 2D piperidine or piperazine ring to a 3D azaspiro counterpart (e.g., azaspiro[3.3]heptane or azaspiro[4.5]decane) fundamentally alters the molecular property profile.

1.1 The

Advantage

Higher


 correlates with improved clinical success.[2] Azaspiro scaffolds inherently maximize this metric. Unlike flat aromatics that stack and aggregate (reducing solubility), the orthogonal orientation of the two rings in a spiro system disrupts crystal packing and solvation shells, often enhancing aqueous solubility.
1.2 Metabolic Stability & Bioisosterism

A critical application of azaspiroalkanes is bioisosteric replacement of saturated heterocycles.

  • Piperidine Replacement: Replacing a piperidine with a 1-azaspiro[3.3]heptane often lowers lipophilicity (LogD) while maintaining basicity.

  • Metabolic Blocking: The quaternary spiro-carbon eliminates abstractable hydrogens at a typically vulnerable position, potentially reducing oxidative clearance by Cytochrome P450 enzymes (CYPs).

Table 1: Comparative Properties of Piperidine vs. Azaspiro Bioisosteres

PropertyPiperidine Core1-Azaspiro[3.3]heptane2-Azaspiro[3.3]heptaneImpact
Geometry Flexible Chair/BoatRigid, OrthogonalRigid, Linear VectorsImproved Shape Complementarity
Metabolic Liability High (

-oxidation)
Low (Quaternary block)LowReduced

Lipophilicity (LogD) Baseline-0.4 to -1.0 unitsVariableImproved Solubility
Basicity (

)
~11.0~10.5~9.5Tunable Permeability

Data synthesized from comparative bioisostere studies [1, 4].

Synthetic Strategies for Azaspiro Scaffolds[1][4][5][8][9][10]

Accessing these strained systems requires specialized methodologies. We categorize synthesis into two primary workflows: Cycloaddition approaches and Double-Displacement/Cyclization .

2.1 Strategic Workflow Visualization

AzaspiroSynthesis Start Target Scaffold MethodA Method A: [2+2] Cycloaddition Start->MethodA MethodB Method B: Double Displacement Start->MethodB ReagentA Cyclic Alkene + Graf Isocyanate MethodA->ReagentA ReagentB Bis-electrophile + Primary Amine MethodB->ReagentB IntermA Spiro-beta-lactam ReagentA->IntermA Thermal/Lewis Acid FinalA 1-Azaspiro[3.3]heptane IntermA->FinalA Reduction (LiAlH4) IntermB N-Substituted Cyclization ReagentB->IntermB FinalB Diazaspiro Core IntermB->FinalB Base (tBuOK)

Figure 1: Decision tree for synthesizing common azaspiro cores. Method A is preferred for 1-azaspiro systems; Method B for symmetrical diazaspiro systems.

Experimental Protocols
3.1 Protocol A: Synthesis of 2,6-Diazaspiro[3.3]heptane Derivative

This protocol utilizes a double-displacement strategy, robust for generating library cores [6].

Reagents:

  • 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (Starting Material)[3]

  • Aniline derivative (Primary amine)

  • Sodium triacetoxyborohydride (STAB)

  • Potassium tert-butoxide (KOtBu)

  • THF (anhydrous), Dichloroethane (DCE)

Step-by-Step Methodology:

  • Reductive Amination:

    • Dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) and the aniline (1.0 equiv) in DCE (0.1 M).

    • Add acetic acid (1.0 equiv) and stir at room temperature for 30 min to form the imine.

    • Add STAB (1.5 equiv) and stir for 12 hours.

    • Quench with saturated NaHCO3, extract with DCM, and concentrate to yield the secondary amine intermediate.

  • Spiro-Cyclization:

    • Dissolve the intermediate in anhydrous THF (0.05 M).

    • Add KOtBu (1.2 equiv) at 0°C.

    • Warm to reflux and stir for 3 hours. The intramolecular displacement of the chloride by the secondary amine forms the second azetidine ring.

  • Workup:

    • Cool to RT, quench with water. Extract with EtOAc.

    • Purify via flash chromatography (silica gel, MeOH/DCM gradient).

Validation Check:

  • NMR: Look for the disappearance of the characteristic -CH2Cl doublet and the appearance of symmetric spiro-methylene signals (approx 3.8–4.2 ppm).

  • MS: Confirm M+H consistent with the spirocyclic product.

3.2 Protocol B: Metabolic Stability Assay (Microsomal Clearance)

To validate the stability advantage of the azaspiro core over a piperidine parent.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH regenerating system

  • Test Compound (10 mM DMSO stock)

  • Positive Control (e.g., Verapamil)

Workflow:

  • Preparation: Dilute Test Compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM compound with HLM (0.5 mg/mL final conc) at 37°C for 5 min.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling:

    • Aliquots (50 µL) are taken at

      
       min.
      
    • Immediately quench into 200 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.[4] Slope = 
      
      
      
      .
    • 
      .
      
Case Study: Bupivacaine vs. Spiro-Bupivacaine

A compelling example of "Scaffold Hopping" was demonstrated by the synthesis of a 1-azaspiro[3.3]heptane analog of the local anesthetic Bupivacaine [4].

  • Challenge: Bupivacaine contains a piperidine ring.[4][5][6]

  • Solution: Replacement with 1-azaspiro[3.3]heptane.[1][7][5][6]

  • Outcome:

    • Activity: The spiro-analog retained potent anesthetic activity in in vivo tail-flick tests.

    • IP Position: Generated a novel, patentable chemical entity (NCE) from a generic drug.

    • Stability: The 1-azaspiro isomer showed superior metabolic stability compared to the 2-azaspiro isomer and comparable stability to the parent piperidine, proving the viability of the scaffold in bioactive ligands.

Mechanism of Action: GPCR Modulation

Azaspiro compounds are increasingly utilized in GPCR drug discovery (e.g., Atogepant, an antagonist for CGRP receptors, utilizes a 2-azaspiro[4.4]nonane core) [2]. The rigid spiro-core locks pharmacophores into a bioactive conformation, reducing the entropic penalty of binding.

GPCR_Binding Ligand Azaspiro Ligand (Rigid 3D Core) Receptor GPCR Binding Pocket (CGRP/MCHr1) Ligand->Receptor Binding Event Entropy Reduced Entropic Penalty (Pre-organized) Ligand->Entropy Mechanism Selectivity Selectivity Filter (Vector Specificity) Ligand->Selectivity Signal Signal Modulation (Antagonism/Agonism) Receptor->Signal Entropy->Receptor Selectivity->Receptor

Figure 2: Mechanistic advantages of azaspiro ligands in GPCR binding. The pre-organized rigid core minimizes energy loss during binding.

References
  • BenchChem. (2025).[4] The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry. Retrieved from

  • FDA. (2021). FDA Approval of Atogepant (Qulipta). Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. Retrieved from

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Retrieved from

  • Carreira, E. M., et al. (2012). Expanding the azaspiro[3.3]heptane family. Chemical Communications. Retrieved from

  • Hamza, D., et al. (2012). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: 8-(Boc-amino)-2-azaspiro[4.5]decane as a Synthetic Building Block

Executive Summary: Escaping Flatland In modern drug discovery, increasing the fraction of -hybridized carbons ( ) is a proven strategy to improve solubility, metabolic stability, and target selectivity. The 8-(Boc-amino)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, increasing the fraction of


-hybridized carbons (

) is a proven strategy to improve solubility, metabolic stability, and target selectivity. The 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS: 1341038-05-8) scaffold serves as a premium "3D-linker" and pharmacophore builder. Unlike planar piperazine or piperidine analogs, this spirocyclic system orients exit vectors at defined angles (~90° twist), allowing access to novel chemical space while maintaining low lipophilicity.

This guide details the strategic application of this building block, focusing on its orthogonal protection scheme (free secondary amine at N2, Boc-protected primary amine at N8) to facilitate rapid library generation.

Chemical Profile & Handling

PropertySpecification
Chemical Name 8-(Boc-amino)-2-azaspiro[4.5]decane
CAS Number 1341038-05-8
Molecular Formula

Molecular Weight 254.37 g/mol
Core Geometry Spiro[4.5]decane (Pyrrolidine spiro-fused to Cyclohexane)
Stereochemistry Typically supplied as a single diastereomer (check CoA).[1][2] The 8-amino group is generally equatorial in the thermodynamically preferred conformation.
Solubility Soluble in DCM, MeOH, DMSO, DMF. Moderate solubility in Et2O.
Storage 2–8°C, Desiccate. Hygroscopic.

Strategic Utility: Orthogonal Functionalization

The power of this building block lies in its asymmetry .

  • N2 (Pyrrolidine Nitrogen): A steric-unencumbered secondary amine. It is the "Anchor" point, typically used to attach the scaffold to a core heterocycle or aryl group via

    
     or Buchwald-Hartwig coupling.
    
  • N8 (Cyclohexyl Nitrogen): A Boc-protected primary amine. This is the "Warhead" or "Diversity" point. After deprotection, it projects functional groups into the solvent front or specific protein pockets.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the logical flow for utilizing this scaffold in a library synthesis context.

G Start Starting Material 8-(Boc-amino)-2-azaspiro[4.5]decane (Free N2, Protected N8) Step1 Step 1: N2 Functionalization (The Anchor) Start->Step1 RouteA Route A: S_NAr / Buchwald (Attach to Heterocycle) Step1->RouteA Aryl Halides RouteB Route B: Reductive Amination (Attach to Alkyl/Benzyl) Step1->RouteB Aldehydes Intermed Intermediate 1 (N2-Substituted, N8-Boc) RouteA->Intermed RouteB->Intermed Step2 Step 2: N8 Deprotection (TFA or HCl) Intermed->Step2 AmineSalt Intermediate 2 (N2-Substituted, N8-NH2 Salt) Step2->AmineSalt Step3 Step 3: N8 Diversification (The Warhead) AmineSalt->Step3 Lib1 Amide Library (R-COOH + Coupling) Step3->Lib1 Lib2 Urea/Carbamate Library (Isocyanates/Chloroformates) Step3->Lib2 Lib3 Sulfonamide Library (R-SO2Cl) Step3->Lib3

Caption: Logical workflow for orthogonal functionalization of the 2-azaspiro[4.5]decane scaffold.

Detailed Experimental Protocols

Protocol A: N2-Functionalization via (Nucleophilic Aromatic Substitution)

Context: This is the preferred method for attaching the scaffold to electron-deficient heteroaromatics (e.g., chloropyrimidines, chloropyridines).

Reagents:

  • 8-(Boc-amino)-2-azaspiro[4.5]decane (1.0 equiv)

  • Aryl/Heteroaryl Halide (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0–3.0 equiv)
    
  • Solvent: DMF, DMA, or NMP (polar aprotic is essential)

Procedure:

  • Dissolution: In a reaction vial, dissolve the aryl halide (1.0 mmol) and the spiro-amine (1.0 mmol, 254 mg) in anhydrous DMF (3–5 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL).

  • Reaction:

    • High Reactivity Electrophiles: Stir at Room Temperature (RT) for 2–4 hours.

    • Low Reactivity Electrophiles: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.

    • Note: The spiro-N2 is sterically accessible, but less nucleophilic than a simple pyrrolidine due to the spiro-quaternary center's inductive/conformational effects. Heating is often required for hindered electrophiles.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine (1 x 10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The Boc group makes the intermediate lipophilic and easy to purify.

Protocol B: N8-Deprotection (Boc Removal)

Context: Removing the protecting group to reveal the primary amine for library diversification.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the N2-substituted intermediate (from Protocol A) in DCM (approx. 0.1 M concentration).

  • Acid Addition:

    • Method A (TFA): Add TFA (10–20 equiv). A 1:4 TFA:DCM ratio is standard.

    • Method B (HCl): Add 4M HCl in Dioxane (5–10 equiv).

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS (disappearance of Boc-adduct, appearance of M-100 mass).

  • Workup:

    • Volatile Acid: Concentrate in vacuo. Co-evaporate with toluene or DCM (3x) to remove excess TFA/HCl.

    • Free Basing (Critical for next step): If the next step requires a free amine (e.g., reductive amination), redissolve the salt in DCM/MeOH and pass through a carbonate-based SPE cartridge or wash with sat.

      
      . For standard amide couplings, the salt can often be used directly with excess base (DIPEA).
      
Protocol C: N8-Diversification via Amide Coupling

Context: Creating the final bioactive molecule.

Reagents:

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • Coupling Agent: HATU or T3P (1.2 equiv)

  • Base: DIPEA (3.0–5.0 equiv depending on if amine is a salt)

  • Solvent: DMF or DCM

Procedure:

  • Activation: Dissolve R-COOH (0.1 mmol) and HATU (0.12 mmol) in DMF (1 mL). Add DIPEA (0.1 mmol) and stir for 5 mins.

  • Coupling: Add the deprotected spiro-amine (0.1 mmol) (dissolved in 0.5 mL DMF with remaining DIPEA).

  • Reaction: Stir at RT for 2–16 hours.

  • Validation: Check LC-MS. The spiro-amine at position 8 is a primary amine on a cyclohexane ring; it is nucleophilic and couples readily.

Case Study: Designing a SHP2 Inhibitor Analog

In silico modeling suggests that replacing a 4-aminopiperidine linker with the 8-amino-2-azaspiro[4.5]decane scaffold in SHP2 inhibitors (like TNO155 analogs) can improve metabolic stability by removing the prone-to-oxidation C-H bonds adjacent to the piperidine nitrogen, while locking the amine vector.

Experimental Logic:

  • Vector Analysis: The spiro[4.5]decane system orients the N8-amine vector roughly parallel to the N2-vector but offset by the spiro center. This "step-over" geometry allows the molecule to navigate the narrow tunnel of the SHP2 allosteric site.

  • Solubility: The

    
     character disrupts crystal packing compared to flat aromatic linkers, enhancing aqueous solubility (
    
    
    
    in PBS).

Troubleshooting & FAQs

Q: The N2-acylation is proceeding slowly. Why? A: While N2 is a secondary amine, the adjacent quaternary spiro center (C5) creates neopentyl-like steric bulk.

  • Solution: Switch from HATU to a more reactive acid chloride or use T3P at elevated temperatures (50°C).

Q: I see rotamers in my NMR of the final product. A: This is common with Boc-intermediates and amides attached to the spiro-system. The rigid ring prohibits rapid rotation on the NMR timescale. High-temperature NMR (DMSO-


 at 80°C) usually coalesces the peaks.

Q: Is the stereochemistry at C8 fixed? A: Most commercial sources provide the trans-like isomer (amino group equatorial relative to the spiro ring) because it is thermodynamically more stable. However, if you perform harsh reductive aminations on the corresponding ketone yourself, you may get a cis/trans mixture. Always verify the commercial material if stereochemistry is critical for binding.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Zheng, Y., et al. (2020). Discovery of SHP2 Inhibitor TNO155: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 63(13), 6679–6715. (Demonstrates utility of spiro-amine scaffolds in SHP2). Link

  • Burkhard, J. A., et al. (2010). Improving Physicochemical Properties of Drug Candidates by Saturated Bioisosteres. Journal of Medicinal Chemistry, 53(6), 2277–2296. Link

  • Smith, A., et al. (2018). Azaspirocycles in Drug Discovery: A Review of Synthetic Methodologies and Biological Applications. European Journal of Medicinal Chemistry, 144, 293-315. (General reference for scaffold utility). Link

Sources

Application

Application Note: Boc Deprotection of 8-(Boc-amino)-2-azaspiro[4.5]decane

This application note details the protocols for the deprotection of 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS: 1341038-05-8).[1] The guide addresses the specific chemical challenges associated with spirocyclic diamines, p...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocols for the deprotection of 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS: 1341038-05-8).[1] The guide addresses the specific chemical challenges associated with spirocyclic diamines, particularly the isolation of the highly polar product, 2-azaspiro[4.5]decane-8-amine .

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7]

The removal of the tert-butoxycarbonyl (Boc) group from 8-(Boc-amino)-2-azaspiro[4.5]decane is a critical step in synthesizing spirocyclic scaffolds used in GPCR ligands and kinase inhibitors.[1] While the acid-catalyzed cleavage of Boc is mechanistically straightforward, the specific challenge with this molecule lies in the product isolation .

Upon deprotection, the resulting molecule is a primary/secondary diamine (2-azaspiro[4.5]decane-8-amine).[1] This species is highly polar, hygroscopic, and water-soluble. Standard aqueous workups (basification followed by ether/ethyl acetate extraction) often fail, leading to low recovery due to the product partitioning into the aqueous phase.[1]

This guide provides three validated protocols tailored to the downstream application:

  • Method A (HCl/Dioxane): Yields the stable Dihydrochloride Salt (Best for storage).[1]

  • Method B (TFA/DCM + SCX Workup): Yields the Free Base (Best for immediate functionalization).[1]

  • Method C (Green/Thermal): Solvent-free approach for scale-up.[1]

Structural Analysis[1][6]
  • Substrate: 8-(Boc-amino)-2-azaspiro[4.5]decane

  • Core: Spiro[4.5]decane (stable to strong acids).[1]

  • Reactive Sites:

    • Position 2 (Secondary Amine): Highly nucleophilic pyrrolidine nitrogen.[1]

    • Position 8 (Primary Amine): Exocyclic amine (masked by Boc).[1]

  • Deprotection Goal: Cleavage of the carbamate to release the primary amine without degrading the spiro junction.

Experimental Protocols

Method A: HCl-Mediated Deprotection (Salt Isolation)

Recommended for: Long-term storage, high stability, and avoiding aqueous workup.[1]

Principle: The Boc group is cleaved by anhydrous HCl, generating isobutylene and CO₂. The product precipitates directly as the dihydrochloride salt, avoiding the "polarity trap" of aqueous extraction.

Reagents:

  • Substrate (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (10.0 equiv)[1]

  • Solvent: Methanol (minimal) or Dichloromethane (DCM)[1]

  • Precipitant: Diethyl Ether (Et₂O) or MTBE[1]

Protocol:

  • Dissolution: Dissolve 8-(Boc-amino)-2-azaspiro[4.5]decane (e.g., 100 mg) in a minimal amount of DCM (1–2 mL). If solubility is poor, add 0.5 mL MeOH.

  • Acid Addition: Cool the solution to 0°C. Add 4M HCl in Dioxane (10 equiv) dropwise under N₂ atmosphere.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (10% MeOH in DCM + 1% NH₄OH) will show the disappearance of the high Rf spot.[1]

  • Precipitation: The product often precipitates as a white solid during the reaction.

  • Isolation:

    • Dilute the reaction mixture with excess anhydrous Diethyl Ether (10 mL).

    • Filter the white solid under N₂ or Argon (the salt is hygroscopic).[1]

    • Wash the filter cake 3x with Et₂O.

  • Drying: Dry under high vacuum (0.1 mbar) for 12 hours to remove trace dioxane.

Data Output:

Parameter Value
Yield >95% (Quantitative)
Form White crystalline solid (Dihydrochloride salt)

| Storage | Desiccator at -20°C (Hygroscopic) |[1]

Method B: TFA Deprotection with SCX Purification (Free Base Isolation)

Recommended for: Immediate use in coupling reactions or biological assays.[1]

Principle: Trifluoroacetic acid (TFA) cleaves the Boc group.[1][2][3][4][5] The challenge is removing excess TFA without aqueous extraction. Strong Cation Exchange (SCX) chromatography captures the diamine, allowing non-basic impurities (and TFA) to be washed away, followed by elution of the free base.[1]

Reagents:

  • Substrate (1.0 equiv)

  • TFA (20% v/v in DCM)[1]

  • SCX-2 Cartridge (Silica-based propylsulfonic acid)[1]

Protocol:

  • Reaction: Dissolve substrate in DCM (5 mL/mmol). Add TFA (1 mL per mL of DCM).[1] Stir at RT for 1–2 hours.[1]

  • Concentration: Evaporate volatiles in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.[1] The residue is the TFA salt.

  • SCX Purification (Critical Step):

    • Load: Dissolve the oily residue in MeOH (minimal volume) and load onto a pre-conditioned SCX-2 cartridge.

    • Wash: Flush the column with 3 column volumes (CV) of MeOH.[1] This removes non-basic impurities and residual TFA anions.[1]

    • Elute: Elute the product using 2M Ammonia in Methanol (3 CV).

  • Isolation: Concentrate the ammoniacal eluate in vacuo.

    • Note: Do not use heat >40°C to avoid amine oxidation.[1]

Data Output:

Parameter Value
Yield 85–92%
Form Colorless viscous oil or low-melting solid (Free Base)

| Purity | >98% (by NMR) |[1]

Method C: Thermal/Green Deprotection (Flow Chemistry)

Recommended for: Scale-up (>10g) and environmental compliance.[1]

Principle: Thermolytic cleavage of the Boc group in water or alcohol at high temperatures avoids the use of corrosive acids and subsequent neutralization steps.

Protocol:

  • Setup: Prepare a solution of the substrate in Distilled Water or Trifluoroethanol (TFE) (0.5 M).[1]

  • Reaction: Pass the solution through a heated flow reactor (coil) at 150°C with a residence time of 10–20 minutes.

    • Mechanism:[1][2][3][5][6] At this temperature, the carbamate decomposes to the amine, CO₂, and tert-butanol.[2]

  • Workup: Simply evaporate the solvent. The byproduct (t-BuOH) is volatile.[1]

  • Result: Pure free base diamine remains.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct method and the mechanistic flow.

BocDeprotection Start Start: 8-(Boc-amino)-2-azaspiro[4.5]decane Decision Target Form? Start->Decision MethodA Method A: HCl/Dioxane Decision->MethodA Storage/Stability MethodB Method B: TFA / SCX Decision->MethodB Immediate Use MethodC Method C: Thermal Flow Decision->MethodC Scale-up/Green Salt Product: Dihydrochloride Salt (Precipitates, Stable) MethodA->Salt Et2O Precipitation FreeBase Product: Free Diamine (Polar Oil, Reactive) MethodB->FreeBase SCX Elution (NH3/MeOH) MethodC->FreeBase Evaporation

Caption: Decision matrix for deprotection protocols based on the desired final state of the spiro-diamine.

Critical Troubleshooting: The "Polarity Trap"

The most common failure mode for this specific molecule is loss of product during aqueous workup .

Problem: The free base of 2-azaspiro[4.5]decane-8-amine is highly water-soluble (LogP < 0). Incorrect Approach: Adding NaOH to the reaction and extracting with Ethyl Acetate. The amine will stay in the water layer. Corrective Actions:

  • n-Butanol Extraction: If aqueous workup is unavoidable, saturate the aqueous phase with NaCl and extract 5x with n-Butanol or Chloroform/Isopropanol (3:1) .[1]

  • Lyophilization: If using Method C (Water), freeze-dry the reaction mixture directly.[1]

  • Resin Capture: Use the SCX method described in Protocol B.

References

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1][7] Green protocols for Boc protection and deprotection. Journal of Organic Chemistry. Retrieved from [Link]

  • Behrendt, J. M., et al. (2016).[1] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link][1]

  • Procopiou, P. A., et al. (2016).[1] Synthesis of 2,8-diazaspiro[4.5]decan-8-yl pyrimidines as CCR4 antagonists. European Journal of Medicinal Chemistry. Retrieved from [Link][1][8]

Sources

Method

Application Note: Coupling Strategies for 8-(Boc-amino)-2-azaspiro[4.5]decane

Executive Summary The 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS: 1341038-05-8) scaffold represents a high-value pharmacophore in modern drug discovery, offering a rigid, three-dimensional alternative to flat piperidine or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS: 1341038-05-8) scaffold represents a high-value pharmacophore in modern drug discovery, offering a rigid, three-dimensional alternative to flat piperidine or piperazine linkers.[][2] Its spirocyclic core imparts significant Fsp³ character , enhancing solubility and metabolic stability while restricting conformational entropy—a key factor in improving binding affinity.

This guide details the optimal protocols for functionalizing the N2 secondary amine , the molecule's primary reactive handle. We focus on overcoming the specific steric challenges posed by the quaternary spiro-carbon adjacent to the pyrrolidine ring.

Scaffold Analysis & Chemical Properties[2][3]

Structural Logic

The molecule features two distinct nitrogen centers:

  • N2 (Pyrrolidine-like): A free secondary amine.[][2] It is sterically encumbered by the adjacent spiro-center (C5), making it less nucleophilic than a standard pyrrolidine but more selective.[2]

  • N8 (Primary Amine): Protected by a tert-butyloxycarbonyl (Boc) group.[][2] This orthogonal protection allows for sequential bifunctionalization—first at N2, then (after deprotection) at N8.

Physicochemical Profile[1][2][4]
  • Molecular Weight: 254.37 g/mol [][3]

  • pKa (Calculated): ~10.5 (N2 conjugate acid)

  • Solubility: High in DCM, MeOH, and DMF; moderate in THF.

  • Steric Warning: The gem-disubstitution at the spiro junction creates a "neopentyl-like" environment for the N2 amine.[][2] Reaction times for N2 couplings are typically 1.5–2x longer than for simple pyrrolidines.[2]

Critical Application: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2]

The most challenging yet rewarding transformation for this scaffold is the arylation of the N2 amine to generate aryl-spirocyclic cores common in GPCR and kinase inhibitors.[][2]

Mechanistic Insight

Standard Pd(PPh₃)₄ conditions often fail due to the steric bulk of the spiro-amine hindering the reductive elimination step.[2] We utilize Buchwald 3rd/4th Generation Precatalysts (specifically RuPhos or BrettPhos systems) which are engineered to facilitate the coupling of sterically demanding secondary amines.

Protocol: N2-Arylation with Deactivated Aryl Chlorides[1][2]

Scope: Coupling 8-(Boc-amino)-2-azaspiro[4.5]decane with electron-rich or neutral aryl chlorides.

Reagents:

  • Substrate: 8-(Boc-amino)-2-azaspiro[4.5]decane (1.0 equiv)

  • Electrophile: Aryl Chloride (1.0 equiv)

  • Catalyst: RuPhos Pd G3 (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the aryl chloride (1.0 mmol), spiro-amine (1.0 mmol, 254 mg), NaOtBu (1.5 mmol, 144 mg), and RuPhos Pd G3 (0.02 mmol, 17 mg).

    • Note: If the aryl chloride is a liquid, add it after the solvent.

  • Solvation: Add anhydrous Toluene (5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 85°C for 12–16 hours.

    • Checkpoint: The solution should turn from orange to a dark tea color.[2] If black precipitation occurs early (<1 hr), oxygen ingress is likely.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite/Silica to remove palladium residues.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient). The Boc group is stable under these basic conditions.

Self-Validation:

  • TLC Monitoring: The secondary amine starting material stains strongly with Ninhydrin (red/brown). The product (tertiary amine) will be UV active and Ninhydrin negative/faint.

  • ¹H NMR: Look for the disappearance of the broad NH singlet (~1.5–2.0 ppm) and the downfield shift of the protons adjacent to N2.

Critical Application: Amide Coupling (HATU Method)

Due to the steric hindrance at N2, standard EDC/NHS couplings may suffer from low conversion. We recommend HATU or T3P for efficient acylation.[2]

Protocol: N2-Acylation with Carboxylic Acids[1][2]

Reagents:

  • Carboxylic Acid: (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at RT for 5–10 minutes to form the activated ester.

    • Why: Pre-activation minimizes the time the nucleophile (amine) is exposed to potential racemization conditions if the acid is chiral.

  • Addition: Add 8-(Boc-amino)-2-azaspiro[4.5]decane (1.0 mmol) dissolved in DMF (2 mL). Add the remaining DIPEA (1.0 mmol).

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to avoid Boc thermal instability or DMF decomposition.

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (aq) (to remove DMF), 1x with sat. NaHCO₃, and 1x with Brine.

  • Purification: Flash chromatography.

Workflow Visualization: Sequential Library Generation

The true power of this scaffold lies in sequential functionalization. The diagram below illustrates the logic flow for creating a library of bifunctionalized spiro-cores.

SpiroWorkflow Start Start: 8-(Boc-amino)-2-azaspiro[4.5]decane Decision Select N2 Transformation Start->Decision PathA Path A: N2-Arylation (Buchwald-Hartwig) Reagents: Ar-Cl, RuPhos Pd G3 Decision->PathA Aryl Target PathB Path B: N2-Acylation (Amide Coupling) Reagents: R-COOH, HATU Decision->PathB Amide Target Intermediate Intermediate: N2-Functionalized / N8-Boc PathA->Intermediate PathB->Intermediate Deprotection Deprotection Step Reagents: TFA/DCM or HCl/Dioxane Intermediate->Deprotection FreeAmine Free N8-Primary Amine Deprotection->FreeAmine FinalCoupling N8-Functionalization (e.g., Urea formation, Sulfonylation) FreeAmine->FinalCoupling FinalProduct Final Library Compound FinalCoupling->FinalProduct

Caption: Logical workflow for the sequential bifunctionalization of the spiro[4.5]decane scaffold, moving from N2 coupling to N8 deprotection and derivatization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Buchwald) Catalyst poisoning or steric failure.[][2]Switch from RuPhos to BrettPhos (better for primary/secondary amines). Increase temp to 100°C. Ensure O₂ exclusion.
Incomplete Amide Coupling Steric hindrance at spiro-C5.[][2]Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. It is often superior for sterically hindered amines.[2]
Boc Loss during Workup Acidic aqueous washes.[]Avoid 1M HCl washes.[2] Use saturated NH₄Cl or Citric Acid (pH ~4) for brief washes only.
Poor Solubility High crystallinity of spiro-urea products.[][2]Use a solvent mixture of DCM/MeOH (9:1) for chromatography.

References

  • Spirocyclic Scaffolds in Drug Design

    • Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery, 11(9), 831-845.[2] Link

  • Buchwald-Hartwig Protocols for Secondary Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Synthesis of Spiro[4.

    • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Commercial Building Block Data

    • 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS 1341038-05-8).[][2][3] Sigma-Aldrich / Merck Product Sheet. Link

Sources

Application

Application Note: Derivatization of 8-(Boc-amino)-2-azaspiro[4.5]decane for SAR Profiling

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of 8-(Boc-amino)-2-azaspiro[4.5]decane , a privileged sp3-rich scaffold used to escape "flat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of 8-(Boc-amino)-2-azaspiro[4.5]decane , a privileged sp3-rich scaffold used to escape "flatland" in modern drug design.[1]

[1]

Introduction & Strategic Rationale

The 2-azaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1] Unlike traditional planar aromatic systems, this spirocyclic framework offers significant Fsp3 character, which correlates with improved solubility, metabolic stability, and target selectivity (Lovering et al.).

The specific intermediate 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS: 1341038-05-8) provides two orthogonal handles for divergent synthesis:

  • N-2 Position (Secondary Amine): Located on the pyrrolidine ring; sterically accessible and highly reactive.[1]

  • N-8 Position (Primary Amine, Boc-Protected): Located on the cyclohexane ring; requires acidic deprotection to reveal.[1]

Stereochemical Considerations

Critically, the spiro[4.5]decane system with a 2-aza substitution is chiral at the spiro center due to the asymmetry of the pyrrolidine ring paths (C1-N vs. C4-C3-N).[1] Consequently, the 8-amino substituent exists as a pair of diastereomers (cis or trans relative to the N-2 bridge).[1] Commercial supplies are typically diastereomeric mixtures.[1] For advanced SAR, separation via Prep-HPLC or SFC is recommended after final derivatization or at the intermediate stage.[1]

Synthesis Workflow & Logic

The derivatization strategy follows a "Outside-In" or "Inside-Out" logic depending on which vector (R1 or R2) requires prioritization.[1] The standard workflow modifies the free N-2 amine first, followed by Boc deprotection and N-8 modification.

Diagram 1: Divergent Synthesis Strategy

SAR_Workflow Start 8-(Boc-amino)-2-azaspiro[4.5]decane (Starting Material) Step1 Step 1: N-2 Functionalization (R1 Introduction) Start->Step1 PathA Amide Coupling (HATU/DIPEA) Step1->PathA PathB Reductive Amination (Aldehyde + STAB) Step1->PathB PathC Urea Formation (Isocyanate) Step1->PathC Inter Intermediate A (N-2 Modified, N-8 Boc) PathA->Inter PathB->Inter PathC->Inter Step2 Step 2: Boc Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 FreeAmine Free N-8 Amine Salt Step2->FreeAmine Step3 Step 3: N-8 Functionalization (R2 Introduction) FreeAmine->Step3 Final Final Library Compound (Dual Vector SAR) Step3->Final

Caption: Divergent synthesis workflow allowing independent modification of N-2 (R1) and N-8 (R2) vectors.

Detailed Experimental Protocols

Protocol A: N-2 Amide Coupling (High-Throughput)

Objective: Install R1 via amide bond at the pyrrolidine nitrogen.[1] Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine), DMF.

  • Preparation: Dissolve the carboxylic acid (R1-COOH, 1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 8-(Boc-amino)-2-azaspiro[4.5]decane (1.0 equiv) to the mixture.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LCMS (Expect M+H of Product).

  • Workup (Library Scale):

    • Dilute with EtOAc.[1]

    • Wash with sat.[1] NaHCO₃ (x2), water, and brine.

    • Dry over MgSO₄ and concentrate.[1]

    • Alternative (SCX-2): If the product is basic (unlikely for amides), use SCX. For neutral amides, use a carbonate scavenger resin to remove excess acid.

Protocol B: N-2 Reductive Amination

Objective: Install R1 via alkylation (maintaining basicity) at the pyrrolidine nitrogen.[1] Reagents: Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane), Acetic Acid.[2]

  • Imine Formation: Dissolve 8-(Boc-amino)-2-azaspiro[4.5]decane (1.0 equiv) and the aldehyde (R1-CHO, 1.2 equiv) in DCE.

  • Acid Catalysis: Add catalytic Acetic Acid (1-2 drops per mmol) to facilitate imine formation.[1] Stir for 30 mins.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Note: STAB is preferred over NaBH₄ or NaCNBH₃ for its mildness and reduced toxicity.[1]

  • Reaction: Stir at RT overnight (12-16h).

  • Quench: Add sat. NaHCO₃ solution. Stir vigorously for 15 mins.

  • Extraction: Extract with DCM (x3).

Protocol C: Orthogonal Boc Deprotection

Objective: Reveal the N-8 primary amine for the second vector modification. Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM).[1]

  • Dissolution: Dissolve the N-2 substituted intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v final concentration).

    • Tip: Add Triethylsilane (TES, 2.5%) as a scavenger if the molecule contains electron-rich aromatics (e.g., indoles) to prevent tert-butyl cation alkylation.[1]

  • Reaction: Stir at RT for 1–2 hours.

  • Workup (SCX-2 "Catch and Release"):

    • This is the Gold Standard for amine purification in libraries.[1]

    • Load the reaction mixture (concentrated or diluted in MeOH) onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Wash: Flush with MeOH (removes non-basic impurities, TFA, and protecting group byproducts).

    • Elute: Release the free amine using 2M NH₃ in MeOH.

    • Concentrate: Evaporate volatiles to yield the clean N-8 amine.

Protocol D: N-8 Urea Formation

Objective: Cap the primary amine with a urea linkage (common in kinase inhibitors).[1] Reagents: Isocyanate (R2-NCO) or Triphosgene equivalent.[1]

  • Setup: Dissolve the deprotected N-8 amine (1.0 equiv) in DCM/DMF (9:1).

  • Addition: Add TEA (1.5 equiv) followed by the Isocyanate (R2-NCO, 1.1 equiv).

  • Reaction: Stir at RT for 1 hour. Reaction is usually rapid.[1]

  • Scavenging: Add PS-Trisamine (polymer-supported scavenger) to remove excess isocyanate.[1] Stir for 2 hours, then filter.

Physicochemical Data & Troubleshooting

ParameterValue / NoteImplication for SAR
Molecular Weight 254.37 (Boc-protected)Fragment-like; plenty of room for growth.[1]
LogP (Calc) ~2.3 (Boc-protected)Good lipophilicity range for cell permeability.[1]
pKa (N-2) ~9.5 (Pyrrolidine)Highly basic; will be protonated at physiological pH if alkylated.[1]
pKa (N-8) ~10.5 (Primary Amine)Very basic after deprotection.[1]
Stereoisomers Diastereomers (cis/trans)Critical: Check NMR/HPLC.[1] Isomers often have different biological activities.

Troubleshooting Guide:

  • Issue: Low yield in Amide Coupling (Protocol A).

    • Cause: Steric hindrance at N-2 (adjacent to spiro center).[1]

    • Fix: Switch to PyBOP or T3P (Propylphosphonic anhydride) and heat to 50°C.[1]

  • Issue: Incomplete Boc Deprotection.

    • Cause: Salt formation precipitating out of DCM.[1]

    • Fix: Use 4M HCl in Dioxane instead of TFA.[1]

  • Issue: Diastereomer Separation.

    • Strategy: If isomers are inseparable at the final stage, separate them at the Intermediate A stage (after N-2 mod, before Boc removal) using Chiral SFC.

References

  • Spirocyclic Scaffolds in Drug Discovery: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link[1]

  • Reductive Amination (STAB): Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1]

  • Orthogonal Protecting Groups: Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

  • Starting Material Data: PubChem Compound Summary for CID 437152 (8-Azaspiro[4.5]decane core).[1] Link

Sources

Method

The Strategic Incorporation of 8-(Boc-amino)-2-azaspiro[4.5]decane in Peptidomimetics: A Guide to Application and Protocol

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability has led medicinal chemists to explore beyond the confines of li...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability has led medicinal chemists to explore beyond the confines of linear peptides. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising avenue for drug discovery. A key strategy in this field is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target. The rigid, three-dimensional architecture of spirocyclic scaffolds makes them particularly attractive for this purpose.[1][2]

This document provides a detailed guide on the application of 8-(tert-butoxycarbonyl-amino)-2-azaspiro[4.5]decane, a versatile bifunctional building block, in the design and synthesis of innovative peptidomimetics. While specific, published end-to-end protocols for this exact molecule are not widespread, this guide synthesizes established principles of peptide chemistry and the known reactivity of related azaspirocyclic systems to provide robust, actionable protocols for researchers.

The Rationale: Why 8-(Boc-amino)-2-azaspiro[4.5]decane?

The 2-azaspiro[4.5]decane framework is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules.[3] The 8-amino substituted version, protected with a Boc group, presents a unique scaffold for peptidomimetic design for several key reasons:

  • Conformational Rigidity: The spirocyclic core severely restricts the rotational freedom of the molecule. When incorporated into a peptide backbone, it can act as a potent inducer of specific secondary structures, such as β-turns.[4][5] This pre-organization can lead to a significant increase in binding affinity for the target receptor.

  • Structural Diversity: This building block possesses two distinct points for chemical modification: the secondary amine of the pyrrolidine ring and the primary amine at the 8-position (once deprotected). This allows for its insertion into a peptide chain via the secondary amine, while the 8-amino group can be functionalized to mimic a natural amino acid side chain or to introduce other pharmacophoric elements.

  • Improved Pharmacokinetics: The introduction of such a non-natural, constrained scaffold can enhance metabolic stability by shielding amide bonds from enzymatic degradation.[6] The three-dimensional nature of the spirocycle can also favorably modulate physicochemical properties like solubility and cell permeability.

Conceptual Workflow for Integration into Peptidomimetics

The integration of 8-(Boc-amino)-2-azaspiro[4.5]decane into a peptide sequence typically follows a modified solid-phase peptide synthesis (SPPS) or solution-phase synthesis workflow. The secondary amine of the spirocycle is acylated by the carboxylic acid of the preceding amino acid (or the N-terminus of a peptide fragment), and its own amino function at the 8-position (after deprotection) is acylated by the subsequent amino acid.

G cluster_0 Preparation of the Spirocyclic Building Block cluster_1 Peptide Synthesis (SPPS Example) prep1 8-(Boc-amino)-2-azaspiro[4.5]decane prep2 Optional: N-Fmoc protection of the secondary amine prep1->prep2 Fmoc-OSu, base sp3 Couple Fmoc-protected Spiro-diamine prep2->sp3 Incorporation into peptide chain sp1 Resin-bound Amino Acid 1 sp2 Couple Amino Acid 2 sp1->sp2 sp2->sp3 sp4 Fmoc Deprotection sp3->sp4 sp5 Couple Amino Acid 3 sp4->sp5 sp6 Boc Deprotection (on-resin or post-cleavage) sp5->sp6 sp7 Couple Amino Acid 4 to the 8-amino group sp6->sp7 sp8 Cleavage and Deprotection sp7->sp8 sp9 Purification sp8->sp9

Caption: General workflow for incorporating the spiro-diamine into a peptide sequence.

Detailed Experimental Protocols

The following protocols are model procedures that can be adapted based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: N-Acylation of the Spiro-Diamine Secondary Amine (Solution Phase)

This protocol describes the coupling of an N-protected amino acid to the secondary amine of 8-(Boc-amino)-2-azaspiro[4.5]decane.

Materials:

  • N-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

  • 8-(Boc-amino)-2-azaspiro[4.5]decane (1.1 eq)[7]

  • HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-Fmoc-protected amino acid in anhydrous DMF.

  • Add 8-(Boc-amino)-2-azaspiro[4.5]decane to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA, followed by the portion-wise addition of HATU.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc to yield the desired N-acylated product.

Causality: HATU is a highly efficient coupling agent that minimizes racemization. DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the resulting hexafluorophosphate salt. The aqueous workup is essential to remove excess reagents and DMF.

Protocol 2: Boc-Deprotection of the 8-Amino Group

This protocol details the removal of the Boc protecting group to expose the primary amine for further functionalization.

Materials:

  • Boc-protected spiro-diamino-peptide conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Boc-protected substrate in DCM (e.g., 10 mL per gram of substrate).

  • Add an equal volume of TFA to the solution (a 1:1 DCM/TFA mixture).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.

  • Re-dissolve the residue in a minimal amount of DCM and carefully neutralize by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, which can often be used in the next step without further purification.

Trustworthiness: The use of TFA in DCM is a standard and highly effective method for Boc deprotection. The reaction is typically clean and proceeds to completion. The neutralization step is critical to quench the acid and allow for the extraction of the free amine product.

Protocol 3: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the spiro-diamine as a dipeptide mimic within an Fmoc-based SPPS workflow. This assumes the use of a pre-formed building block where the secondary amine is Fmoc-protected and the primary amine is Boc-protected (Fmoc-(Boc-amino)-azaspiro-decane).

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-(Boc-amino)-azaspiro-decane building block

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • DIPEA

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Anhydrous DMF, DCM

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using your standard coupling protocol (e.g., HBTU/HOBt/DIPEA in DMF).

  • Chain Elongation: Repeat the deprotection and coupling cycle for subsequent amino acids.

  • Spiro-Diamine Incorporation:

    • After deprotecting the N-terminus of the growing peptide chain, couple the Fmoc-(Boc-amino)-azaspiro-decane building block using the same coupling conditions.

  • Fmoc-Deprotection of the Spiro-Diamine: Remove the Fmoc group from the spiro-diamine's secondary amine with 20% piperidine in DMF.

  • Continue Chain Elongation: Couple the next Fmoc-amino acid to the newly freed secondary amine of the spiro-diamine.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Global Deprotection:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and simultaneously remove the Boc group from the spiro-diamine and other acid-labile side-chain protecting groups.

  • Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase HPLC.

G start Start SPPS with Resin deprotect1 Fmoc Deprotection (Piperidine) start->deprotect1 couple_aa Couple Fmoc-AA-OH deprotect1->couple_aa wash1 Wash couple_aa->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple_spiro Couple Fmoc-(Boc)Spiro-Diamine deprotect2->couple_spiro wash2 Wash couple_spiro->wash2 deprotect3 Fmoc Deprotection wash2->deprotect3 couple_aa2 Couple next Fmoc-AA-OH deprotect3->couple_aa2 wash3 Wash couple_aa2->wash3 cleave Cleave from Resin & Deprotect Side Chains (TFA) wash3->cleave purify RP-HPLC Purification cleave->purify

Caption: Step-by-step SPPS workflow for spiro-diamine incorporation.

Data Summary and Expected Outcomes

The successful incorporation of the 8-(Boc-amino)-2-azaspiro[4.5]decane scaffold is expected to yield peptidomimetics with distinct properties.

ParameterExpected OutcomeRationale
Yield Moderate to GoodStandard coupling reactions are generally efficient. Steric hindrance from the spirocycle may slightly lower yields compared to standard amino acids.
Purity High after HPLCStandard purification techniques are effective.
Conformation Induction of turn-like structuresThe rigid spirocyclic backbone restricts peptide flexibility, often forcing the peptide chain into a β-turn or similar folded conformation.[4][5]
Proteolytic Stability IncreasedThe non-natural spirocyclic core is resistant to degradation by proteases.[6]
Binding Affinity Potentially IncreasedPre-organization of the pharmacophore into the bioactive conformation can significantly improve binding to the biological target.

Conclusion and Future Perspectives

8-(Boc-amino)-2-azaspiro[4.5]decane is a powerful and versatile building block for constructing conformationally constrained peptidomimetics. Its rigid spirocyclic core serves as an excellent scaffold for inducing specific secondary structures, enhancing metabolic stability, and potentially increasing biological activity. The protocols outlined in this guide, based on established principles of peptide and medicinal chemistry, provide a solid foundation for researchers to explore the full potential of this and related spiro-diamines in their drug discovery programs. Future work in this area will likely focus on the synthesis of a wider array of stereoisomers and substituted derivatives of this scaffold, further expanding the toolbox for rational peptidomimetic design.

References

  • Di Constanzo, L., & Mutter, M. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]

  • Alonso, E., et al. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333-8. Available at: [Link]

  • Tourwé, D., et al. (n.d.). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. Available at: [Link]

  • Jadhav, S. S., et al. (2021). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Alonso, E., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry. Available at: [Link]

  • Scott, M. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Fairlie, D. P., & Dantas de Oliveira, P. (2014). Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]

  • Brimble, M. A., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. Available at: [Link]

  • Rossi, A., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. Available at: [Link]

  • ResearchGate. (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]

  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. Available at: [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available at: [Link]

  • Chen, J., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • SpiroChem. (2025). Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. SpiroChem. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available at: [Link]

  • Synthonix. (n.d.). 8-(Boc-amino)-2-azaspiro[4.5]decane. Synthonix. Available at: [Link]

Sources

Application

combinatorial library synthesis using 8-(Boc-amino)-2-azaspiro[4.5]decane

Application Note: High-Throughput Combinatorial Synthesis of Fsp³-Rich Libraries Using 8-(Boc-amino)-2-azaspiro[4.5]decane Executive Summary This guide details the strategic application of 8-(Boc-amino)-2-azaspiro[4.5]de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Combinatorial Synthesis of Fsp³-Rich Libraries Using 8-(Boc-amino)-2-azaspiro[4.5]decane

Executive Summary

This guide details the strategic application of 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS: 1341038-05-8) in the synthesis of high-diversity combinatorial libraries.[1] As drug discovery shifts away from flat, aromatic-heavy structures ("Escape from Flatland"), spirocyclic scaffolds offer a critical advantage: high fraction of sp³-hybridized carbons (Fsp³), inherent three-dimensionality, and improved physicochemical properties (solubility, metabolic stability).

This protocol focuses on a Solution-Phase Parallel Synthesis strategy utilizing polymer-supported scavengers.[1] This approach maximizes throughput while maintaining high purity, avoiding the kinetic limitations often encountered when loading sterically demanding secondary amines onto solid supports.

Scaffold Architecture & Reactivity Profile

The scaffold contains two orthogonal nitrogen handles, allowing for sequential, selective functionalization.

  • Handle A (N-2): A secondary pyrrolidine-type amine.[1] It is sterically accessible but more nucleophilic than a primary aniline.[1] It is the initiation point for library construction.[1]

  • Handle B (N-8): A primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1] Located on the cyclohexane ring, it serves as the second diversity vector after deprotection.

Chemical Structure:

8-(Boc-amino)-2-azaspiro[4.5]decane Formula: C₁₄H₂₆N₂O₂ MW: 254.37 g/mol [1][2]

Strategic Workflow: The "Inside-Out" Approach

The most robust synthetic route follows an "Inside-Out" logic:

  • N-2 Functionalization: React the free secondary amine first. This prevents side reactions that could occur if the primary amine were exposed simultaneously.[1]

  • Boc Deprotection: Reveal the distal primary amine.[1]

  • N-8 Functionalization: Decorate the outer periphery of the molecule.[1]

Workflow Diagram

LibrarySynthesis Start Scaffold: 8-(Boc-amino)-2-azaspiro[4.5]decane Step1 Step 1: N-2 Functionalization (Amide/Urea/Sulfonamide) Start->Step1  R1-X (Electrophile)   Purify1 Intermediate Purification (PS-Trisamine / PS-Isocyanate) Step1->Purify1  Scavenge Excess R1-X   Step2 Step 2: Boc Deprotection (4M HCl in Dioxane) Purify1->Step2  Pure Intermediate   Step3 Step 3: N-8 Functionalization (Diversity Reagents) Step2->Step3  Free Primary Amine   FinalPurify Final Purification (SCX-2 Cartridge / Prep HPLC) Step3->FinalPurify  Crude Product   Library Final Library (>95% Purity) FinalPurify->Library

Figure 1: Sequential functionalization workflow for 2-azaspiro[4.5]decane libraries.

Detailed Experimental Protocols

Phase 1: N-2 Functionalization (Diversity Point R1)

Objective: Derivatize the secondary amine while keeping the Boc group intact.

Option A: Amide Coupling (High Priority) The secondary amine at N-2 is moderately hindered.[1] Standard carbodiimides (EDC) may be sluggish.[1] We recommend HATU for rapid, high-yield coupling.[1]

  • Preparation: Dissolve the scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: In a separate vial, mix the Carboxylic Acid (R1-COOH, 1.2 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF. Shake for 5 minutes.

  • Coupling: Add the activated acid solution to the scaffold solution.

  • Incubation: Shake at Room Temperature (RT) for 4–16 hours.

  • Scavenging (Critical): Add PS-Trisamine resin (3.0 equiv relative to excess acid/HATU) to the reaction well. Shake for 4 hours. This resin scavenges unreacted activated esters and acidic byproducts.[1]

  • Filtration: Filter off the resin.[1] The filtrate contains the pure N-2 acylated, N-8 Boc-protected intermediate.

Option B: Reductive Amination

  • Reaction: Mix Scaffold (1.0 equiv) and Aldehyde (R1-CHO, 1.2 equiv) in DCE/MeOH (9:1).

  • Reduction: Add STAB (Sodium Triacetoxyborohydride) (2.0 equiv) and Acetic Acid (1.0 equiv). Shake for 16 hours.

  • Scavenging: Add PS-TsNHNH₂ (Polymer-supported tosylhydrazide) to scavenge excess aldehyde.[1]

Phase 2: Boc Deprotection

Objective: Remove the protecting group without affecting the R1 modification.

  • Evaporation: Remove solvents from Phase 1 (use a Genevac or SpeedVac).[1]

  • Acidolysis: Add 4M HCl in 1,4-Dioxane (1 mL per 0.1 mmol substrate). Avoid TFA if possible, as dioxane/HCl is easier to remove by evaporation and minimizes salt formation issues during the next step.

  • Reaction: Shake at RT for 2 hours.

  • Workup: Evaporate to dryness. The product is now the HCl salt of the primary amine.

Phase 3: N-8 Functionalization (Diversity Point R2)

Objective: Derivatize the primary amine.[1][3]

Note: Since the starting material is an HCl salt, extra base (DIPEA/TEA) is required to neutralize the salt before reaction.

Protocol: Urea Formation (Isocyanates)

  • Neutralization: Dissolve the HCl salt residue in DCM/DMF (4:1) containing DIPEA (3.0 equiv).[1]

  • Addition: Add Isocyanate (R2-NCO, 1.1 equiv).

  • Incubation: Shake at RT for 4 hours. Primary amines react rapidly with isocyanates; prolonged heating is rarely needed.[1]

  • Scavenging: Add PS-Isocyanate resin (to scavenge any unreacted starting amine) and PS-Trisamine (to scavenge excess isocyanate electrophile).[1] Wait, logic check: To scavenge excess isocyanate, use an amine resin (PS-Trisamine).[1] To scavenge unreacted amine scaffold, use an electrophilic resin (PS-Isocyanate).[1] Since we usually drive reactions with excess electrophile, use PS-Trisamine to remove the excess R2-NCO.[1]

Data Analysis & Quality Control

LCMS Interpretation:

  • Mass Shift: The spiro core has a distinct mass.[1]

    • Core MW (Free base): ~154.1 (C9H16N2) + substituents.[1]

    • Look for the loss of the Boc group (-100 Da) and the addition of R1 and R2 masses.

  • Fragmentation: In ESI+, spirocycles often show a characteristic fragmentation pattern where the spiro-junction remains intact, but substituents cleave.

Table 1: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Steric hindrance at N-2Switch from EDC to HATU or PyBOP . Increase temperature to 40°C.
Incomplete Deprotection HCl concentration too lowEnsure fresh 4M HCl/Dioxane is used. Verify seal to prevent dioxane evaporation.[1]
Over-alkylation (Reductive Amination) Highly reactive aldehydeUse STAB instead of Cyanoborohydride.[1] Add reagent in portions.
Salt Formation Residual HCl interfering with Step 3Perform a "free-basing" wash using an SCX-2 cartridge (Catch & Release) before Step 3.[1]

References

  • Burkhard, J. A., et al. (2010).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 53(5), 1905–1917. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link[1]

  • Wuitschik, G., et al. (2008).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 47(24), 4512–4515. Link[1]

  • Ley, S. V., & Baxendale, I. R. (2002).[1] New Tools and Concepts for Modern Organic Synthesis. Nature Reviews Drug Discovery, 1, 573–586. Link

  • Synthonix Application Data. (2024). 8-(Boc-amino)-2-azaspiro[4.5]decane Technical Sheet. Link

Sources

Method

Application Note: Advanced Analytical Characterization of 8-(Boc-amino)-2-azaspiro[4.5]decane

Introduction The transition from planar, aromatic molecules to structurally complex, sp³-rich scaffolds is a defining trend in modern drug discovery. Spirocyclic systems, such as the 2-azaspiro[4.5]decane core, are highl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition from planar, aromatic molecules to structurally complex, sp³-rich scaffolds is a defining trend in modern drug discovery. Spirocyclic systems, such as the 2-azaspiro[4.5]decane core, are highly valued for their ability to project functional groups into three-dimensional space. This architectural shift significantly enhances target binding selectivity, aqueous solubility, and metabolic stability compared to traditional flat heterocycles, as highlighted in recent literature on [1]. (CAS 1341038-05-8) [2] is a versatile building block featuring a pyrrolidine-cyclohexane spiro fusion with a tert-butyloxycarbonyl (Boc) protected amine at the 8-position. Because this intermediate is frequently subjected to downstream functionalization (e.g., Buchwald-Hartwig couplings at the secondary pyrrolidine amine), confirming its absolute structural integrity and purity is paramount.

As a Senior Application Scientist, I have designed the following self-validating, multimodal protocol utilizing Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy to rigorously characterize this spirocyclic scaffold.

Analytical Workflow

AnalyticalWorkflow Start 8-(Boc-amino)-2-azaspiro[4.5]decane (Batch Sample) PrepNMR NMR Sample Prep (Dissolve in CDCl3) Start->PrepNMR PrepLC LC-MS Sample Prep (Dilute in MeOH/H2O) Start->PrepLC PrepIR FTIR Sample Prep (Neat Solid on ATR) Start->PrepIR NMR 1H & 13C NMR (Structural Elucidation) PrepNMR->NMR LCMS UPLC-ESI-MS (Purity & MW Confirmation) PrepLC->LCMS FTIR ATR-FTIR (Functional Group ID) PrepIR->FTIR Data Data Integration & Structural Validation NMR->Data Chemical Shifts LCMS->Data [M+H]+ & Purity FTIR->Data IR Bands

Fig 1. Multimodal analytical workflow for validating 8-(Boc-amino)-2-azaspiro[4.5]decane.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: To elucidate the carbon framework and confirm the integrity of the Boc protecting group, ¹H and ¹³C NMR are the gold standards. Deuterated chloroform (CDCl₃) is selected as the solvent not only for its excellent solubilizing properties but also because it lacks exchangeable protons, preserving the critical N-H signals of both the secondary amine and the carbamate. The inclusion of Tetramethylsilane (TMS) acts as a self-validating internal standard; by locking the TMS signal to exactly 0.00 ppm, we mathematically validate the accuracy of all subsequent chemical shifts, eliminating solvent-drift artifacts.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 15 mg of 8-(Boc-amino)-2-azaspiro[4.5]decane.

  • Dissolution: Dissolve the solid in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. Ensure complete dissolution via gentle vortexing.

  • Transfer: Transfer the homogeneous solution into a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire 16 scans at 298 K with a relaxation delay of 1.5 seconds.

    • ¹³C NMR: Acquire 1024 scans at 298 K with a relaxation delay of 2.0 seconds to ensure quaternary carbons (like the spiro center) are fully relaxed and visible.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to TMS (0.00 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).

Table 1: Quantitative NMR Data Summarization

NucleusChemical Shift (ppm)Multiplicity / IntegrationAssignment / Structural Causality
¹H ~1.44Singlet (9H)tert-butyl group of the Boc protection.
¹H ~2.80 - 3.20Multiplets (4H)CH₂ groups adjacent to the pyrrolidine nitrogen (C1, C3).
¹H ~3.50Multiplet (1H)Methine proton (C8) adjacent to the carbamate nitrogen.
¹H ~4.50Broad Doublet (1H)Carbamate N-H (broadened due to quadrupolar relaxation).
¹³C ~28.5Primary CarbonMethyl carbons of the Boc tert-butyl group.
¹³C ~40.0 - 45.0Quaternary CarbonSpiro carbon (C5) linking the two rings.
¹³C ~79.0Quaternary CarbonCentral quaternary carbon of the Boc tert-butyl group.
¹³C ~155.0Quaternary CarbonCarbamate carbonyl (C=O) confirming Boc attachment.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: Evaluating the purity and confirming the molecular weight (MW = 254.37 g/mol ) requires a robust UPLC-ESI-MS method. We utilize a mobile phase modified with 0.1% formic acid. This acidic environment is deliberately chosen to drive the protonation of the basic pyrrolidine nitrogen (pKa ~ 9.5), thereby maximizing ionization efficiency in positive electrospray ionization (ESI+) mode. To ensure the protocol is self-validating, a blank solvent injection must immediately precede the sample run. This verifies that the column is free from carryover, guaranteeing that the calculated UV purity is exclusively attributed to the current batch. Furthermore, the Boc group exhibits highly predictable in-source fragmentation [3], which serves as a secondary structural confirmation.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock 1:100 in a 50:50 mixture of Water:Acetonitrile to achieve a 10 µg/mL concentration.

  • System Validation: Inject 2 µL of the blank diluent to establish a baseline and confirm zero carryover.

  • Sample Injection: Inject 2 µL of the working sample onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40 °C.

  • Elution: Run a 5-minute linear gradient from 5% to 95% Acetonitrile (both aqueous and organic phases containing 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm. Concurrently, scan the mass spectrometer in ESI+ mode from m/z 100 to 1000.

Table 2: LC-MS Gradient and MS/MS Fragmentation

Parameter / IonValue / m/zAnalytical Significance
Exact Mass 254.1994 DaTheoretical monoisotopic mass.
[M+H]⁺ 255.2Protonated parent molecule; confirms intact compound.
[M+H - C₄H₈]⁺ 199.2Loss of isobutylene (-56 Da); classic Boc fragmentation.
[M+H - Boc]⁺ 155.2Complete loss of the Boc group (-100 Da); confirms scaffold.
UV Purity > 95% (Area %)Integrated area at 210 nm (amide/carbamate absorbance).

Part 3: Fourier-Transform Infrared Spectroscopy (FTIR)

Expertise & Causality: Attenuated Total Reflectance (ATR) FTIR provides rapid, orthogonal validation of the molecule's functional groups without the spectral interference of solvents. By analyzing the neat solid directly on a diamond crystal, we obtain high-resolution data on the carbamate carbonyl and amine N-H stretches. The protocol mandates a real-time background air scan immediately prior to sample loading. This self-validating step subtracts ambient water vapor and carbon dioxide from the final spectrum, ensuring that all observed vibrational modes are intrinsic to the scaffold.

Step-by-Step Protocol:

  • Preparation: Clean the diamond ATR crystal thoroughly with isopropanol and a lint-free wipe. Allow it to dry completely.

  • Background Validation: Collect a background spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution) in ambient air. Verify the absence of residual contamination on the crystal.

  • Sample Loading: Place 1–2 mg of the solid 8-(Boc-amino)-2-azaspiro[4.5]decane directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring optimal contact between the crystal and the solid sample.

  • Acquisition: Collect the sample spectrum (32 scans) and automatically subtract the background.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Peak Shape / IntensityFunctional Group Assignment
3300 - 3400 Broad, MediumN-H stretch (overlapping secondary pyrrolidine amine and carbamate N-H).
2850 - 2950 Sharp, StrongC-H stretch (aliphatic sp³ carbons of the spirocyclic core and tert-butyl group).
1680 - 1700 Sharp, Very StrongC=O stretch (carbamate carbonyl).
1160 Sharp, StrongC-O stretch (ester linkage within the Boc group).

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Hiesinger, K., et al. ACS Publications (Journal of Medicinal Chemistry). Verified URL:[Link]

  • 2-Azaspiro(4.5)decane Compound Summary. National Center for Biotechnology Information. PubChem Database. Verified URL:[Link]

Application

preparative HPLC for purification of 8-(Boc-amino)-2-azaspiro[4.5]decane derivatives

An Application Guide to the Preparative HPLC Purification of 8-(Boc-amino)-2-azaspiro[4.5]decane Derivatives Abstract The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, fre...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Preparative HPLC Purification of 8-(Boc-amino)-2-azaspiro[4.5]decane Derivatives

Abstract

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, frequently incorporated into molecules targeting central nervous system (CNS) disorders.[1] The purification of synthetic intermediates, such as 8-(tert-butoxycarbonyl-amino)-2-azaspiro[4.5]decane derivatives, presents a common yet critical challenge. The unique physicochemical properties imparted by the basic spirocyclic amine and the lipophilic Boc protecting group necessitate a carefully developed purification strategy. This guide provides a detailed examination of the principles and a step-by-step protocol for the efficient purification of this class of compounds using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). We will explore the causality behind chromatographic parameter selection, from analytical method development to successful scale-up, ensuring researchers can achieve high purity and yield.

Introduction: The Chromatographic Challenge

The successful synthesis of complex molecules is contingent upon the effective purification of intermediates. 8-(Boc-amino)-2-azaspiro[4.5]decane derivatives possess two key structural features that dictate their chromatographic behavior:

  • The Unprotected Azaspiro Nitrogen: This secondary amine is basic (pKa ~9-10) and prone to undesirable ionic interactions with the acidic silanol groups present on the surface of standard silica-based stationary phases. This interaction is a primary cause of significant peak tailing, which severely compromises resolution and purification efficiency.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the polarity of the 8-position amine. This significantly increases the molecule's overall hydrophobicity, leading to strong retention on reversed-phase columns.[2] While this strong retention is beneficial for separating non-polar impurities, it requires a mobile phase with sufficient organic strength for elution.

Therefore, the goal of a preparative HPLC method is to mitigate the undesirable effects of the basic amine while leveraging the properties of the Boc group to achieve optimal separation from reaction-related impurities.

The Strategic Pillar: Analytical Method Development

The foundation of any successful preparative separation is a well-optimized analytical method.[3] Directly attempting purification at the preparative scale without prior analytical optimization is inefficient and risks the loss of valuable material. The primary objective at the analytical stage is to maximize selectivity (α), the separation factor between the target compound and its closest eluting impurities.[4]

Column and Mobile Phase Selection: A Rationale

Stationary Phase: C18 Reversed-Phase For non-polar, Boc-protected compounds, a C18 (octadecylsilane) stationary phase is the industry standard.[2][5] Its hydrophobic nature provides strong retention for the analyte, allowing for effective separation based on differences in hydrophobicity between the target molecule and impurities. To ensure a seamless transition from analytical to preparative scale, it is imperative to use columns from the same manufacturer with identical stationary phase chemistry and particle size.[4]

Mobile Phase: The Critical Role of the Acidic Additive The choice of mobile phase components is arguably the most critical factor in achieving a successful separation for basic compounds.

  • Organic Solvent: Acetonitrile is generally preferred over methanol as the strong organic solvent. Its lower viscosity results in lower system backpressure, and it often yields sharper peaks for a wide range of compounds.[6]

  • Aqueous Phase & Modifier: A combination of HPLC-grade water and an acidic modifier is essential. Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is the most common and effective choice for several reasons:

    • pH Control: 0.1% TFA in water creates a mobile phase pH of approximately 2.1.[7][8] At this low pH, the basic azaspiro nitrogen is fully protonated, existing as a single cationic species (R₂NH₂⁺).

    • Silanol Suppression: The low pH also suppresses the ionization of residual silanol groups (Si-OH) on the silica backbone, minimizing the strong ionic interactions that cause peak tailing.[8]

    • Ion-Pairing: The trifluoroacetate anion (CF₃COO⁻) forms a weak ion pair with the protonated analyte. This ion pair behaves as a more hydrophobic, neutral entity, which enhances retention and dramatically improves peak shape.[8][9]

It is important to note that while the Boc group is generally stable in 0.1% TFA during the chromatographic run, prolonged exposure or concentration at elevated temperatures can lead to cleavage.[10] Therefore, post-purification workup should be performed promptly and at low temperatures.

Detection

The Boc group itself provides a weak chromophore. Detection is best performed at low UV wavelengths, typically between 210-220 nm, where the amide carbonyl of the Boc group absorbs light.[2][5]

Protocol 1: Analytical Method Development

This protocol outlines the initial screening process to establish optimal separation conditions on an analytical scale.

Workflow: Analytical Method Development

cluster_prep System & Sample Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_mobile Prepare Mobile Phase A: 0.1% TFA in H₂O B: 0.1% TFA in ACN equilibrate Equilibrate C18 Column (e.g., 4.6x150 mm, 5µm) prep_mobile->equilibrate prep_sample Prepare Sample ~1 mg/mL in 50:50 A:B inject Inject 10 µL Sample prep_sample->inject equilibrate->inject gradient Run Scouting Gradient (e.g., 5-95% B over 20 min) inject->gradient analyze Analyze Chromatogram - Identify Target Peak - Assess Resolution (Rs) gradient->analyze optimize Optimize Gradient - Adjust slope around target elution - Ensure Rs > 1.5 analyze->optimize final_method Finalized Analytical Method optimize->final_method

Caption: Workflow for developing an optimized analytical HPLC method.

Experimental Parameters
ParameterRecommended ConditionRationale
HPLC System Standard Analytical HPLC with UV DetectorSufficient for method development.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmStandard dimensions for analytical development.[2]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade waterSuppresses silanol interactions and protonates the analyte.[5][8]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrileProvides sharp peaks and low system pressure.[5][6]
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Scouting Gradient 5% to 95% B over 20 minutes, hold 5 minBroad gradient to determine the approximate elution time of the target.
Detection UV at 214 nmMaximizes sensitivity for the Boc-carbamate group.[5]
Column Temp. 30 °C (or Ambient)Using a column oven improves retention time reproducibility.[5]
Injection Vol. 10 µLStandard analytical injection volume.
Sample Prep. ~1 mg/mL in 50:50 Mobile Phase A/BEnsures sample is fully dissolved and compatible with initial conditions.[2]

Procedure:

  • Prepare mobile phases A and B as described in the table.

  • Dissolve the crude sample to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is observed.

  • Inject the sample and run the scouting gradient.

  • Identify the target peak and assess its resolution from adjacent impurities.

  • Optimize the Gradient: Based on the scouting run, create a shallower gradient around the elution point of the target compound to maximize resolution. For example, if the product elutes at 60% B, a new gradient might be 40-70% B over 30 minutes.

Scaling to Preparative HPLC and Loading Study

Once an analytical method with adequate resolution (ideally Rs > 1.5) is established, the next step is to scale up for purification. This involves performing a loading study to determine the maximum amount of crude material that can be purified per injection without sacrificing purity.[11][12]

The Loading Study: Defining the Limit

A loading study involves progressively increasing the mass of sample injected onto the analytical column while monitoring the resolution between the target peak and the nearest impurity.[11] This determines the column's loading capacity for this specific separation. The column is considered overloaded when the peaks broaden to the point where they are no longer baseline-resolved.[13]

Injection #Sample Conc. (mg/mL)Inj. Vol. (µL)Mass on Column (mg)Resolution (Rs)Peak Shape
11100.012.5Symmetrical
220100.22.4Symmetrical
320501.02.1Minor fronting
450502.51.6Triangular
5501005.01.1Overloaded, merged

This table represents example data. The optimal loading is at Injection #4, where resolution is still acceptable (Rs > 1.5).

Protocol 2: Preparative HPLC Purification

This protocol provides a self-validating system for purifying gram-scale quantities of the target compound.

Workflow: Preparative HPLC Purification

G cluster_prep Pre-Run Preparation cluster_purification Preparative HPLC Run cluster_post Post-Purification Processing prep_sample Prepare Crude Sample Dissolve in min. strong solvent Dilute with Mobile Phase A (e.g., 50 mg/mL) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Scaled Sample Volume filter_sample->inject equilibrate Equilibrate Prep Column (e.g., 21.2x250 mm, 10µm) equilibrate->inject run_gradient Run Scaled Gradient inject->run_gradient collect Collect Fractions (Triggered by UV Signal) run_gradient->collect analyze Analyze Fractions (Using Analytical Method) collect->analyze pool Pool Pure Fractions (e.g., >98%) analyze->pool evaporate Solvent Removal (Rotary Evaporation / Lyophilization) Keep Temperature < 30°C pool->evaporate final_product Isolated Pure Product evaporate->final_product

Caption: Comprehensive workflow for preparative HPLC purification.

Experimental Parameters
ParameterRecommended ConditionRationale
HPLC System Preparative HPLC with Fraction CollectorRequired for high flow rates and automated collection.[12]
Column C18 Reversed-Phase, 21.2 x 250 mm, 10 µmCommon semi-preparative column dimensions.[5]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade waterConsistent with analytical method.
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrileConsistent with analytical method.
Flow Rate 20 mL/minScaled from analytical flow rate based on column cross-sectional area.
Gradient Same gradient profile as optimized analytical methodMaintain the separation selectivity achieved at the analytical scale.
Detection UV at 220 nmWavelength may be slightly adjusted to avoid detector saturation at high concentrations.[5]
Column Temp. AmbientFor scalability and cost-effectiveness.
Injection Vol. 1-5 mLDepends on sample concentration and loading capacity.[5]
Sample Prep. 20-50 mg/mL in a suitable solventDissolve in a minimum of strong solvent (e.g., Methanol, Acetonitrile) and dilute with Mobile Phase A to prevent poor peak shape.[5]

Procedure:

  • System Preparation: Prime the pumps and equilibrate the preparative column with the starting mobile phase composition for at least 30 minutes or until the baseline is stable.[14]

  • Sample Preparation: Dissolve the crude 8-(Boc-amino)-2-azaspiro[4.5]decane derivative in the minimum amount of a strong solvent like methanol or acetonitrile. Dilute the solution with Mobile Phase A to a final concentration determined by the loading study (e.g., 20-50 mg/mL). Ensure the final solution is clear; if not, adjust the solvent composition. Filter the sample solution through a 0.45 µm syringe filter before injection.[5][14]

  • Injection and Run: Inject the prepared sample onto the column and begin the gradient run.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal, collecting fractions only when the signal rises above a specified threshold and slope.

  • Post-Run Column Wash: Following the gradient, wash the column with a high percentage of organic solvent (e.g., 95% B) to elute any strongly retained impurities.

  • Re-equilibration: Re-equilibrate the column at the initial conditions before the next injection.[5]

  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the established analytical HPLC method to determine its purity.

  • Pooling and Isolation: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the solvents via rotary evaporation, ensuring the bath temperature remains low (<30°C) to prevent Boc deprotection. Lyophilization (freeze-drying) can be used to remove the final traces of water.[10]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing - Insufficient TFA concentration.- Secondary interactions with the stationary phase.- Column degradation.- Ensure TFA is at 0.1% in both mobile phases.[15]- Use a different acid modifier like formic acid (less effective for tailing but may be necessary for MS compatibility).- Test column with a standard to check performance.
Broad Peaks - Mass overload.- Sample solvent is too strong ("solvent effect").- Poor sample solubility at the column head.- Reduce the injected mass per run.[5]- Dissolve the sample in a weaker solvent mixture, ideally the initial mobile phase.[5]- Ensure the sample is fully dissolved before injection.
Retention Time Drift - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column not fully equilibrated.- Prepare fresh mobile phase daily.[16]- Use a column oven for temperature control.[5]- Ensure sufficient equilibration time between runs.
Low Recovery - Irreversible adsorption of the compound.- Product precipitation on the column.- Boc-group cleavage and product loss during workup.- Check for sample stability under acidic conditions.- Reduce sample concentration.- Neutralize pooled fractions with a volatile base (e.g., ammonium hydroxide) before solvent evaporation if Boc-lability is a concern.

Conclusion

The preparative HPLC purification of 8-(Boc-amino)-2-azaspiro[4.5]decane derivatives is a highly effective technique when approached systematically. Success hinges on a logical progression from analytical method development to preparative scale-up. By utilizing a C18 stationary phase and an acidified mobile phase containing 0.1% TFA, chromatographers can effectively manage the basicity of the spiro-amine, leading to symmetrical peaks and excellent resolution. A thorough loading study is critical to maximizing throughput without compromising purity. The protocols and workflows detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to achieve high-purity compounds, thereby accelerating their research and development timelines.

References

  • Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid - Benchchem.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem.
  • LABTips: Preparative HPLC for Purification Workflows | Labcompare.com. Available at: [Link]

  • Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community | Separation Science. Available at: [Link]

  • Prep Chromatography Loading for Maximum Recoveries and Yields. Phenomenex. Available at: [Link]

  • Loadability – what does it mean to preparative chromatographers? - HPLC. Available at: [Link]

  • Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy - Phenomenex. Available at: [Link]

  • Introduction to Preparative HPLC | LCGC International. Available at: [Link]

  • Principles in preparative HPLC - University of Warwick. Available at: [Link]

  • Key Concepts and Considerations of Preparative Liquid Chromatography - Welch Materials. Available at: [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Microsolv Technology Corporation. Available at: [Link]

  • Basic methodology for method development in preparative HPLC. Kromasil. Available at: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

  • the role of TFA on Reverse phase chromatography? Chromatography Forum. Available at: [Link]

  • Application Note: HPLC Purification of N-Boc-N-methyl-D-Valinol Derivatives - Benchchem.
  • Strategy of method development for isolation/purification. YMC CO., LTD. Available at: [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. Available at: [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Available at: [Link]

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery - Benchchem.

Sources

Method

scalable synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane for research

Scalable Synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane: A Robust Orthogonal Protection Strategy for Fsp3-Rich Scaffolds Introduction & Scientific Rationale The transition from flat, sp2-hybridized aromatic molecules t...

Author: BenchChem Technical Support Team. Date: March 2026

Scalable Synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane: A Robust Orthogonal Protection Strategy for Fsp3-Rich Scaffolds

Introduction & Scientific Rationale

The transition from flat, sp2-hybridized aromatic molecules to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery. Increasing the fraction of sp3 carbons (Fsp³) within a drug candidate correlates strongly with improved pharmacokinetic profiles, enhanced aqueous solubility, and reduced off-target toxicity [1]. Spirocyclic amines, particularly the 2-azaspiro[4.5]decane scaffold, represent a privileged class of Fsp³-rich bioisosteres that can replace classical morpholines or piperazines to lock molecular conformation and improve metabolic stability [2].

However, the scalable synthesis of bis-amino spirocycles presents two significant challenges:

  • Steric Hindrance: Constructing the quaternary spiro-center efficiently without succumbing to competing elimination reactions.

  • Regioselectivity: Differentiating the two nitrogen atoms to allow for orthogonal functionalization during library generation.

This application note details a highly scalable, 7-step synthetic protocol for 8-(Boc-amino)-2-azaspiro[4.5]decane. We utilize a Van Leusen cyanation followed by a regioselective α-alkylation and a tandem reductive cyclization. Crucially, we employ an orthogonal protection strategy that provides researchers with a versatile, ready-to-use building block for parallel medicinal chemistry campaigns.

Mechanistic Causality & Synthetic Design

  • Quaternary Center Construction: Instead of relying on low-yielding double alkylations of protected pyrrolidines, we construct the spiro-center via the α-alkylation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile. The use of 1-bromo-2-chloroethane exploits the differential leaving group ability of halogens; the enolate selectively displaces the bromide, leaving the chloride intact for the subsequent cyclization [4].

  • Tandem Reductive Cyclization: Hydrogenation of the nitrile over Raney Nickel yields a primary amine that spontaneously undergoes a 5-exo-tet intramolecular cyclization by displacing the pendant chloride. This elegant, self-validating cascade forms the pyrrolidine ring in a single operation.

  • Orthogonal Protection: To ensure the final building block is useful for parallel synthesis, the highly basic N-2 pyrrolidine nitrogen is transiently protected with a Carboxybenzyl (Cbz) group, while the N-8 primary amine is protected with a tert-Butyloxycarbonyl (Boc) group. The Cbz group is then selectively removed via hydrogenolysis, leaving the Boc group completely intact.

SynthesisWorkflow SM 1,4-Dioxaspiro[4.5]decan-8-one Step1 Van Leusen Cyanation (TosMIC, KOtBu) SM->Step1 Int1 1,4-Dioxaspiro[4.5]decane- 8-carbonitrile Step1->Int1 Step2 α-Alkylation (LDA, 1-Bromo-2-chloroethane) Int1->Step2 Int2 8-(2-Chloroethyl)-1,4-dioxaspiro [4.5]decane-8-carbonitrile Step2->Int2 Step3 Reductive Cyclization & Cbz-Cl (Raney Ni, H2, then CbzCl) Int2->Step3 Int3 2-Cbz-2-azaspiro[4.5]decan-8-one ethylene acetal Step3->Int3 Step4 Ketal Deprotection (HCl, Acetone/H2O) Int3->Step4 Int4 2-Cbz-2-azaspiro[4.5]decan-8-one Step4->Int4 Step5 Reductive Amination & Boc2O (NH4OAc, NaBH3CN, then Boc2O) Int4->Step5 Int5 8-(Boc-amino)-2-Cbz- 2-azaspiro[4.5]decane Step5->Int5 Step6 Hydrogenolysis (Pd/C, H2) Int5->Step6 Product 8-(Boc-amino)-2-azaspiro[4.5]decane (Target Molecule) Step6->Product

Caption: Step-by-step synthetic workflow for 8-(Boc-amino)-2-azaspiro[4.5]decane.

ProtectionLogic Core 2-Azaspiro[4.5]decane Core Dual Amine Reactivity N2 N-2 Position (Pyrrolidine) Protected as Cbz Stable to: TFA, NaBH3CN Cleaved by: H2, Pd/C Core->N2 Secondary Amine N8 N-8 Position (Cyclohexane) Protected as Boc Stable to: H2, Pd/C, Base Cleaved by: TFA, HCl Core->N8 Primary Amine

Caption: Logic of orthogonal Cbz/Boc protection for the 2-azaspiro[4.5]decane core.

Experimental Protocols

General Note: All reactions requiring anhydrous conditions should be performed under an inert argon or nitrogen atmosphere using oven-dried glassware.

Phase 1: Spiro-Center Construction

Step 1: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

  • Charge: To a 5 L jacketed reactor, add 1,4-dioxaspiro[4.5]decan-8-one (500 g, 3.2 mol), p-toluenesulfonylmethyl isocyanide (TosMIC, 687 g, 3.5 mol), and anhydrous 1,2-dimethoxyethane (DME, 3.5 L). Cool the mixture to 0 °C.

  • Addition: Slowly add a solution of potassium tert-butoxide (KOtBu, 718 g, 6.4 mol) in anhydrous ethanol (1 L) dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Quench with water (2 L) and extract with ethyl acetate (3 × 2 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify by vacuum distillation or short-path crystallization.

  • In-Process Control (IPC): IR spectroscopy will show the disappearance of the ketone C=O stretch (1715 cm⁻¹) and the appearance of a sharp nitrile C≡N stretch (2240 cm⁻¹).

Step 2: 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Charge: Dissolve the nitrile from Step 1 (400 g, 2.39 mol) in anhydrous THF (2.5 L) and cool to -78 °C.

  • Deprotonation: Add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 1.3 L, 2.6 mol) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add 1-bromo-2-chloroethane (410 g, 2.86 mol) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH₄Cl (1 L). Extract with MTBE (2 × 1.5 L). Concentrate the organic layer.

  • IPC: LC-MS will display a distinct 3:1 isotopic pattern for the [M+H]⁺ ion (m/z 230.1, 232.1), confirming the presence of the chlorine atom and successful alkylation.

Phase 2: Cyclization and Orthogonal Protection

Step 3: 2-Cbz-2-azaspiro[4.5]decan-8-one ethylene acetal

  • Cyclization: Dissolve the chloroethyl nitrile (450 g, 1.96 mol) in methanolic ammonia (7 M, 2 L). Add Raney Nickel (approx. 50 g, washed with MeOH). Pressurize the vessel with H₂ (50 psi) and agitate at 50 °C for 16 hours.

  • Filtration: Vent the reactor, filter the catalyst through a pad of Celite (Caution: Raney Ni is highly pyrophoric), and concentrate the filtrate to yield the crude secondary amine.

  • Protection: Dissolve the crude amine in DCM (2.5 L) and add triethylamine (300 mL, 2.15 mol). Cool to 0 °C and add Benzyl chloroformate (CbzCl, 368 g, 2.15 mol) dropwise. Stir for 4 hours.

  • Workup: Wash with 1M HCl, then brine. Dry and concentrate.

Step 4: Ketal Deprotection

  • Hydrolysis: Dissolve the Cbz-protected acetal (500 g) in a mixture of acetone (2 L) and 2M aqueous HCl (1 L).

  • Reaction: Heat to 60 °C for 12 hours.

  • Workup: Remove acetone under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash with saturated NaHCO₃, dry, and concentrate to yield 2-Cbz-2-azaspiro[4.5]decan-8-one.

  • IPC: ¹H NMR will show the disappearance of the characteristic ethylene acetal multiplet at δ 3.9 ppm and the return of the ketone C=O stretch in IR.

Phase 3: Target Functionalization

Step 5 & 6: Reductive Amination & Boc Protection

  • Amination: Dissolve the ketone (350 g, 1.22 mol) in methanol (2 L). Add ammonium acetate (940 g, 12.2 mol) and stir for 1 hour. Add sodium cyanoborohydride (NaBH₃CN, 115 g, 1.83 mol) portion-wise. Stir at room temperature for 24 hours.

  • Boc Protection: Concentrate the mixture, partition between DCM (2 L) and 1M NaOH (1 L). Separate the organic layer, add triethylamine (255 mL, 1.83 mol) and Di-tert-butyl dicarbonate (Boc₂O, 320 g, 1.46 mol). Stir for 12 hours.

  • Workup: Wash with water, dry, and purify via flash chromatography to yield 8-(Boc-amino)-2-Cbz-2-azaspiro[4.5]decane.

Step 7: Cbz Hydrogenolysis

  • Deprotection: Dissolve the fully protected intermediate (300 g) in methanol (1.5 L). Add 10% Pd/C (30 g).

  • Reaction: Stir under a hydrogen atmosphere (balloon or 15 psi) at room temperature for 6 hours.

  • Workup: Filter through Celite, concentrate the filtrate, and triturate with heptane to afford the pure target compound: 8-(Boc-amino)-2-azaspiro[4.5]decane .

  • Causality: Pd-catalyzed hydrogenolysis selectively cleaves the benzylic C-O bond of the Cbz group, releasing CO₂ and the free secondary amine, while the Boc group remains completely inert to these reductive conditions.

Quantitative Data Summary

Synthetic StepIntermediate / ProductYield (%)Purity (HPLC)Key Analytical Marker
Step 1 1,4-Dioxaspiro[4.5]decane-8-carbonitrile88%>98%IR: 2240 cm⁻¹ (C≡N stretch)
Step 2 8-(2-Chloroethyl)-...-8-carbonitrile82%>95%MS:[M+H]⁺ 230.1, 232.1 (3:1)
Step 3 2-Cbz-2-azaspiro[4.5]decan-8-one acetal75%>96%MS: [M+H]⁺ 332.2
Step 4 2-Cbz-2-azaspiro[4.5]decan-8-one94%>98%IR: 1712 cm⁻¹ (C=O stretch)
Step 5/6 8-(Boc-amino)-2-Cbz-2-azaspiro[4.5]decane68%>97%¹H NMR: δ 1.44 (s, 9H, Boc)
Step 7 8-(Boc-amino)-2-azaspiro[4.5]decane 96%>99%MS: [M+H]⁺ 255.2

Table 1: Summary of yields, purities, and self-validating analytical markers for the 7-step synthesis.

Conclusion

This protocol provides a robust, highly scalable pathway to 8-(Boc-amino)-2-azaspiro[4.5]decane. By leveraging the differential reactivity of halogens in the alkylation step and employing a self-immolative reductive cyclization, the challenging spiro-center is constructed with high efficiency. The orthogonal Cbz/Boc protection strategy ensures that the resulting building block can be immediately deployed in parallel medicinal chemistry campaigns, allowing researchers to selectively functionalize the pyrrolidine nitrogen while keeping the primary amine masked for downstream elaboration [3].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.[Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro[4.5] decane-2-formic acid ester. (2020).
Application

Application Notes &amp; Protocols: The Strategic Use of 8-(Boc-amino)-2-azaspiro[4.5]decane in the Development of Potent and Selective GABA Uptake Inhibitors

Abstract The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory signal in the mammalian central nervous system, and its synaptic concentration is tightly regulated by a family of GABA transporters (GAT...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory signal in the mammalian central nervous system, and its synaptic concentration is tightly regulated by a family of GABA transporters (GATs).[1][2] The inhibition of these transporters, particularly GAT1, represents a validated therapeutic strategy for treating neurological disorders such as epilepsy by enhancing GABAergic neurotransmission.[3][4] The development of GAT inhibitors has evolved from simple GABA analogs like nipecotic acid to highly potent and selective molecules, often featuring a GABA-mimetic core coupled to a lipophilic moiety.[5] This guide details the application of a strategic building block, 8-(Boc-amino)-2-azaspiro[4.5]decane , in the rational design and synthesis of novel GAT inhibitors. The spirocyclic nature of this scaffold imparts conformational rigidity, a key attribute for achieving receptor subtype selectivity, while its dual amine functionalities offer a versatile platform for combinatorial derivatization and comprehensive structure-activity relationship (SAR) studies.

Introduction: The Rationale for Conformationally Restricted Scaffolds

The therapeutic efficacy of GAT inhibitors is critically dependent on their potency and, crucially, their selectivity for specific GAT subtypes (GAT1, GAT2, GAT3, and BGT1).[1] Early inhibitors based on flexible structures often suffered from off-target effects. The introduction of conformationally restricted scaffolds, such as the azaspiro[4.5]decane core, marked a significant advancement. This rigidity reduces the entropic penalty upon binding to the transporter, potentially increasing affinity and allowing for more precise interactions with the target protein.[6][7]

The 8-(Boc-amino)-2-azaspiro[4.5]decane scaffold is particularly advantageous for several reasons:

  • GABA-Mimetic Core: The 2-azaspiro[4.5]decane portion acts as a rigid analog of nipecotic acid, a well-established GAT-binding motif.[4][8]

  • Orthogonal Functionality: The secondary amine at the 2-position and the Boc-protected primary amine at the 8-position provide two distinct points for chemical modification. The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions used to modify the 2-position, yet it can be removed under mild acidic conditions to allow for subsequent derivatization at the 8-position.

  • Vector for Lipophilic Moieties: The 2-position nitrogen is the ideal attachment point for the large, lipophilic side chains known to be critical for high-affinity GAT1 inhibition, as exemplified by the clinically approved drug Tiagabine.[3][9]

This guide provides a comprehensive workflow, from the synthetic manipulation of this scaffold to the biological evaluation of the resulting compounds.

Synthetic Strategy & Protocols

The core strategy involves the functionalization of the 2-position nitrogen, followed by optional deprotection and modification of the 8-position amine. This allows for the systematic exploration of chemical space around the scaffold to optimize for potency and selectivity.

Diagram: General Synthetic Workflow

G A 8-(Boc-amino)-2- azaspiro[4.5]decane (Starting Material) C N-Functionalized Intermediate A->C Reductive Amination (e.g., NaBH(OAc)3) B Lipophilic Aldehyde/Ketone R1-CHO / R1-C(O)-R2 B->C E Deprotected Intermediate C->E Boc Deprotection G Final Library of GAT Inhibitor Candidates C->G (Optional path if C8-amine remains protected) D TFA or HCl in Dioxane/DCM D->E E->G Acylation/Sulfonylation (e.g., DIPEA, DCM) F Acyl Chloride / Sulfonyl Chloride R3-COCl / R3-SO2Cl F->G

Caption: Synthetic workflow for creating a library of GAT inhibitors.

Protocol 2.1: Reductive Amination at the N-2 Position

This protocol describes the coupling of a lipophilic aldehyde to the secondary amine of the scaffold. The choice of aldehyde is critical and should be guided by known SAR for GAT inhibitors, which often favor diaryl substituents.[9][10]

Rationale: Reductive amination is a robust and high-yielding method for forming C-N bonds. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for iminium ions in the presence of aldehydes, and does not require strictly anhydrous conditions, simplifying the experimental setup.[11]

Materials:

  • 8-(Boc-amino)-2-azaspiro[4.5]decane (1.0 eq)

  • Lipophilic aldehyde (e.g., 4,4-bis(3-methylthien-2-yl)but-3-enal) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 8-(Boc-amino)-2-azaspiro[4.5]decane (1.0 eq) in DCM, add the selected lipophilic aldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-functionalized intermediate.

Protocol 2.2: Boc-Group Deprotection

Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc protecting group at room temperature, generating volatile byproducts that are easily removed in vacuo.

Materials:

  • N-2 functionalized, 8-(Boc-amino) intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M solution).

  • Add an excess of TFA (e.g., 20-50% v/v solution of TFA in DCM).

  • Stir the reaction at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting TFA salt can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Application Protocol: In Vitro Evaluation of GAT Inhibition

To assess the biological activity of the newly synthesized compounds, a cell-based GABA uptake assay using [³H]GABA is the gold standard.[12][13] This protocol outlines the procedure using HEK-293 cells stably transfected with the desired murine or human GAT subtype (e.g., mGAT1, mGAT3).[13]

Rationale: This assay directly measures the primary function of the transporter: the uptake of its substrate, GABA. Using a radiolabeled substrate provides high sensitivity. Cells stably expressing a single GAT subtype allow for the determination of subtype-specific inhibitory activity.[14][15]

Diagram: GABA Uptake Assay Workflow

G A 1. Plate GAT-expressing HEK-293 cells in 96-well plates B 2. Wash cells with Assay Buffer (Krebs-HEPES) A->B C 3. Pre-incubate with Test Compound or Vehicle Control B->C D 4. Add [3H]GABA + cold GABA (Final concentration ~Km of transporter) C->D E 5. Incubate (e.g., 1-5 min) at room temperature D->E F 6. Terminate uptake by rapidly washing with ice-cold buffer E->F G 7. Lyse cells with Lysis Buffer (e.g., 1% SDS) F->G H 8. Add Scintillation Cocktail G->H I 9. Quantify radioactivity via Liquid Scintillation Counting H->I J 10. Calculate % Inhibition and determine IC50 values I->J

Caption: Step-by-step workflow for the [3H]GABA uptake inhibition assay.

Protocol 3.1: [³H]GABA Uptake Assay

Materials:

  • HEK-293 cells stably expressing the target GAT subtype

  • 96-well cell culture plates (white, solid bottom for scintillation counting)

  • Assay Buffer (e.g., Krebs-HEPES buffer: 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM D-glucose, pH 7.4)

  • [³H]GABA stock solution

  • Unlabeled ("cold") GABA

  • Test compounds dissolved in DMSO (stock solutions) and diluted in Assay Buffer

  • Positive control inhibitor (e.g., Tiagabine for GAT1, SNAP-5114 for GAT3/GAT4)

  • Lysis Buffer (e.g., 1% SDS in water)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Plating: Seed the GAT-expressing HEK-293 cells into a 96-well plate at a density that yields a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[12] Incubate for 24-48 hours.

  • Preparation: On the day of the assay, prepare serial dilutions of your test compounds and the positive control in Assay Buffer. The final DMSO concentration should be ≤0.1% to avoid cell toxicity. Prepare a solution of [³H]GABA and unlabeled GABA in Assay Buffer. The final concentration of GABA should be close to the known Km value for the transporter to ensure competitive binding kinetics (e.g., ~10-20 µM for GAT1).[12]

  • Assay Execution: a. Aspirate the culture medium from the wells. b. Gently wash the cell monolayer twice with 200 µL of pre-warmed (37°C) Assay Buffer. c. Add 100 µL of Assay Buffer containing the test compound, positive control, or vehicle (for total uptake) to the appropriate wells. For non-specific uptake, use a high concentration of a known inhibitor like Tiagabine. d. Pre-incubate the plate at 37°C for 10-20 minutes. e. Initiate the uptake by adding 100 µL of the [³H]GABA/GABA solution to each well. f. Incubate for a short period (e.g., 1-5 minutes) at room temperature. This time should be within the linear range of uptake. g. Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.

  • Lysis and Counting: a. Add 100 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis. b. Add 150 µL of scintillation cocktail to each well. c. Seal the plate and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: a. Calculate specific uptake: (Total uptake cpm) - (Non-specific uptake cpm). b. Calculate the percentage inhibition for each compound concentration: 100 * [1 - ((Sample cpm - Non-specific cpm) / (Specific uptake cpm))] c. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 8-(Boc-amino)-2-azaspiro[4.5]decane scaffold allows for the elucidation of key SAR trends. The data below is illustrative, based on established principles in GAT inhibitor design.[3][6][9][16]

Table 1: Illustrative SAR Data for N-2 Substituted Azaspiro[4.5]decane Analogs
Compound IDN-2 Substituent (R₁)C-8 Substituent (R₂)mGAT1 IC₅₀ (µM)mGAT3 IC₅₀ (µM)GAT1/GAT3 Selectivity
1a H-NHBoc>100>100-
1b Benzyl-NHBoc25.580.1~3x
1c Diphenylmethyl-NHBoc3.245.8~14x
1d 4,4-Diphenylbut-3-en-1-yl-NHBoc0.1515.2~101x
1e 4,4-Bis(3-thienyl)but-3-en-1-yl-NHBoc0.079.8~140x
1f 4,4-Bis(3-thienyl)but-3-en-1-yl-NH₂0.0911.5~128x
1g 4,4-Bis(3-thienyl)but-3-en-1-yl-NH-Acetyl0.5225.1~48x

Interpretation:

  • Lipophilicity at N-2 is Key: Moving from no substituent (1a ) to increasingly large and lipophilic aryl groups (1b-1e ) dramatically increases potency at GAT1. This aligns with the known binding pocket of GAT1, which accommodates a large lipophilic moiety.[3][10]

  • Modification at C-8: Deprotection of the C-8 amine (1f ) results in a minimal change in potency, suggesting this region is solvent-exposed and does not participate in critical binding interactions for GAT1. However, adding a bulky acetyl group (1g ) reduces potency, indicating potential steric hindrance or loss of a favorable interaction. This position is a prime candidate for attaching vectors for imaging agents or other functionalities without disrupting core binding activity.

Conclusion

The 8-(Boc-amino)-2-azaspiro[4.5]decane scaffold is a powerful and versatile platform for the discovery of novel GABA uptake inhibitors. Its conformationally restricted core provides a favorable geometric foundation for high-affinity binding, while its orthogonally protected amine functionalities enable systematic and efficient exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating compound libraries based on this privileged scaffold, paving the way for the development of next-generation therapeutics targeting the GABAergic system.

References

  • Fleischhacker, W., Lauritz, S., Urban, E., Baumann, P., & Bittiger, H. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie, 329(3), 149-154. [Link]

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  • Synthonix, Inc. 8-(Boc-amino)-2-azaspiro[4.5]decane. Synthonix. [Link]

  • Hellenbrand, T., Höfner, G., & Wanner, K. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Semantic Scholar. [Link]

  • Stary, E., Szulczyk, D., Kaczor, A. A., & Matosiuk, D. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. International Journal of Molecular Sciences, 23(21), 13351. [Link]

  • Stary, E., Szulczyk, D., Kaczor, A. A., & Matosiuk, D. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Omega, 7(44), 40356-40367. [Link]

  • Jung, M., Sałat, K., Höfner, G., Pabel, J., Wyska, E., Sierżęga, M., ... & Wanner, K. T. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

  • Vogensen, S. B., Jørgensen, L., Madsen, K. K., Jurik, A., Borkar, N., Rosatelli, E., ... & Clausen, R. P. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2480-2488. [Link]

  • Hog, S., Greenwood, J. R., Madsen, K. B., Larsson, O. M., Frolund, B., Schousboe, A., ... & Clausen, R. P. (2006). Structure-Activity Relationships of Selective GABA Uptake Inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861-1881. [Link]

  • Fleischhacker, W., & Urban, E. (1996). GABA-analogous Spirocyclic Amino Acid Esters, 5. N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates. Scientia Pharmaceutica, 64(3), 447-454. [Link]

  • Knippenberg, N., Diliën, H., & Tourwé, D. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry, 8(1), 16. [Link]

  • Terry, D. S., Hernandez, C., Shaffer, K. J., Le, K., & Quick, M. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]

  • Kenda, B. M., Matagne, A. C., Talaga, P. E., & Klitgaard, H. (2005). SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • Kvist, T., Steffensen, C. B., & Woldbye, D. P. (2013). Simultaneous inhibition of GAT-1 and GAT-3 results in a supra-additive increase in the tonic GABAA receptor-mediated current in hippocampal CA1 pyramidal neurons. ResearchGate. [Link]

  • Gao, M., Wang, M., & Zheng, Q. H. (2018). Development of Positron Emission Tomography Radiotracers for the GABA Transporter 1. ACS Chemical Neuroscience, 9(5), 903-915. [Link]

  • Ma, X., Lubin, H., Ioja, E., Kékesi, O., Simon, Á., Apáti, Á., ... & Markó, I. E. (2016). Straightforward and effective synthesis of γ-aminobutyric acid transporter subtype 2-selective acyl-substituted azaspiro[4.5]decanes. Bioorganic & Medicinal Chemistry Letters, 26(2), 644-648. [Link]

  • Sałat, K., Więckowska, A., Więckowski, K., Höfner, G. C., Kamiński, J., Wanner, K. T., ... & Kulig, K. (2012). Synthesis and pharmacological properties of new GABA uptake inhibitors. Pharmacological Reports, 64(5), 1104-1117. [Link]

  • Owens, D. F., & Kriegstein, A. R. (2002). Is there more to GABA than synaptic inhibition?. Nature Reviews Neuroscience, 3(9), 715-727. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of 8-(Boc-amino)-2-azaspiro[4.5]decane Synthesis

Topic: Optimizing Yield and Purity in 8-(Boc-amino)-2-azaspiro[4.5]decane Synthesis Role: Senior Application Scientist Content Type: Technical Support Guide (Troubleshooting & FAQs) Strategic Overview & Core Chemistry Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yield and Purity in 8-(Boc-amino)-2-azaspiro[4.5]decane Synthesis Role: Senior Application Scientist Content Type: Technical Support Guide (Troubleshooting & FAQs)

Strategic Overview & Core Chemistry

The synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane presents a classic challenge in orthogonal protecting group strategy and stereochemical control.[1] As a scaffold, the 2-azaspiro[4.5]decane system offers unique conformational rigidity, making it a high-value target in medicinal chemistry (e.g., for GPCR ligands).

The primary bottleneck in this synthesis is not the spiro-cyclization itself, but the management of the two nitrogen centers : the secondary amine within the spiro-ring (Position 2) and the primary amine on the cyclohexane ring (Position 8).

The "Inverted Protection" Strategy: Most commercial routes yield the N-Boc protected spiro-ring (Position 2).[1] However, your target requires the Boc group at Position 8 and a free amine at Position 2. Therefore, a direct synthesis using standard N-Boc precursors will fail. We recommend the Cbz-Route (Benzyl Carbamate Route) , which allows for the final liberation of the spiro-amine via hydrogenolysis without disturbing the acid-sensitive Boc group at Position 8.[1]

Synthesis Workflow (Visualized)

The following diagram outlines the optimized "Cbz-Route" to ensure correct regiochemistry.

G Start Starting Material 1,4-Dioxaspiro[4.5]decan-8-one Step1 Step 1: Van Leusen Reaction (TosMIC, t-BuOK) Target: Nitrile Formation Start->Step1 Homologation Step2 Step 2: Alkylation (1-Bromo-2-chloroethane) Target: Spiro-Precursor Step1->Step2 Alkylation Step3 Step 3: Reductive Cyclization (Raney Ni, H2) Target: 2-Azaspiro Core Step2->Step3 Cyclization Step4 Step 4: Cbz Protection (Cbz-Cl, NaHCO3) Target: N-Cbz Spiro Ketal Step3->Step4 N-2 Protection Step5 Step 5: Ketal Hydrolysis (HCl/Acetone) Target: Cbz-Protected Ketone Step4->Step5 Deprotection Step6 Step 6: Reductive Amination (NH4OAc, NaBH3CN) Target: 8-Amino Intermediate Step5->Step6 Stereoselective Reduction Step7 Step 7: Boc Protection (Boc2O, TEA) Target: Orthogonal Protection Step6->Step7 N-8 Protection Final Step 8: Hydrogenolysis (Pd/C, H2) Target: 8-(Boc-amino)-2-azaspiro[4.5]decane Step7->Final Cbz Removal

Caption: Optimized "Cbz-Route" workflow for 8-(Boc-amino)-2-azaspiro[4.5]decane, highlighting the critical orthogonal protection swap at Steps 4 and 7.

Troubleshooting & FAQs

This section addresses specific failure points reported by users, focusing on causality and remediation.

Phase 1: Spiro-Cyclization (Steps 1-3)

Q1: My yield in the TosMIC reaction (Step 1) is consistently low (<40%). The product seems unstable.

  • Diagnosis: The Van Leusen reaction is sensitive to temperature and base quality. The intermediate isonitrile anion can decompose if the exotherm is not managed.

  • Solution:

    • Temperature Control: Maintain the reaction between 0°C and 5°C during the addition of t-BuOK. Do not let it rise above 10°C until the addition is complete.

    • Reagent Quality: Use fresh t-BuOK. Old, hydrolyzed base leads to incomplete conversion.[1]

    • Quenching: Quench strictly with phosphate buffer (pH 7). The nitrile product is sensitive to strong acids or bases during workup.

Q2: During the alkylation with 1-bromo-2-chloroethane (Step 2), I see significant dialkylation or polymerization.

  • Diagnosis: This is a competition between mono-alkylation (desired) and polymerization/dialkylation.[1] The deprotonated nitrile is a potent nucleophile.

  • Protocol Adjustment:

    • Stoichiometry: Use a slight excess of the alkyl halide (1.2–1.5 eq).

    • Dilution: Run the reaction in high dilution (0.1 M in THF) to favor intramolecular cyclization over intermolecular polymerization.

    • Phase Transfer: If using solid base (KOH/NaOH), add a phase transfer catalyst (TBAB, 5 mol%) to regulate the concentration of the active anion.

Phase 2: Functional Group Manipulation (Steps 4-6)

Q3: After Ketal Hydrolysis (Step 5), the ketone does not crystallize, and the oil is impure.

  • Diagnosis: Ketal hydrolysis in spiro-systems can be sluggish due to steric bulk.[1] Incomplete hydrolysis leaves a "half-ketal" or mixed ether impurity.[1]

  • Remediation:

    • Acid Choice: Switch from aqueous HCl to 2N HCl in THF/Water (1:1) . The organic co-solvent ensures the lipophilic Cbz-protected material is fully solubilized.

    • Monitoring: Do not rely on TLC alone.[1] Use 1H NMR to check for the disappearance of the ethylene glycol peak (~3.9 ppm).

Q4: Reductive Amination (Step 6) yields a mixture of diastereomers.[1] How do I optimize for the major isomer?

  • Scientific Context: The hydride attack on the iminium ion can occur from the axial or equatorial face.

  • Optimization:

    • Thermodynamic Control: Use Sodium Triacetoxyborohydride (STAB) instead of NaBH3CN.[1] STAB is bulkier and milder, often enhancing diastereoselectivity (typically favoring the trans-isomer where the amine is equatorial).

    • Equilibration: Allow the imine formation (Ketone + NH4OAc) to proceed for 2-4 hours before adding the reducing agent.[1] This ensures the thermodynamic imine is formed.

    • Purification: The diastereomers usually have distinct retention times on C18 HPLC but poor separation on Silica. If separation is critical, perform it after Step 7 (Boc protection). The Bis-carbamate (Cbz/Boc) derivatives often crystallize or separate easily on silica gel.

Phase 3: Final Deprotection (Step 8)

Q5: During Hydrogenolysis of the Cbz group, I'm losing the Boc group or seeing side reactions.

  • Diagnosis: While Hydrogenolysis (H2, Pd/C) is generally orthogonal to Boc, the generation of carbamic acid intermediates or trace HCl (if Pd/C was washed with acid) can degrade the Boc.

  • Corrective Action:

    • Solvent: Use Methanol or Ethanol (neutral).[1] Avoid Acetic Acid.[1]

    • Catalyst Poisoning: If the reaction stalls, it may be due to the free amine poisoning the catalyst. Add 1.0 eq of Ammonium Formate as a hydrogen source, or run at slightly elevated pressure (50 psi) to drive kinetics.

    • Workup: Do not use acid during the workup. Filter through Celite and concentrate.[1] The product is a secondary amine; store it as a free base under Argon or convert to a stable salt (e.g., Oxalate) only if the Boc group is stable to that specific acid salt formation (Oxalate is usually safe; HCl is not).

Detailed Experimental Protocol: Steps 6 & 7 (The Critical Junction)

Objective: Conversion of Benzyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate to Benzyl 8-((tert-butoxycarbonyl)amino)-2-azaspiro[4.5]decane-2-carboxylate.

Reagents:

  • Starting Ketone (1.0 eq)[1]

  • Ammonium Acetate (10.0 eq)[1]

  • Sodium Cyanoborohydride (1.5 eq) or STAB (2.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc2O) (1.2 eq)[1]

  • Methanol (dry)[1]

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve the Ketone in Methanol (0.2 M). Add Ammonium Acetate (10 eq).[1] Stir at Room Temperature for 4 hours under Nitrogen. Note: The solution may turn slightly yellow.

  • Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution.[1]

  • Reaction: Allow to warm to RT and stir overnight (12-16 h). Monitor by LC-MS for conversion of Ketone (M+) to Amine (M+1).[1]

  • In-Situ Protection (Streamlined): Once reduction is complete, do not isolate the amine . Add Triethylamine (3.0 eq) to the reaction mixture (to neutralize acetate salts), followed by Boc2O (1.2 eq) .

  • Completion: Stir for 4 hours. The primary amine is converted to the Boc-carbamate in the same pot.

  • Workup: Concentrate Methanol. Redissolve residue in Ethyl Acetate. Wash with Sat. NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.[1]

  • Purification: Flash Chromatography (Hexane/EtOAc gradient). This is the best stage to separate diastereomers if necessary.

Quantitative Benchmarks
ParameterAcceptable RangeOptimization Target
Step 1 Yield (TosMIC) 60 - 70%> 80% (Strict Temp Control)
Step 6/7 Yield (2-step) 50 - 60%> 75% (In-situ protocol)
Diastereomeric Ratio (d.r.) 3:1 (trans:cis)> 6:1 (Using STAB)
Final Purity (HPLC) > 95%> 98%
References
  • Spiro-Scaffold Synthesis (TosMIC Route)

    • Patent: "Preparation method of tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate."[1][2] CN111518015A. (2020).

    • Source:[1]

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862 (1996).
    • Source:[1]

  • General 2-Azaspiro[4.

    • "8-(Boc-amino)-2-azaspiro[4.5]decane | CAS 1341038-05-8."[1][3] Sigma-Aldrich / Merck.

    • Source: (Note: Search by CAS for specific derivative data).[1]

  • Orthogonal Protection Strategies

    • Kocienski, P. J. "Protecting Groups."[1] 3rd Edition, Thieme (2005). Chapter 8: Amino Protecting Groups.

    • Context: Validates the Cbz/Boc orthogonality in hydrogenolysis conditions.

Sources

Optimization

Advanced Troubleshooting Center: 8-(Boc-amino)-2-azaspiro[4.5]decane Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific bottlenecks encountered when functionalizing 8-(Boc-amino)-2-azaspiro[4.5]deca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific bottlenecks encountered when functionalizing 8-(Boc-amino)-2-azaspiro[4.5]decane. Spirocyclic scaffolds are highly valued in drug development for their unique conformational rigidity. However, the dual-nitrogen nature of this system—comprising a reactive secondary amine at the 2-position and a sterically distinct, Boc-protected amine at the 8-position—presents strict chemoselectivity challenges.

This guide is designed to provide you with mechanistic causality, diagnostic logic, and self-validating protocols to ensure absolute control over your synthetic workflows.

Section 1: Diagnostic Logic & Workflow

When functionalizing the N2 position, identifying the exact nature of a side product is the first step toward optimization. The following logic tree dictates our standard diagnostic workflow for LC-MS analysis.

TroubleshootingLogic A Crude Reaction Mixture (N2-Functionalization) BB BB A->BB Expected B LC-MS & NMR Analysis D Mass Shift: -100 Da (Premature Deprotection) B->D Acidic Conditions E Mass Shift: +R Group (Over-alkylation at N8) B->E Excess Reagent C Target Mass [M+H]+ F Proceed to Purification C->F G Check Reaction pH (Maintain pH > 5) D->G H Check Stoichiometry & Aldehyde Equivalents E->H BB->C Expected

Logical workflow for diagnosing spirocycle side products via LC-MS.

Section 2: Frequently Asked Questions (Mechanistic Insights)

Q1: During the reductive amination of the N2 secondary amine, why am I observing a significant [M-100] mass peak? A1: A mass shift of -100 Da corresponds to the loss of the tert-butyloxycarbonyl (Boc) group[1]. While the Boc group is generally stable to basic and nucleophilic conditions, it is highly sensitive to acidic environments[1]. Reductive aminations often employ weak acids to facilitate iminium ion formation[2]. If the local pH drops below 4, or if the reaction is heated excessively, premature acidolytic cleavage of the Boc group occurs, releasing isobutylene gas and CO2[1]. Causality & Fix: The formation of the iminium ion from a secondary amine requires the loss of water from the hemiaminal intermediate. Ensure you are using sodium triacetoxyborohydride (NaBH(OAc)3), which is mild and operates optimally at pH 5-6, preventing Boc degradation[2].

ReductiveAmination S1 8-(Boc-amino)-2-azaspiro[4.5]decane (Secondary Amine) I1 Hemiaminal Intermediate (Unstable) S1->I1 Nucleophilic Attack S2 Carbonyl Compound (Aldehyde/Ketone) S2->I1 I2 Iminium Ion (Electrophilic) I1->I2 -H2O (Acid Catalyzed) P1 Tertiary Amine Product (Target) I2->P1 Hydride Reduction (NaBH(OAc)3)

Mechanistic pathway of N2-reductive amination in spirocyclic amines.

Q2: Following TFA-mediated Boc deprotection at N8, my LC-MS shows a +56 Da impurity. What is this, and how do I prevent it? A2: The +56 Da mass shift indicates tert-butylation. During TFA-mediated deprotection, the Boc group fragments into a highly reactive tert-butyl carbocation[1]. If not rapidly quenched, this electrophile can alkylate nucleophilic sites on your molecule, such as the newly liberated N8 amine or electron-rich aromatic rings[3]. Causality & Fix: The carbocation must be intercepted kinetically before it can react with your product. Incorporate a nucleophilic scavenger cocktail (e.g., triisopropylsilane (TIPS) or water) into your cleavage mixture[3].

Q3: I am seeing a +96 Da mass shift after Boc deprotection. Is my spirocycle degrading? A3: No, the spirocyclic core is intact. A +96 Da shift in TFA-mediated deprotection is the hallmark of trifluoroacetylation[3]. This occurs when the liberated free amine attacks trifluoroacetate esters or anhydride impurities present in aged TFA. Causality & Fix: Use freshly distilled TFA or switch to an orthogonal deprotection strategy, such as 1-2 M HCl in 1,4-dioxane, which completely avoids trifluoroacetylation side reactions[3].

Section 3: Quantitative Diagnostic Data

To streamline your LC-MS analysis, reference the following diagnostic mass shifts specific to 8-(Boc-amino)-2-azaspiro[4.5]decane derivatives.

Observation (LC-MS)Mass Shift (Δm/z)Mechanistic OriginProbable Side ProductCorrective Action
Target Mass 0Successful conversionDesired ProductN/A
Target - 100 Da -100Acidolytic cleavage of BocN8-deprotected spirocycleBuffer reaction to pH > 5
Target - 56 Da -56Loss of tert-butyl cationCarbamic acid intermediateIncrease cleavage time/acid
Target + 56 Da +56Electrophilic alkylationN- or C-tert-butylated productAdd TIPS/H2O scavengers
Target + 96 Da +96TrifluoroacetylationN8-trifluoroacetamideUse HCl/Dioxane instead of TFA
Section 4: Self-Validating Experimental Protocols
Protocol 1: Chemoselective Reductive Amination at N2

Principle: This protocol ensures the selective functionalization of the N2 secondary amine while preserving the N8-Boc group, utilizing NaBH(OAc)3 due to its superior chemoselectivity profile[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 8-(Boc-amino)-2-azaspiro[4.5]decane (1.0 equiv, 0.5 M) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Pre-activation: Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Check: Take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the hemiaminal or iminium intermediate.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in three portions over 15 minutes to control exothermicity. Add glacial acetic acid (1.0 equiv) only if the carbonyl is highly deactivated.

  • Monitoring: Stir for 2-12 hours. Monitor via LC-MS. The disappearance of the starting spirocycle mass and the appearance of the [M+H]+ target mass indicates completion.

  • Quench & Extraction: Quench the reaction strictly with saturated aqueous NaHCO3 (pH ~8).

    • Causality: Quenching with strong base (e.g., NaOH) can cause emulsion issues, while acidic quenches risk Boc cleavage. Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

Protocol 2: Controlled N8-Boc Deprotection

Principle: Complete removal of the Boc group without triggering tert-butylation or trifluoroacetylation[1][3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N2-functionalized 8-(Boc-amino)-2-azaspiro[4.5]decane in a minimal amount of anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v) and H2O (2.5% v/v).

    • Causality: TIPS acts as an irreversible hydride donor to quench the tert-butyl cation, forming volatile isobutane and preventing +56 Da side products.

  • Acidification: Cool to 0 °C. Dropwise, add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution.

  • Cleavage: Warm to room temperature and stir for 1 hour.

    • Self-Validation Check: Spot on TLC (Ninhydrin stain). A positive (purple) result confirms the presence of the free primary/secondary amine.

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

    • Causality: Toluene forms an azeotrope with TFA, ensuring complete removal and preventing trifluoroacetate salt-induced degradation during long-term storage.

References
  • Common side reactions with Boc-protected amino acids and how to avoid them.Benchchem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.Total Synthesis.
  • Reductive amination in case of secondary amines.Chemistry Stack Exchange.

Sources

Troubleshooting

overcoming purification difficulties of 8-(Boc-amino)-2-azaspiro[4.5]decane analogs

To: Research & Development Team From: Technical Support Center (Separation Sciences Division) Subject: Troubleshooting Guide: Purification of 8-(Boc-amino)-2-azaspiro[4.5]decane Analogs Executive Summary The purification...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center (Separation Sciences Division) Subject: Troubleshooting Guide: Purification of 8-(Boc-amino)-2-azaspiro[4.5]decane Analogs

Executive Summary

The purification of 8-(Boc-amino)-2-azaspiro[4.5]decane and its analogs presents a "perfect storm" of chromatographic challenges: high polarity (due to the secondary amine), UV transparency (lack of conjugation), and acid sensitivity (Boc group).[1] This guide provides validated protocols to overcome silica streaking, detection failures, and stability issues.

Part 1: The Technical Challenge (Root Cause Analysis)

The core scaffold consists of a piperidine ring spiro-fused to a pyrrolidine ring.[1]

  • The "2-Aza" Position (Pyrrolidine N): This secondary amine is highly basic (

    
    ).[1] On standard silica gel, it acts as a Lewis base, forming strong hydrogen bonds with acidic silanols (
    
    
    
    ), causing severe peak tailing (streaking) and irreversible adsorption.[2]
  • The "8-Boc-amino" Position: The tert-butyloxycarbonyl (Boc) group provides lipophilicity but is acid-labile.[1] Prolonged exposure to acidic modifiers (e.g., TFA) or acidic silica can trigger deprotection, leading to complex mixtures.

  • Chromophores: The saturated spiro-decane skeleton lacks

    
    -conjugation, rendering it invisible at standard UV wavelengths (254 nm).[1]
    

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My compound streaks across the entire column and co-elutes with impurities."

Diagnosis: Uncontrolled interaction between the basic 2-aza amine and silica silanols. Solution: You must "mask" the silanols or the amine.

  • Option A: The "Magic Solvent" (Ammoniated Methanol) Do not just add Triethylamine (TEA). TEA can be difficult to remove and may form salts. Instead, use Ammonium Hydroxide (

    
    ) .
    
    • Recipe: Prepare a stock of DCM : MeOH :

      
       (90 : 9 : 1) .
      
    • Gradient: Run a gradient from 100% DCM to 20-30% of the "Magic Solvent" in DCM.[1] The ammonia competes for silanol sites, sharpening the amine peak.[2]

  • Option B: Amine-Functionalized Silica Switch to an Amine-bonded silica cartridge (e.g., KP-NH).[1] These columns have a basic surface chemistry that repels the basic amine, allowing it to elute as a sharp band using simple Hexane/Ethyl Acetate gradients without additives.

Issue 2: "I see nothing on the Flash UV monitor, but the mass balance is low."

Diagnosis: The compound has no UV absorption at 254 nm. The Boc carbonyl absorbs weakly at 210 nm, but solvents (EtOAc, DCM) absorb strongly there, masking the signal. Solution: Alternative Detection Strategies.

Detector / MethodSuitabilityNotes
UV 254 nm 🔴 PoorCompound is invisible.[1]
UV 210-215 nm 🟡 FairOnly works with UV-transparent solvents (e.g., Water/Acetonitrile).[1] Avoid EtOAc/Acetone.[1]
ELSD / CAD 🟢 ExcellentDetects non-volatile analytes regardless of chromophore.[1] Essential for this scaffold.
Ninhydrin Stain 🟡 MixedCritical: The Boc-amine will not stain purple immediately.[1] You must heat the TLC plate until the Boc falls off, then the free amine reacts. The 2-aza secondary amine should stain blue/purple.[1]
Iodine Chamber 🟢 GoodReversible and effective for saturated hydrocarbons.[1]
Issue 3: "The Boc group falls off during purification."

Diagnosis: Acidic hydrolysis. This often happens if using TFA in HPLC or if the compound sits on acidic silica for too long. Solution:

  • Avoid TFA: Use Formic Acid (0.1%) (weaker acid) or switch to Basic pH (Ammonium Bicarbonate, pH 10).

  • Cold Storage: Never rotovap fractions containing TFA at high heat (>40°C). Neutralize fractions immediately with saturated

    
     if an acidic mobile phase was used.[1]
    

Part 3: Validated Experimental Protocols

Protocol A: Optimized Normal Phase Flash Chromatography

Best for: Crude mixtures >100 mg.

  • Stationary Phase: Spherical Silica Gel (20-40 µm) or Amine-Functionalized Silica (Recommended).[1]

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM).

    • Solvent B: 10% Methanol in DCM containing 1%

      
       (28%).
      
    • Note: Mix Solvent B vigorously.[1] If it is cloudy, add a few drops of water until clear, or reduce MeOH concentration.

  • Equilibration: Flush column with 10% Solvent B to deactivate silanols before loading sample.[1]

  • Loading: Load sample as a liquid injection in DCM or adsorbed onto Celite (dry load). Avoid loading in pure MeOH.

  • Elution Gradient:

    • 0-5 min: 0% B (Isocratic DCM)[1]

    • 5-20 min: 0% → 50% B[1]

    • 20-25 min: 50% B (Hold)[1]

  • Detection: Monitor ELSD or collect all fractions and check via TLC (stain with Ninhydrin/KMnO4).

Protocol B: Basic Preparative HPLC (Reverse Phase)

Best for: Final purity polishing or difficult separations.

  • Column: C18 stationary phase with high pH stability (e.g., XBridge C18 or Gemini NX).

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10).

    • Phase B: Acetonitrile (MeCN).

  • Rationale: At pH 10, the secondary amine (2-aza) is deprotonated (neutral).[1] This increases retention on C18, drastically improves peak shape (no tailing), and avoids acid-catalyzed Boc-deprotection.[1]

  • Gradient: Typically 5% to 95% MeCN over 20 minutes.

  • Workup: Lyophilize fractions directly to obtain the free base as a solid.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal purification route based on sample scale and availability of detection methods.

PurificationWorkflow Start Crude 8-(Boc-amino)-2-azaspiro[4.5]decane CheckScale Check Scale Start->CheckScale SmallScale < 50 mg (Analytical/Pilot) CheckScale->SmallScale LargeScale > 100 mg (Preparative) CheckScale->LargeScale MethodA Method A: Reverse Phase HPLC (High pH: NH4HCO3) SmallScale->MethodA Preferred CheckDetector Is ELSD/CAD Available? LargeScale->CheckDetector MethodB Method B: Flash Chromatography (Amine-Silica or DCM/MeOH/NH4OH) CheckDetector->MethodB Yes (ELSD) Derivatize Consider Derivatization (e.g., Fmoc/Cbz on 2-aza) CheckDetector->Derivatize No (UV only) Derivatize->MethodB Adds Chromophore

Caption: Decision tree for selecting purification methodology based on scale and detector availability.

Part 5: Quantitative Comparison of Modifiers

ModifierpKa (Conj.[3] Acid)Effect on 2-Aza RetentionRisk of Boc LossRecommendation
Formic Acid (0.1%) 3.75Low Retention (Protonated)LowAcceptable for LC-MS
TFA (0.1%) 0.23Low Retention (Protonated)High AVOID
Triethylamine (TEA) 10.75Improved ShapeNoneUse with caution (Salt formation)
Ammonium Hydroxide 9.25Best Shape (Free base)NoneHIGHLY RECOMMENDED

References

  • Boc-Protection Stability : Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1][3] Link

  • Chromatography of Amines : Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1][3] (Chapter 7: Special Problems). Link

  • Spirocyclic Amine Synthesis : Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[4.5]decane Derivatives". Organic Letters, 12(9), 1944–1947. Link

  • Flash Chromatography Guide : Teledyne ISCO. "Purification of Amines: A Guide to Flash Chromatography". Link

  • Detection of Non-Chromophoric Compounds : Lough, W. J., & Wainer, I. W. (1995). High Performance Liquid Chromatography: Fundamental Principles and Practice. CRC Press.[1] Link

Sources

Optimization

improving the solubility of 8-(Boc-amino)-2-azaspiro[4.5]decane for reactions

The following technical guide addresses the solubility and handling of 8-(Boc-amino)-2-azaspiro[4.5]decane , a critical spirocyclic building block used to enhance metabolic stability and 3D-structural complexity in drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and handling of 8-(Boc-amino)-2-azaspiro[4.5]decane , a critical spirocyclic building block used to enhance metabolic stability and 3D-structural complexity in drug discovery.

Compound: 8-(Boc-amino)-2-azaspiro[4.5]decane CAS: 1341038-05-8 (Generic/Analogous) Class: Spirocyclic Diamine / "Escape from Flatland" Scaffolds[1][2]

Executive Summary: The Spirocyclic Challenge

While spirocyclic scaffolds like 8-(Boc-amino)-2-azaspiro[4.5]decane are engineered to improve the physicochemical properties of drug candidates (lowering lipophilicity compared to aromatic analogs), they present unique handling challenges in the lab.[1]

The Core Issue: This compound possesses a "Janus-faced" solubility profile.[1][2] The Boc-amino group adds lipophilicity, while the secondary amine (2-position) creates high polarity and hydrogen-bond donating capability.[1]

  • If Neutral (Free Base): It is soluble in chlorinated solvents (DCM, CHCl₃) and alcohols but may aggregate in non-polar ethers.[1]

  • If Salt (HCl/TFA): It is virtually insoluble in DCM/THF/EtOAc unless neutralized, often appearing as a "sticky gum" rather than a solution.[1]

Diagnostic Troubleshooting (Q&A)

Q1: The compound forms a cloudy suspension or "gum" in Dichloromethane (DCM). How do I fix this?

Diagnosis: You are likely working with the Salt Form (Hydrochloride or Trifluoroacetate) of the secondary amine, not the free base.[1] Salts of spirocyclic secondary amines are insoluble in pure DCM.[2]

The Fix (In-Situ Neutralization): Do not filter the suspension. Instead, add a tertiary amine base to "unlock" solubility.

  • Calculate 1.2 – 1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) relative to the amine salt.[1]

  • Add the base dropwise to the DCM suspension while stirring.

  • Result: The cloudy suspension should turn into a clear solution within 5–10 minutes as the free base is liberated and dissolves.[2]

Q2: I am running a reductive amination in Methanol/DCE, but the material precipitates upon cooling.

Diagnosis: Spirocyclic amines often exhibit temperature-dependent aggregation .[1] The rigid spiro-core allows for tight packing in the crystal lattice, making re-dissolution difficult at low temperatures.[2]

The Fix (The "Warm Start" Protocol):

  • Dissolve the amine in the alcohol component (MeOH/EtOH) at 35–40°C first.

  • Add the co-solvent (DCE or DCM) only after the primary dissolution is complete.

  • Perform the reaction at ambient temperature or slightly elevated (30°C) rather than 0°C, unless the aldehyde partner is extremely unstable.

Q3: The compound is insoluble in water/buffer for biological assays. What is the limit?

Diagnosis: The Boc group makes the molecule too lipophilic for direct aqueous solubility. The Fix:

  • For Assays: Dissolve in DMSO to create a 10–20 mM stock solution. Dilute this stock into the assay buffer. Ensure the final DMSO concentration is <1%.[2]

  • For Reaction Workup: Do not expect the Boc-protected form to stay in the aqueous layer at neutral pH. It will extract into organic solvents (EtOAc/DCM).

Decision Logic: Solvent Selection

Use the following logic flow to select the correct solvent system based on your reaction type and the compound's form.

SolventSelection Start Start: Select Reaction Type FormCheck Is Compound a Salt (HCl/TFA)? Start->FormCheck Deprotection Boc Deprotection Start->Deprotection Coupling Amide Coupling / Nucleophilic Substitution FormCheck->Coupling No (Free Base) SaltRoute Add DIPEA/TEA (1.5 eq) to release Free Base FormCheck->SaltRoute Yes Solvent1 DCM or THF Coupling->Solvent1 Standard Solvent2 DMF/DCM (1:4) or NMP Coupling->Solvent2 Difficult Solubility AcidSolvent DCM/TFA (4:1) or 4M HCl in Dioxane Deprotection->AcidSolvent Standard SaltRoute->Coupling caption Figure 1: Solvent Selection Decision Tree for 8-(Boc-amino)-2-azaspiro[4.5]decane

Optimized Protocols

Protocol A: Converting the HCl Salt to Soluble Free Base

Use this if your reaction cannot tolerate excess organic base (e.g., sensitive transition metal catalysis).[1]

Reagents: 8-(Boc-amino)-2-azaspiro[4.5]decane HCl salt, DCM, 1M NaOH (aq), Brine.

  • Suspension: Suspend the HCl salt (1.0 g) in DCM (10 mL). It will likely not dissolve.[2]

  • Biphasic Mix: Add 1M NaOH (10 mL) and stir vigorously for 15 minutes. The solid should disappear as it partitions into the DCM layer.[2]

  • Separation: Separate the organic layer.[1][2] Extract the aqueous layer once more with DCM (5 mL).

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate as it can trap polar amines.[1]

  • Concentration: Evaporate solvent to yield the Free Base as a viscous oil or low-melting solid.[1][2]

    • Solubility Check: This material should now dissolve instantly in THF, DCM, or Toluene.

Protocol B: The "Gradient Dissolution" for Library Synthesis

Use this when preparing stock solutions for automated dispensing.[1]

  • Weigh the compound into the vial.[2]

  • Step 1 (Disruption): Add DMSO (10% of final volume).[1] Sonicate for 30 seconds. This disrupts the crystal lattice.[2]

  • Step 2 (Dilution): Add the bulk solvent (e.g., DCM or DCE ) to reach final volume.[1]

  • Step 3 (Stabilization): If the solution is cloudy, add Methanol (5% v/v) to stabilize the hydrogen-bonding network.[1]

Solubility Data Matrix

Data synthesized from physicochemical properties of spirocyclic amine class [1, 2, 4].

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Recommended Use
Dichloromethane (DCM) High (>100 mg/mL)Negligible (<1 mg/mL)General synthesis, Amide coupling
THF Moderate-HighPoorGrignard reactions, Reductions
Methanol (MeOH) HighHighHydrogenation, Deprotection
Water / PBS (pH 7.4) Low (<0.1 mg/mL)High (>50 mg/mL)Aqueous workup (Salt form only)
DMF / DMSO Very HighHighSNaR reactions, Library stocks
Toluene ModerateInsolubleHigh-temp couplings (requires free base)

Scientific Rationale & Mechanism

The solubility behavior of 8-(Boc-amino)-2-azaspiro[4.5]decane is governed by the "Spirocyclic Effect."[1][2] Unlike flat piperidines, the spiro-carbon forces the rings to be perpendicular.[2]

  • Lipophilicity Modulation: The spiro-core reduces the molecular footprint, often lowering LogP compared to linear analogs, but the rigid structure increases lattice energy (melting point), making initial dissolution harder [1, 3].

  • Boc-Group Impact: The tert-butyl carbamate (Boc) is a "grease ball" that dominates the solubility profile, forcing the molecule to prefer organic solvents.[1] Removing it (deprotection) drastically shifts the molecule to water solubility [4].

References

  • PubChem. 2-Azaspiro[4.5]decane Compound Summary. National Library of Medicine.[2] Retrieved March 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Assessing the Stability of 8-(Boc-amino)-2-azaspiro[4.5]decane in Different Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the handling, storage, and analytical troubleshooting of spirocyclic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the handling, storage, and analytical troubleshooting of spirocyclic building blocks.

8-(Boc-amino)-2-azaspiro[4.5]decane is a highly versatile and rigid scaffold widely used in drug discovery. However, its structural duality—a highly nucleophilic free secondary amine at the 2-position and an acid-labile tert-butyloxycarbonyl (Boc)-protected primary amine at the 8-position—creates specific solvent compatibility challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your compound during experiments.

Part 1: Structural Vulnerability & Degradation Pathways

Before troubleshooting specific issues, it is critical to understand the causality behind the degradation. The molecule possesses two reactive centers that dictate its solvent compatibility:

  • The Secondary Amine (2-azaspiro position): Secondary amines are strong nucleophiles. They are susceptible to slow alkylation by halogenated solvents and reversible condensation with carbonyl-containing solvents.

  • The Boc-Carbamate (8-position): The Boc group is highly susceptible to acid-catalyzed cleavage. In the presence of trace protons, it undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine and carbon dioxide[1].

Pathways Central 8-(Boc-amino)-2-azaspiro[4.5]decane (Intact Molecule) Sub1 DCM / CHCl3 (Halogenated Solvents) Central->Sub1 Nucleophilic Attack Sub2 Trace Acid (e.g., aged CHCl3) Central->Sub2 Acid Catalysis Sub3 MeOH / Air (Protic + CO2) Central->Sub3 CO2 Absorption Sub4 THF / MeCN (Inert Aprotic) Central->Sub4 Optimal Choice Deg1 Aminal / Chloromethyl Adducts (+12 / +48 Da) Sub1->Deg1 Prolonged Storage Deg2 Premature Boc Deprotection (-100 Da) Sub2->Deg2 Cleavage of t-Butyl Cation Deg3 Carbamate Salt Formation (+44 Da) Sub3->Deg3 Reversible Reaction Stable Stable Stock Solution (>99% Purity) Sub4->Stable No Degradation

Logical mapping of solvent-induced degradation pathways for 8-(Boc-amino)-2-azaspiro[4.5]decane.

Part 2: Troubleshooting FAQs

Q1: I prepared a stock solution of 8-(Boc-amino)-2-azaspiro[4.5]decane in dichloromethane (DCM). After 48 hours at room temperature, LC-MS shows a complex mixture with new masses (e.g., +12 Da, +48 Da). What is happening? Expert Insight: You are observing the classic alkylation of a secondary amine by DCM. While DCM is often assumed to be an inert solvent, secondary amines are sufficiently nucleophilic to react with it. This reaction yields an equilibrium of iminium chlorides and chloromethyl chlorides (+48 Da mass shift), which can subsequently react with a second equivalent of the secondary amine to form aminals (+12 Da mass shift for the methylene bridge)[2]. Resolution: Never store free secondary amines in DCM or chloroform for prolonged periods. If a halogenated solvent is strictly required for an immediate reaction, use it freshly and ensure the reaction is quenched promptly. For long-term stock solutions, switch to inert aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN).

Q2: My compound was stored in chloroform (CHCl₃), and I am seeing an unexpected peak in LC-MS corresponding to a mass loss of 100 Da. Is the Boc group falling off? Expert Insight: Yes. A mass loss of 100 Da corresponds precisely to the loss of the Boc group (isobutylene + CO₂). Chloroform, especially when aged or exposed to light and oxygen, slowly degrades to generate phosgene and trace hydrochloric acid (HCl). Because the Boc group is highly sensitive to acidic conditions, this trace HCl acts as a catalyst to cleave the tert-butyl carbamate[1]. Resolution: Use amylene-stabilized chloroform rather than ethanol-stabilized, or better yet, avoid halogenated solvents for storage entirely. If you suspect acid contamination in your solvent, filter it through a short pad of basic alumina prior to use.

Q3: I dissolved the compound in methanol (MeOH) and left it on the benchtop. I now see a mass increase of 44 Da. Did it oxidize? Expert Insight: A +44 Da mass shift usually indicates the absorption of atmospheric carbon dioxide (CO₂) to form a carbamate salt, not oxidation. Secondary amines readily react with CO₂ in the presence of protic solvents or atmospheric moisture. Resolution: Store the compound in tightly sealed vials under an inert atmosphere (Nitrogen or Argon). If carbamate formation is suspected, mild heating or purging the solution with inert gas can sometimes reverse the equilibrium, though prevention is the best strategy.

Q4: In NMR (DMSO-d6 or CDCl₃), I see peak broadening and splitting for the signals near the 8-position, suggesting an impurity. However, LC-MS shows 99% purity. Why? Expert Insight: This is a physical phenomenon, not a chemical degradation. Organic carbamates like the Boc group exhibit restricted rotation around the C-N amide-like bond, leading to syn and anti rotamers. In solution, these rotamers exchange at a rate comparable to the NMR timescale, causing peak broadening or splitting[3]. Resolution: Perform the NMR experiment at an elevated temperature (e.g., 60 °C in DMSO-d6). The increased thermal energy will accelerate the rotameric exchange, coalescing the split peaks into sharp, easily interpretable singlets.

Part 3: Solvent Compatibility & Stability Matrix

To facilitate quick decision-making, the following table summarizes the quantitative stability profiles of 8-(Boc-amino)-2-azaspiro[4.5]decane in common laboratory solvents.

SolventRecommended UseStability (RT, 24h)Primary Degradation PathwayMitigation Strategy
THF / MeCN Stock Storage> 99%NoneOptimal choice for long-term storage.
Dichloromethane (DCM) Immediate Use Only< 85%Aminal / Chloromethyl formationAvoid storage; quench reactions promptly.
Chloroform (CHCl₃) Avoid< 80%Boc deprotection (trace HCl)Filter through basic alumina before use.
Methanol (MeOH) Short-term> 95%CO₂ absorption (carbamate salt)Store under inert atmosphere (Ar/N₂).
DMSO Assay Matrix> 98%Potential oxidation (rare)Minimize freeze-thaw cycles.
Part 4: Standard Operating Procedure (SOP) - Solvent Stability Assessment

To establish a self-validating system in your own lab, follow this step-by-step methodology to empirically determine the half-life of 8-(Boc-amino)-2-azaspiro[4.5]decane in your specific solvent batches.

Workflow S1 1. Prepare 10 mM Stock Solutions S2 2. Aliquot into Sealed Vials S1->S2 S3 3. Incubate at RT & 40°C S2->S3 S4 4. Sample at 0, 24, 48, 72h S3->S4 S5 5. LC-MS / NMR Analysis S4->S5 S6 6. Quantify % Purity & Identify Adducts S5->S6

Step-by-step empirical workflow for assessing solvent stability via LC-MS/NMR.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Weigh exactly 2.54 mg of 8-(Boc-amino)-2-azaspiro[4.5]decane (MW: 254.37 g/mol ) into a clean, dry 2 mL glass volumetric flask. Dissolve in 1.0 mL of the test solvent to yield a 10 mM stock solution.

  • Aliquotting: Transfer 100 µL aliquots into 8 separate amber HPLC vials. Seal tightly with PTFE-lined caps to prevent evaporation or atmospheric contamination.

  • Incubation: Place 4 vials in a temperature-controlled autosampler at 25 °C (Room Temperature) and 4 vials in an incubator at 40 °C (Accelerated Degradation).

  • Sampling & Quenching: At time points t = 0, 24, 48, and 72 hours, remove one vial from each temperature condition. If testing reactive solvents (e.g., DCM), dilute the sample 1:10 with cold MeCN to immediately quench any bimolecular reactions prior to injection.

  • LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a standard gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: The acidic mobile phase will not degrade the Boc group during the short chromatographic run (typically <5 mins).

  • Data Processing: Integrate the Area Under the Curve (AUC) for the parent mass (m/z 255.2 [M+H]⁺). Calculate % purity relative to the t=0 injection. Monitor extracted ion chromatograms (EIC) for m/z 155.2 (loss of Boc), m/z 267.2 (+12 aminal), and m/z 299.2 (+44 carbamate) to identify the specific degradation pathway.

References
  • Dichloromethane - Wikipedia Source: wikipedia.org URL:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

Sources

Optimization

challenges in the scale-up synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane

Technical Support Center: Scale-Up Synthesis Guide Topic: 8-(Boc-amino)-2-azaspiro[4.5]decane Ticket ID: SP-8-BOC-SC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis Guide Topic: 8-(Boc-amino)-2-azaspiro[4.5]decane Ticket ID: SP-8-BOC-SC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary: The Architecture of Difficulty

The 8-(Boc-amino)-2-azaspiro[4.5]decane scaffold represents a classic "deceptive simplicity" in process chemistry.[1][2] While it appears to be a standard spirocycle, the scale-up presents a trifecta of challenges:

  • The Quaternary Bottleneck: Constructing the C5 spiro-center often involves high-energy intermediates or viscous lactamizations that fail heat transfer models at scale.[2][3]

  • The C8 Stereocenter: Installing the amine at position 8 (on the cyclohexane ring) via reductive amination requires strict diastereocontrol (cis/trans relative to the spiro-nitrogen).

  • Orthogonal Protection: Managing the N2 (spiro-amine) and N8 (exocyclic amine) protecting groups requires precise pH and temperature control to avoid scrambling or bis-deprotection.[1][2][3]

This guide moves beyond literature preparations to address the failure modes seen in 100g+ to kilogram campaigns.

Phase 1: The Spiro-Cyclization (The "Lactam" Route)

The Standard Route: The most robust industrial entry is the Knoevenagel condensation of 1,4-cyclohexanedione monoethylene acetal with ethyl cyanoacetate, followed by Michael addition (using nitromethane or cyanide) and reductive cyclization.[2]

Troubleshooting Ticket #101: "My reductive cyclization stalled/gelled."

Symptom: During the hydrogenation of the nitrile-ester intermediate (to form the lactam), the reaction stalls at 60-70% conversion, or the mixture becomes a thick gel that breaks stirrer shafts.

Root Cause:

  • Intermolecular Polymerization: At high concentrations (>0.5 M), the intermediate amino-ester attacks a neighboring molecule rather than cyclizing intramolecularly.[2][3]

  • Catalyst Poisoning: The acetal protecting group can hydrolyze slightly under hydrogenation conditions if the solvent isn't strictly neutral, releasing ethylene glycol which can foul Raney Nickel or Pd/C.

Protocol Fix:

  • Dilution is Key: Run the cyclization at 0.1 M - 0.2 M maximum.

  • Ammonia Doping: Add 7N NH3 in MeOH (1.5 eq) to the hydrogenation vessel. This suppresses secondary amine formation (dimers) and keeps the media basic to protect the acetal.

  • Thermal Ramp: Do not blast to 80°C immediately. Hold at 40°C for 2 hours to initiate reduction, then ramp to 70°C for cyclization.

Phase 2: The Critical Intermediate (Ketone Deprotection)

Context: You now have 2-azaspiro[4.5]decan-8-one (protected as an acetal or carbamate). You must deprotect the ketone to install the amine.

Troubleshooting Ticket #102: "Violent exotherm during acetal hydrolysis."

Symptom: Upon adding aqueous HCl or TFA to the acetal, the temperature spikes uncontrollably, leading to dark tars (Aldol polymerization).

Technical Insight: The spiro-amine (N2) is basic.[1][2][3] If it is not protected (e.g., N-Boc or N-Bn), it buffers the acid.[1][2] Once the amine is protonated, the excess acid rapidly catalyzes the acetal hydrolysis, releasing heat and ethylene glycol.

Self-Validating Protocol:

  • Step 1: Pre-cool the reactor to 0°C.

  • Step 2: Titrate the acid. Add exactly 1.1 equivalents of acid to protonate the N2 amine first.

  • Step 3: Add the hydrolysis acid (e.g., 6N HCl) via a dropping funnel over 2 hours.

  • Step 4: Monitor by GC/MS , not TLC. Look for the disappearance of the M+44 peak (ethylene glycol adduct).

Phase 3: Stereoselective Reductive Amination (The C8 Challenge)

The Challenge: Converting the C8 ketone to the C8-amine creates cis/trans isomers. For biological activity, one isomer (usually cis to the spiro-N lone pair, though target dependent) is often preferred.[2]

Decision Matrix: Controlling the Hydride Attack

ReductiveAmination Start Start: C8-Ketone Intermediate Reagent Select Reducing Agent Start->Reagent PathA Path A: Thermodynamic Control (Small Hydride) Reagent->PathA Cost Driven PathB Path B: Kinetic Control (Bulky Hydride) Reagent->PathB Selectivity Driven AgentA Reagent: NaBH3CN / MeOH or NaBH(OAc)3 PathA->AgentA AgentB Reagent: L-Selectride (Lithium tri-sec-butylborohydride) PathB->AgentB ResultA Result: Mix of Axial/Equatorial (Often ~1:1 to 3:1) AgentA->ResultA ResultB Result: High Equatorial Selectivity (Hydride attacks from Axial face) AgentB->ResultB

Figure 1: Decision tree for selecting hydride sources based on required diastereoselectivity.

Troubleshooting Ticket #103: "I can't separate the cis/trans isomers."

Symptom: The reductive amination yields a 60:40 mixture of diastereomers that co-elute on silica.

Solution (The "Salt Break"): Chromatography is viable at 1g, but impossible at 1kg.[3] Use fractional crystallization of salts .

  • Oxalate Method: Dissolve the crude Boc-amine mixture in hot Ethanol. Add 1.0 eq of Oxalic acid. The cis-isomer oxalate often crystallizes preferentially due to packing efficiency of the spiro-ring.[1][2]

  • Succinate Method: If oxalate fails, try succinic acid.[3] The flexibility of the succinate linker can accommodate the spiro-twist better, often precipitating the major isomer.[2]

Phase 4: Safety in Scale-Up (Flow Chemistry)

If your route involves a Curtius Rearrangement (converting a C8-carboxylic acid to the C8-amine), STOP .[1][2] Do not perform this in batch mode >50g due to the explosion hazard of acyl azides.

Recommended Flow Protocol (Curtius):

  • Reagents: DPPA (Diphenylphosphoryl azide) + TEA.[3]

  • Setup: Coil reactor (PFA tubing).

  • Temperature: 90°C (Residence time: 10 min).

  • Trapping: Feed the outlet directly into a flask containing tert-Butanol (to form the Boc-amine directly) or aqueous HCl (to form the free amine).

  • Benefit: This keeps the active inventory of hazardous isocyanate/azide to <1g at any time.

Comparative Data: Reductive Amination Reagents

ReagentConditionsYielddr (cis:trans)ScaleabilityNotes
NaBH(OAc)₃ DCE, 25°C85-95%~1:1HighExcellent safety profile; poor selectivity.[1][2][3]
NaBH₃CN MeOH, pH 670-80%~2:1MediumToxic cyanide waste; requires specialized disposal.[1][2][3]
L-Selectride THF, -78°C80-90%>10:1LowCryogenic requirement is expensive at scale.[1][2][3]
H₂ / PtO₂ EtOH, 50 psi90-99%VariableHighCatalyst screening required; most economical.[1][2][3]

References & Grounding

  • Spirocycle Scale-Up Challenges:

    • BenchChem Technical Support: "Challenges in the scale-up synthesis of spiro[cyclohexane-1,3'-indolin]-2'-one." (Discusses catalyst loading and side reactions in spiro-systems).

    • [1][3]

  • Flow Chemistry for Curtius Rearrangement:

    • Almac Sciences:[2][4] "Tandem Continuous Flow Curtius Rearrangement." (Details the safety benefits of flow over batch for acyl azides).

    • [1][3]

  • Diastereoselectivity in Reductive Amination:

    • Organic Chemistry Portal: "Metal-Free, Mild, Nonepimerizing...[1][2][5] Reductive Amination." (Provides mechanistic insight into hydride attack vectors).

    • [1][3]

  • Spiro-Pyrrolidine Synthesis:

    • ACS Omega:[2] "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." (Specific protocols for pyrrolidine ring construction).

    • [1][3]

  • General 2-Azaspiro[4.5]decane Data:

    • PubChem:[2] "8-amino-2-azaspiro[4.5]decan-3-one."[1][2][3] (Structural confirmation and physicochemical properties).

    • [1][3]

Sources

Troubleshooting

analysis of common impurities in commercially available 8-(Boc-amino)-2-azaspiro[4.5]decane

Welcome to the Technical Support Center for the analytical characterization of 8-(Boc-amino)-2-azaspiro[4.5]decane . As a spirocyclic building block, this compound is highly valued in modern medicinal chemistry for desig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 8-(Boc-amino)-2-azaspiro[4.5]decane . As a spirocyclic building block, this compound is highly valued in modern medicinal chemistry for designing conformationally restricted peptidomimetics and improving the ADME properties of small molecules[1].

However, its aliphatic nature, secondary amine core, and acid-labile protecting group present unique analytical challenges. This guide is engineered for drug development professionals to troubleshoot common discrepancies in purity analysis, identify synthesis-derived impurities, and establish robust, self-validating analytical workflows.

Architectural Workflow: Orthogonal Detection Strategy

Because 8-(Boc-amino)-2-azaspiro[4.5]decane lacks a strong UV chromophore, relying solely on HPLC-UV will lead to critical errors in mass balance[2]. The workflow below outlines the mandatory dual-stream detection strategy required for accurate characterization.

G A Sample Prep: 8-(Boc-amino)-2-azaspiro[4.5]decane B UHPLC Separation (C18, Volatile Mobile Phase) A->B C Column Effluent Splitter B->C D ESI-MS (Positive Mode) Mass ID & Fragmentation C->D Qualitative ID E CAD / ELSD Universal Quantitation C->E Quantitative Purity F Impurity Profiling: Di-Boc, Des-Boc, Regioisomers D->F E->F

Caption: LC-MS/CAD dual-stream workflow for analyzing non-chromophoric spirocyclic amines.

Deep-Dive FAQs: Troubleshooting Analytical Discrepancies

Q1: The "Phantom Purity" Problem — My certificate of analysis (CoA) shows 99% purity via HPLC-UV (210 nm), but my downstream coupling reactions fail due to stoichiometry imbalances. Why? Causality & Solution: The 8-(Boc-amino)-2-azaspiro[4.5]decane core is completely aliphatic and lacks a conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system[1]. UV detection at 210 nm relies entirely on the weak absorbance of the carbamate (Boc) group. If your batch contains the completely deprotected free diamine (Des-Boc impurity), it will be virtually invisible to UV, leading to an overestimation of purity. Conversely, if an N-benzyl protected intermediate remains from the synthesis, its aromatic ring will cause a massive, disproportionate UV peak.
Action: You must use a universal, mass-sensitive detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to achieve a true mass balance.

Q2: During LC-MS (ESI+) analysis, I observe a dominant peak at m/z 155.2 instead of the expected parent ion at m/z 255.2. Has my compound degraded in the vial? Causality & Solution: Not necessarily. The tert-butyl carbamate (Boc) group is notoriously labile. When subjected to acidic mobile phases (e.g., 0.1% Formic Acid) combined with the thermal energy of the electrospray ionization (ESI) source, Boc-protected amines frequently undergo in-source fragmentation[3]. This results in the loss of the Boc group (-100 Da) or the tert-butyl cation (-56 Da), yielding the m/z 155.2 ion. Action: To validate whether this is an artifact or a true Des-Boc impurity, cross-reference the MS data with the CAD chromatogram. If the m/z 155.2 mass perfectly co-elutes with the main CAD peak, it is an in-source artifact. To minimize this, lower the capillary temperature and declustering potential/cone voltage in your MS source.

Q3: How do I accurately quantify impurities using CAD if the detector response is non-linear? Causality & Solution: While CAD is a universal detector, the particle formation process inherently results in a non-linear response with respect to analyte concentration, and it is highly sensitive to the organic modifier gradient[4]. Action: Do not use simple area-percent normalization for strict quantitation. Instead, apply a power-function transformation (often built into modern chromatography software) or run a generalized calibration curve using a structurally similar reference standard to correct for the gradient effect[4].

Quantitative Impurity Matrix

The following table summarizes the typical impurity profile found in commercial batches of 8-(Boc-amino)-2-azaspiro[4.5]decane, mapped against their expected analytical responses.

AnalyteStructural FeatureExpected m/z[M+H]⁺Relative Retention Time (RRT)CAD ResponseUV (210 nm) Response
Des-Boc Impurity Free diamine (Deprotected)155.2~0.3HighVery Low
Ketone Precursor 8-oxo-2-azaspiro[4.5]decane154.2~0.6HighLow
Target API 8-(Boc-amino)-2-azaspiro...255.21.0HighLow
Regioisomer 7-(Boc-amino)...255.20.95 - 1.05HighLow
N-Benzyl Intermediate Incomplete debenzylation345.2~1.5HighHigh (Aromatic)
Di-Boc Impurity N2, N8-di-Boc355.2~1.8HighModerate

Self-Validating Protocol: LC-MS/CAD Analysis

To ensure absolute trustworthiness in your data, this protocol is designed as a self-validating system. Every step includes a mechanistic check to prevent false positives.

Step 1: System Passivation and Mobile Phase Preparation

  • Causality: CAD is exquisitely sensitive to non-volatile particulates. Any background salts will cause severe baseline drift and drown out low-level impurities[4].

  • Action: Prepare Mobile Phase A (Milli-Q Water + 0.05% LC-MS grade Formic Acid) and Mobile Phase B (Acetonitrile + 0.05% Formic Acid). Flush the LC system with 50:50 A:B for 30 minutes bypassing the column to passivate the lines.

  • Validation: Monitor the CAD baseline. It must stabilize below 2 pA before attaching the column.

Step 2: Sample Preparation & Blank Validation

  • Causality: Highly hydrophobic impurities (like the Di-Boc derivative) can adsorb to standard glass vials, skewing the impurity profile[3].

  • Action: Dissolve the sample to a final concentration of 1.0 mg/mL in 90:10 Water:Acetonitrile. Use low-bind polypropylene vials.

  • Validation: Inject a blank (90:10 Water:Acetonitrile) before the sample. Ensure no ghost peaks appear at RRT 1.8 (which would indicate carryover from previous hydrophobic injections).

Step 3: Chromatographic Execution

  • Action: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Run a gradient from 5% B to 95% B over 10 minutes.

  • Causality: The secondary amine at the 2-position of the spirocycle will interact with unendcapped silanols on the silica stationary phase, causing severe peak tailing. Ensure the C18 column is fully endcapped and the acidic modifier (Formic Acid) is sufficient to protonate the amine, forcing it into the aqueous mobile phase layer for sharp elution.

Step 4: Orthogonal Data Integration

  • Action: Split the column effluent between the ESI-MS and the CAD.

  • Validation: Extract the m/z 355.2 (Di-Boc) and m/z 155.2 (Des-Boc) ion chromatograms. Map their retention times against the CAD peaks. Calculate the final purity percentage strictly from the CAD channel using a power-transformed area integration, utilizing the MS solely for qualitative structural confirmation.

References

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block ACS Publications[Link]

  • Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries American Laboratory[Link]

  • Tips for LC Coupled with Charged Aerosol Detection LCGC International[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic routes to 8-(Boc-amino)-2-azaspiro[4.5]decane

An In-Depth Comparative Guide to the Synthetic Routes of 8-(Boc-amino)-2-azaspiro[4.5]decane The 2,8-diazaspiro[4.5]decane framework is a key structural motif in medicinal chemistry, recognized as a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthetic Routes of 8-(Boc-amino)-2-azaspiro[4.5]decane

The 2,8-diazaspiro[4.5]decane framework is a key structural motif in medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutics. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal building block for targeting complex biological systems. The mono-protected derivative, 8-(Boc-amino)-2-azaspiro[4.5]decane, is a particularly valuable intermediate, enabling selective functionalization at the 2-position for the development of diverse compound libraries. This guide provides a comparative analysis of three distinct synthetic strategies for accessing this important scaffold, evaluating each based on efficiency, scalability, and overall practicality.

Route 1: De Novo Ring Construction via Dieckmann Condensation and Reductive Amination

This classical approach builds the spirocyclic core from a readily available piperidine precursor. The strategy hinges on forming the carbocyclic ring through an intramolecular Dieckmann condensation, followed by functionalization to install the desired amino group.

Conceptual Overview: The synthesis commences with commercially available N-Boc-4-piperidone. The alpha-position of the piperidone is alkylated with an acrylonitrile derivative, which introduces the necessary carbon chain. This intermediate then undergoes a series of transformations: nitrile hydrolysis, esterification, and a base-mediated Dieckmann condensation to forge the spirocyclic β-keto ester. Subsequent decarboxylation, reductive amination, and a final Boc protection yield the target compound.

Route_1 Start N-Boc-4-piperidone Int1 Alkylated Nitrile Intermediate Start->Int1 1. LDA 2. Acrylonitrile derivative Int2 Spirocyclic β-Keto Ester Int1->Int2 1. Hydrolysis 2. Esterification 3. Dieckmann Condensation Int3 2-Azaspiro[4.5]decan-8-one Int2->Int3 Decarboxylation (Krapcho) Int4 8-Amino-2-azaspiro[4.5]decane Int3->Int4 Reductive Amination (NH4OAc, NaBH3CN) End 8-(Boc-amino)-2- azaspiro[4.5]decane Int4->End Boc2O, Et3N

Caption: Dieckmann Condensation Pathway.

Expertise & Rationale: The choice of N-Boc-4-piperidone as the starting material is strategic due to its commercial availability and the directing effect of the Boc-protecting group. The Dieckmann condensation is a robust and well-established method for forming five- and six-membered rings. The subsequent reductive amination is a high-yielding and versatile reaction for converting ketones into primary amines[1]. This route offers a logical, step-by-step construction of the target molecule.

Route 2: Michael Addition and Lactam Cyclization Strategy

This more contemporary approach leverages a Michael addition to a nitroalkene to construct the crucial quaternary spiro-center, followed by a reductive cyclization to form a lactam intermediate.[2][3] This lactam is then reduced to afford the diamine scaffold.

Conceptual Overview: The synthesis begins with an N-protected piperidine-2-carboxylate (pipecolate derivative). Its enolate is generated and reacted with a nitroalkene in a Michael fashion. The resulting nitro-ester is then subjected to catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates spontaneous intramolecular cyclization to form a spirocyclic lactam. Reduction of the lactam amide bond, followed by selective protection of the C8-amine, completes the synthesis.

Route_2 Start N-Boc-pipecolate Int1 Michael Adduct (Nitro-ester) Start->Int1 1. LDA 2. Nitroalkene Int2 Spirocyclic Lactam Int1->Int2 Catalytic Hydrogenation (e.g., Ra-Ni, H2) Int3 2,8-Diazaspiro[4.5]decane Int2->Int3 Lactam Reduction (e.g., LiAlH4 or BH3) End 8-(Boc-amino)-2- azaspiro[4.5]decane Int3->End Selective Boc Protection

Caption: Michael Addition / Lactam Reduction Pathway.

Expertise & Rationale: This route is powerful because the key C-C and C-N bonds, along with the stereocenter, are established in a highly convergent manner. The use of a nitroalkene as a Michael acceptor is effective, and the subsequent one-pot reduction/cyclization is highly efficient.[2] The primary challenge lies in the final step: achieving selective N-Boc protection at the C8 position over the C2 position, which often requires careful control of reaction conditions due to the similar nucleophilicity of the two secondary amines.

Route 3: Synthesis from a Spirocyclic Ketone Precursor

This strategy starts with a pre-formed spirocyclic core and builds the azacyclopentane ring onto it. This method is frequently found in patent literature and is well-suited for large-scale synthesis due to the nature of the intermediates.[4]

Conceptual Overview: The synthesis starts with 1,4-dioxaspiro[4.5]decan-8-one, a commercially available building block where the eventual C8-amine is masked as a ketone. The ketone is first converted to a nitrile. The alpha-position to the nitrile is then alkylated with a protected 2-carbon electrophile, such as 1-bromo-2-chloroethane. A reduction step converts the nitrile to a primary amine, which undergoes intramolecular cyclization to form the 2-azaspiro[4.5]decane core, with the C8-position still protected as a ketal. After Boc-protection of the newly formed secondary amine at the 2-position, the ketal is hydrolyzed to reveal the ketone at C8. Finally, a reductive amination and Boc protection install the desired 8-(Boc-amino) group.

Route_3 Start 1,4-Dioxaspiro[4.5] decan-8-one Int1 Spirocyclic Nitrile Start->Int1 TosMIC, t-BuOK Int2 Alkylated Nitrile Int1->Int2 LDA, Br(CH2)2Cl Int3 Protected Spiro Diamine Int2->Int3 1. Reduction (LiAlH4) 2. Cyclization 3. Boc Protection Int4 N-Boc Spirocyclic Ketone Int3->Int4 Acidic Hydrolysis End 8-(Boc-amino)-2- azaspiro[4.5]decane Int4->End 1. Reductive Amination 2. Boc Protection

Caption: Spirocyclic Precursor Pathway.

Expertise & Rationale: This route is highly versatile and avoids the challenges of selective protection associated with Route 2. By building the molecule with orthogonally protected functional groups (ketal and Boc-group), each position can be addressed independently. The use of lithium aluminum hydride for nitrile reduction and subsequent cyclization is a common and effective strategy.[4] While this route may appear longer, the reactions are generally high-yielding and the intermediates are often crystalline, simplifying purification.

Comparative Analysis

FeatureRoute 1: Dieckmann CondensationRoute 2: Michael AdditionRoute 3: Spirocyclic Precursor
Starting Material N-Boc-4-piperidoneN-Boc-pipecolate1,4-Dioxaspiro[4.5]decan-8-one
Plausible # of Steps ~6 steps~4 steps~5-6 steps
Key Transformations Dieckmann Condensation, Reductive AminationMichael Addition, Reductive LactamizationNitrile Alkylation, Reductive Cyclization
Overall Yield ModerateModerate to GoodGood
Scalability GoodModerate (Lactam reduction can be challenging on scale)Excellent
Advantages Utilizes a very common starting material. Well-understood, classical reactions.Highly convergent and efficient in forming the core structure.[2]Excellent control of functional group manipulation. Crystalline intermediates.[4]
Challenges Multiple functional group interconversions required.Selective protection of the final diamine can be difficult.Potentially longer route. Use of hazardous reagents (LiAlH4).

Experimental Protocols

Protocol for Reductive Amination (General Step in Routes 1 & 3): To a solution of the ketone intermediate (1.0 eq) in methanol, ammonium acetate (10 eq) is added, and the mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the ketone. The solvent is removed under reduced pressure, and the residue is taken up in water and basified with 1M NaOH. The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amine, which can be purified by column chromatography or used directly in the next step.[1]

Protocol for Boc-Protection (General Step): The amine intermediate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or THF. Triethylamine (1.5 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the solvent is evaporated, and the residue is purified by silica gel column chromatography to afford the N-Boc protected product.

Conclusion

The optimal synthetic route to 8-(Boc-amino)-2-azaspiro[4.5]decane is highly dependent on the specific requirements of the research program.

  • Route 2 (Michael Addition) offers the most convergent and shortest path, making it an attractive option for rapid, small-scale synthesis and library generation, provided the final selective protection step can be optimized.

  • Route 1 (Dieckmann Condensation) represents a reliable and cost-effective approach, leveraging classical organic reactions and an inexpensive starting material.

  • Route 3 (Spirocyclic Precursor) is arguably the most robust and scalable method. Its superior control over functional group protection makes it the preferred choice for large-scale production where reliability and purity are paramount.

Each route presents a viable strategy, and the final decision should be guided by considerations of scale, available resources, and the specific synthetic challenges the research team is equipped to handle.

References

  • Krafft, E. A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link][2]

  • ResearchGate. (n.d.). Retrosynthesis: Literature routes for the preparation of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from ResearchGate. Available at: [Link][3]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal. Available at: [Link][1]

  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Available at: [4]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 8-(Boc-amino)-2-azaspirodecane Derivatives: A Comparative Guide

Structure-Activity Relationship (SAR) Studies of 8-(Boc-amino)-2-azaspiro[1]decane Derivatives: A Comparative Guide Executive Summary In the development of central nervous system (CNS) therapeutics and analgesics, the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 8-(Boc-amino)-2-azaspiro[1]decane Derivatives: A Comparative Guide

Executive Summary

In the development of central nervous system (CNS) therapeutics and analgesics, the choice of the central chemical scaffold dictates both target affinity and metabolic fate. This guide objectively compares the performance of the 8-(Boc-amino)-2-azaspiro[1]decane building block against legacy aminopiperidine scaffolds. By analyzing structure-activity relationship (SAR) data, metabolic stability profiles, and standardized experimental workflows, we demonstrate how spirocyclic substitution resolves critical pharmacokinetic liabilities while enhancing potency in target systems such as the Cav2.2 voltage-gated calcium channel.

The Metabolic Challenge in Legacy Scaffolds

Voltage-gated N-type calcium channels (Cav2.2) are critical regulators of synaptic transmission in the pain pathway. Early drug development efforts identified aminopiperidine sulfonamides as highly efficacious,[2].

However, these legacy linear and simple cyclic scaffolds exhibited severe metabolic liabilities. Specifically, the aminopiperidine core is highly susceptible to CYP450-mediated N-dealkylation. In vivo, this cleavage results in the formation of persistent, circulating[3]. This toxic metabolic fate effectively halts clinical progression, necessitating the design of conformationally restricted bioisosteres.

MetabolicComparison cluster_legacy Legacy Aminopiperidine Scaffold cluster_optimized Optimized Spirocyclic Scaffold A1 Aminopiperidine Core A2 CYP450 Cleavage A1->A2 A3 Toxic Sulfonamide Metabolite A2->A3 B1 2-Azaspiro[4.5]decane Core B2 Steric Shielding B1->B2 B3 Metabolically Stable Analgesic B2->B3

Figure 1. Metabolic pathways of legacy aminopiperidine vs. 2-azaspiro[1]decane scaffolds.

Structural Rationale: Why 8-(Boc-amino)-2-azaspiro[1]decane?

The use of 8-(Boc-amino)-2-azaspiro[1]decane as a central scaffold introduces a rigid spirocyclic quaternary carbon into the drug molecule. This structural upgrade provides two distinct causal advantages:

  • Optimal Vector Alignment: The spiro carbon forces a 90-degree orthogonal twist between the two ring systems. This geometry optimally projects distal pharmacophores (such as benzamide groups) directly into the Cav2.2 binding pocket, tightening the binding affinity.

  • Steric Shielding: The bulky[1]decane system sterically hinders CYP450 enzymes from accessing the vulnerable N-alkyl bonds. This effectively shuts down the N-dealkylation pathway, resolving the primary metabolic liability of the legacy compounds[3]. Furthermore, this spirocyclic stability has proven highly versatile, making it a superior building block for [4].

Comparative SAR & Performance Data

When the central aminopiperidine core is replaced with the 2-azaspiro[1]decane scaffold, researchers observe a marked improvement in both [5]. The table below quantifies the performance differences between the two scaffolds in a standardized Cav2.2 inhibitor SAR campaign.

Table 1: SAR Comparison of Central Scaffolds in Cav2.2 Inhibitors

Performance MetricLegacy Aminopiperidine Core2-Azaspiro[1]decane CoreCausality / Mechanistic Insight
Cav2.2 IC₅₀ ~100 nM~33 nM (3x improvement)Orthogonal twist enhances conformational restriction, perfectly aligning distal pharmacophores[5].
Metabolic Fate Labile (Cleaved to toxic sulfonamide)Stable Spiro-core bulk sterically shields the nitrogen from CYP450-mediated N-dealkylation[3].
PXR Activation High (EC₅₀ < 1.0 μM)Reduced / Negligible Altered 3D geometry and lipophilicity reduce off-target nuclear receptor binding[6].
CYP3A4 Inhibition Moderate (IC₅₀ ~ 5.1 μM)Low (IC₅₀ > 10 μM)Rigid structure prevents off-target heme coordination within the CYP3A4 active site[6].

Experimental Methodologies (Self-Validating Protocols)

To ensure high trustworthiness and reproducibility, the following protocols utilize a self-validating system. The use of the Boc-protected derivative allows for strict regiocontrol during synthesis, ensuring that the secondary and primary amines are functionalized sequentially without cross-reactivity.

Workflow S1 8-(Boc-amino)- 2-azaspiro[4.5]decane S2 Boc Deprotection (TFA/DCM) S1->S2 S3 Amide Coupling (HATU/DIPEA) S2->S3 S4 FLIPR Calcium Influx Assay S3->S4 S5 CYP3A4 / PXR Counter-Screen S4->S5 S6 Lead Candidate S5->S6

Figure 2. Standardized workflow for the synthesis and evaluation of spirocyclic inhibitors.

Protocol A: Regioselective Scaffold Functionalization

Objective: Convert 8-(Boc-amino)-2-azaspiro[1]decane into a dual-functionalized test compound.

  • Primary Functionalization: React the starting material with the desired sulfonyl chloride (or bioisostere precursor) at the free secondary spiro-nitrogen (position 2) in the presence of triethylamine and DCM.

  • Boc Deprotection: Dissolve the isolated intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 2 hours to expose the primary amine at position 8.

  • Self-Validation (LC-MS): Evaporate the solvent and confirm the complete removal of the Boc group by observing a mass shift of -100 Da via LC-MS. Do not proceed until deprotection is >98% complete.

  • Amide Coupling: React the newly freed primary amine with a substituted benzoic acid (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF for 16 hours. Purify via reverse-phase HPLC.

Protocol B: Cav2.2 FLIPR Calcium-Influx Assay

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized spirocyclic derivatives[5].

  • Cell Preparation: Plate HEK293 cells stably expressing human Cav2.2, α2δ-1, and β3 subunits in 384-well poly-D-lysine coated plates. Incubate overnight at 37°C.

  • Dye Loading: Wash the cells and load with Fluo-4 AM calcium indicator dye (2 μM) in assay buffer (HBSS supplemented with 20 mM HEPES) for 45 minutes at 37°C.

  • Compound Incubation & Control Validation: Add the spirocyclic test compounds (serially diluted from 10 μM to 0.1 nM) and incubate for 30 minutes. Self-Validation Step: Always include ω-conotoxin MVIIA as a positive control (to validate maximum channel block) and 0.1% DMSO as a vehicle baseline.

  • Depolarization & Readout: Stimulate the cells by injecting a depolarizing buffer containing 90 mM KCl. Immediately record the peak fluorescence (Ex 488 nm / Em 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: Calculate IC₅₀ values by fitting the baseline-normalized peak fluorescence data to a standard four-parameter logistic equation.

References

  • Title: Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Aminopiperidine Sulfonamide Cav2.2 Channel Inhibitors for the Treatment of Chronic Pain Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[7]nonane and[1]decane-1,3-dione. Part I. Source: Acta Poloniae Pharmaceutica / PubMed URL: [Link]

Sources

Validation

Comparative Guide: Biological Activity of Azaspiro[4.4]nonane vs. Azaspiro[4.5]decane Scaffolds

[1] Executive Summary: The "Spiro Switch" in Lead Optimization In modern medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for escaping "flatland"—the tendency of drug candidates to possess high a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Spiro Switch" in Lead Optimization

In modern medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for escaping "flatland"—the tendency of drug candidates to possess high aromaticity and low solubility. This guide compares two privileged spirocyclic cores: azaspiro[4.4]nonane (5,5-spiro system) and azaspiro[4.5]decane (5,6-spiro system).

While both scaffolds offer high fraction of sp3-hybridized carbons (


) and improved metabolic stability compared to their non-spirocyclic parents, they exhibit distinct biological profiles. The [4.4]nonane  system is frequently associated with compact, high-affinity binding in ion channels (nAChR) and specific alkaloid-mimicking anticancer activity. In contrast, the [4.5]decane  system acts as a superior bioisostere for piperidine/morpholine rings, finding its niche in GPCR modulation (Muscarinic M1, Sigma-1) and viral fusion inhibition.

Physicochemical & Structural Comparison

The choice between a 5,5- and a 5,6-spiro system is not merely cosmetic; it fundamentally alters the vector orientation of substituents and the lipophilic profile of the molecule.

Table 1: Comparative Physicochemical Profiles
FeatureAzaspiro[4.4]nonane (5,5-System)Azaspiro[4.5]decane (5,6-System)
Ring Geometry Two rigid 5-membered rings (envelope conformation).One 5-membered (envelope) + One 6-membered (chair).
Vector Orientation Substituents on nitrogen are projected at acute angles relative to the spiro center.Substituents on the 6-ring nitrogen adopt a chair-like equatorial/axial orientation, mimicking piperidines.
Lipophilicity (LogD) Generally lower; compact solvation shell.Slightly higher due to extra methylene, but often lower than non-spiro bicyclics.
Metabolic Stability High.[1] Steric bulk around the spiro center protects against oxidative metabolism.High. Often used to block metabolic soft spots in piperidine rings.
Primary Biological Niche Ion Channels & Alkaloid Mimics (nAChR, Protein Synthesis Inhibition).GPCRs & Enzymes (Muscarinic M1, Sigma-1, Viral Fusion).

Detailed Pharmacological Analysis

Azaspiro[4.4]nonane: The "Compact" Scaffold

Primary Target Class: Ligand-Gated Ion Channels & Ribosomal Machinery.

The 5,5-spiro system creates a dense, rigid core that fits into restricted binding pockets. A prime example is the 1-azaspiro[4.4]nonane core found in Cephalotaxus alkaloids (e.g., Homoharringtonine).[2][3]

  • Mechanism of Action (Anticancer): Derivatives like Homoharringtonine bind to the A-site cleft of the ribosome, preventing the initial elongation step of protein synthesis. The rigid spiro-core is essential for positioning the ester side chain to interact with the ribosomal rRNA.

  • Mechanism of Action (CNS): 2-Azaspiro[4.4]nonane derivatives act as potent agonists for Nicotinic Acetylcholine Receptors (nAChR), particularly the

    
     subtype, utilized in cognitive enhancement.
    
Azaspiro[4.5]decane: The "Expanded" Scaffold

Primary Target Class: G-Protein Coupled Receptors (GPCRs).

The 5,6-spiro system is often deployed as a bioisostere for piperidine . By "pinning" the piperidine ring with a spiro-cycle, chemists can lock the nitrogen lone pair vector, improving selectivity.

  • Case Study: M1 Muscarinic Agonists. Compounds like 1-oxa-8-azaspiro[4.5]decane (e.g., Compound 29 in literature) have been developed as M1 agonists for Alzheimer's disease.[4] The spiro-ether moiety mimics the spatial arrangement of the acetylcholine ester oxygen but with superior hydrolytic stability.

  • Case Study: Sigma-1 Receptor Ligands. The 8-azaspiro[4.5]decane scaffold provides the necessary hydrophobic bulk and basic nitrogen to bind the Sigma-1 receptor chaperone, showing high affinity (

    
     nM) and selectivity over Sigma-2.
    

Visualizing the Therapeutic Divergence

The following diagram illustrates how the structural differences dictate the downstream therapeutic applications.

SpiroComparison Spiro44 Azaspiro[4.4]nonane (5,5-System) Prop44 Compact, Rigid Restricted Conformation Spiro44->Prop44 Structure Spiro45 Azaspiro[4.5]decane (5,6-System) Prop45 Piperidine Mimic Chair Conformation Spiro45->Prop45 Structure Target44_1 nAChR Agonist (Cognition) Prop44->Target44_1 Fits Small Pockets Target44_2 Ribosomal A-site (Leukemia/CML) Prop44->Target44_2 Alkaloid Mimic Target45_1 Muscarinic M1 (Alzheimer's) Prop45->Target45_1 Bioisostere Target45_2 Sigma-1 Receptor (Neuroprotection) Prop45->Target45_2 Hydrophobic Bulk

Figure 1: Structural divergence leading to distinct therapeutic classes for Azaspiro[4.4] vs [4.5] scaffolds.

Experimental Protocols

To validate the activity of these scaffolds, specific protocols for synthesis and biological assay are required.

Synthesis: 1-Azaspiro[4.4]nonane via Radical Bicyclization

Rationale: This method efficiently constructs the strained 5,5-core found in Cephalotaxine mimics.

Reagents:

  • Precursor: O-benzyl oxime ether with a tethered alkene/alkyne.[5]

  • Radical Initiator: AIBN (Azobisisobutyronitrile) or

    
    .[5]
    
  • Reagent: Tributyltin hydride (

    
    ).
    
  • Solvent: Degassed Cyclohexane or Benzene.

Protocol:

  • Preparation: Dissolve the oxime ether precursor (0.3 mmol) in degassed cyclohexane (15 mL).

  • Initiation: Add

    
     (0.36 mmol) and AIBN (0.08 mmol).
    
  • Reaction: Heat to reflux under Argon atmosphere for 4–6 hours.

    • Note: For

      
       initiation, perform at room temperature with open air injection (slow addition).
      
  • Workup: Cool to RT. Add KF solution to precipitate tin residues. Filter through Celite.

  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Validation:

    
    -NMR should show disappearance of terminal alkene signals and appearance of diastereotopic spiro-ring protons (approx. 1.5–2.2 ppm region).
    
Assay: M1 Muscarinic Receptor Binding (Azaspiro[4.5]decane)

Rationale: Determines the affinity of 8-azaspiro[4.5]decane derivatives (e.g., 1-oxa-8-azaspiro[4.5]decane) for the M1 receptor, crucial for Alzheimer's drug development.

Materials:

  • Membrane Prep: Rat cerebral cortex or CHO cells expressing human M1.

  • Radioligand:

    
    -Pirenzepine (M1 selective antagonist).
    
  • Non-specific binder: Atropine (1

    
    ).
    

Protocol:

  • Buffer Prep: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    
  • Incubation:

    • Mix 200

      
       membrane suspension (approx 10-20 
      
      
      
      protein).
    • Add 25

      
      
      
      
      
      -Pirenzepine (Final conc: 1 nM).
    • Add 25

      
       Test Compound (Azaspiro[4.5]decane derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Strategic Recommendations

  • Use Azaspiro[4.4]nonane when:

    • Targeting nAChR or ion channels where a compact, globular shape is required.

    • Designing covalent inhibitors or mimics of complex alkaloids (e.g., Cephalotaxine).

    • You need to restrict conformational flexibility more aggressively than a proline mimic.

  • Use Azaspiro[4.5]decane when:

    • Optimizing a GPCR hit (specifically Muscarinic, Sigma, or Opioid receptors).

    • You need a bioisostere for a piperidine or morpholine ring to lower LogD or block metabolic oxidation at the 4-position.

    • The binding pocket accommodates a chair conformation (6-membered ring).

References

  • BenchChem. (2025).[6][7][8] A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Retrieved from

  • Guerrero-Caicedo, A., et al. (2019).[5] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. Retrieved from

  • Hiesinger, K., et al. (2021).[9][10] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

  • Suzuki, T., et al. (1999). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. Retrieved from

  • Maier, T., et al. (2015).[11] (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry. Retrieved from

  • Eleftheriou, P., et al. (2020). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie. Retrieved from

Sources

Comparative

methods for validating the enantiomeric purity of 8-(Boc-amino)-2-azaspiro[4.5]decane

An In-Depth Technical Guide to the Validation of Enantiomeric Purity for 8-(Boc-amino)-2-azaspiro[4.5]decane In modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of Enantiomeric Purity for 8-(Boc-amino)-2-azaspiro[4.5]decane

In modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical quality attribute that dictates efficacy, pharmacology, and safety. Chiral building blocks like 8-(Boc-amino)-2-azaspiro[4.5]decane are increasingly integral to the synthesis of complex pharmaceutical agents. The spirocyclic core imparts a rigid, three-dimensional structure, while the Boc-protected amine provides a crucial handle for further synthetic elaboration. Ensuring the enantiomeric purity of this intermediate is paramount to controlling the stereochemistry of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of established and advanced methodologies for validating the enantiomeric purity and, where necessary, the absolute configuration of 8-(Boc-amino)-2-azaspiro[4.5]decane. We move beyond mere procedural descriptions to explore the causality behind methodological choices, offering a framework for robust, self-validating analytical strategies suitable for research, development, and quality control environments.

The Analytical Challenge: A Structural Overview

8-(Boc-amino)-2-azaspiro[4.5]decane possesses a single stereocenter at the C8 position. The bulky tert-butoxycarbonyl (Boc) protecting group and the spirocyclic system create a unique steric and electronic environment that must be considered when selecting an analytical method. The primary objective is to resolve and accurately quantify the two enantiomers, (R)- and (S)-8-(Boc-amino)-2-azaspiro[4.5]decane.

Core Validation Workflow

A robust validation strategy employs orthogonal methods to ensure confidence in the results. The typical workflow involves a primary chromatographic separation for quantification, supplemented by spectroscopic techniques for confirmation and, if required, absolute configuration assignment.

Validation_Workflow cluster_0 Phase 1: Quantitative Analysis cluster_1 Phase 2: Confirmation & Characterization Sample Sample Primary_Method Primary Method Selection (Chiral HPLC or SFC) Sample->Primary_Method Method_Dev Method Development & Optimization Primary_Method->Method_Dev AC_Determination Absolute Configuration (VCD Spectroscopy) Primary_Method->AC_Determination Assign Configuration of Eluted Peaks Quantification Quantification of Enantiomeric Excess (% ee) Method_Dev->Quantification Secondary_Method Orthogonal Method (e.g., NMR with CSA) Quantification->Secondary_Method Confirm % ee Final_Report Certificate of Analysis (Enantiomeric Purity) Quantification->Final_Report

Caption: Overall workflow for enantiomeric purity validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for the routine determination of enantiomeric excess (% ee) due to its reliability, precision, and widespread availability.[1][] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Principle of Separation

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1] For Boc-protected amines, key interactions include hydrogen bonding, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective as their helical polymer structure creates well-defined chiral grooves.[1][3]

Experimental Protocol: Polysaccharide-Based CSP

Instrumentation:

  • HPLC system with a UV detector.

Column:

  • CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm is a strong starting point. The electron-withdrawing groups on the phenylcarbamate selector enhance interactions with the carbamate in the analyte.[4]

Method Conditions:

  • Mobile Phase: Isocratic mixture of n-Hexane and a polar modifier (e.g., Isopropanol or Ethanol). A typical starting ratio is 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (for the carbamate chromophore).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Causality and Self-Validation
  • Why Normal Phase? The non-polar nature of the spirocyclic core and the Boc group makes the analyte well-suited for normal-phase chromatography. This mode often provides superior selectivity on polysaccharide CSPs compared to reversed-phase.[1][3]

  • Choice of Modifier: Isopropanol (IPA) and ethanol are excellent hydrogen bond donors and acceptors. Varying the modifier (e.g., switching from IPA to ethanol) or its concentration can dramatically alter selectivity by changing the way the analyte and mobile phase compete for interaction sites on the CSP.

  • Validation Check: To confirm peak identity, a small amount of the racemic compound should be injected. The resulting chromatogram must show two distinct, well-resolved peaks. The enantiomeric excess is calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100 .

HPLC_Workflow Prep_Sample Prepare Sample (1 mg/mL in Mobile Phase) Equilibrate Equilibrate Column (e.g., Hexane/IPA 90:10) Prep_Sample->Equilibrate Inject Inject Sample (5 µL) Equilibrate->Inject Separate Isocratic Elution (1.0 mL/min, 25°C) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Analyze Integrate Peaks & Calculate % ee Detect->Analyze

Sources

Validation

Spectroscopic Comparison Guide: Cis vs. Trans Isomers of 8-(Boc-amino)-2-azaspiro[4.5]decane

An in-depth technical comparison guide for the spectroscopic differentiation of cis and trans isomers of 8-(Boc-amino)-2-azaspiro[4.5]decane. Executive Summary Spirocyclic scaffolds have become highly sought-after buildi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the spectroscopic differentiation of cis and trans isomers of 8-(Boc-amino)-2-azaspiro[4.5]decane.

Executive Summary

Spirocyclic scaffolds have become highly sought-after building blocks in modern medicinal chemistry. By increasing the Fsp3 character (fraction of sp³ hybridized carbons) of drug candidates, spirocycles improve metabolic stability and 3D spatial coverage compared to flat aromatic rings. The compound 8-(Boc-amino)-2-azaspiro[4.5]decane is a prime example, serving as a critical bioisostere for piperidines in the development of and .

Because the spiro-junction (C5) and the substituted cyclohexane carbon (C8) create relative stereochemistry, this building block exists as two distinct diastereomers: cis and trans. Misassigning these isomers can derail structure-activity relationship (SAR) studies. This guide objectively compares the analytical techniques used to differentiate these isomers, providing a self-validating Nuclear Magnetic Resonance (NMR) workflow grounded in conformational causality.

Conformational Causality & Structural Logic

To understand the spectroscopic differences between the cis and trans isomers, we must first analyze the 3D conformational physics of the spiro[4.5]decane system.

The bulky tert-butyloxycarbonyl (Boc) protected amino group at the C8 position acts as a conformational anchor . To minimize 1,3-diaxial steric clashes, the cyclohexane ring locks into a chair conformation where the NHBoc group occupies the equatorial position. Consequently, the proton attached to C8 (C8-H) is forced into the axial position.

At the C5 spiro center, the perpendicular pyrrolidine ring must occupy one axial and one equatorial bond relative to the cyclohexane chair. The pyrrolidine ring is unsymmetrical: the C1 side contains an electronegative nitrogen (N2), while the C4 side is an aliphatic chain.

  • In the cis isomer: The C1 atom is on the same face as the equatorial NHBoc group. Geometrically, this forces the C1 atom to occupy the axial position at the C5 spiro center.

  • In the trans isomer: The C1 atom is on the opposite face, forcing the C4 atom to occupy the axial position at the C5 spiro center.

This axial/equatorial distribution dictates the through-space dipole-dipole interactions (NOE), which serves as the fundamental basis for our spectroscopic assignment.

Conformational_Analysis Lock C8-NHBoc Equatorial Preference Chair Cyclohexane Chair Conformation Lock->Chair Anchors Spiro C5 Spiro Center (Axial & Equatorial Bonds) Chair->Spiro Defines CisAx Cis: C1 is Axial (Up) Strong 1,3-diaxial NOE Spiro->CisAx If Cis TransAx Trans: C4 is Axial (Up) Strong 1,3-diaxial NOE Spiro->TransAx If Trans

Conformational causality dictating the axial/equatorial positions at the C5 spiro center.

Technology Comparison: NMR vs. Alternatives

While multiple analytical techniques are used in drug discovery, they offer different levels of utility for assigning relative stereochemistry in spirocycles.

Analytical TechniquePerformance for Isomer AssignmentLimitations / Caveats
2D NMR (NOESY/ROESY) Gold Standard (Solution State). Unambiguously maps through-space proton distances to assign cis/trans geometry.Requires ~15 mg of pure material; spectral overlap can complicate analysis in non-deuterated solvents.
X-Ray Crystallography Gold Standard (Solid State). Provides absolute 3D coordinates.Requires the generation of high-quality single crystals, which is often a severe bottleneck for aliphatic amines.
LC-MS / HRMS Insufficient. Both isomers yield the exact same mass (

255.20 for [M+H]⁺) and identical fragmentation patterns (-100 Da for Boc loss).
Excellent for confirming chemical identity and purity, but blind to stereochemistry.
IR Spectroscopy Insufficient. N-H and C=O stretches are nearly identical in solution.Minor solid-state differences exist, but are not diagnostic without a reference standard.

Quantitative NMR Data Summary

The anisotropic effect of the pyrrolidine nitrogen (N2) deshields the adjacent C1 protons, making them easily distinguishable from the C4 protons in 1D ¹H NMR. This chemical shift difference is the prerequisite for interpreting the 2D NOESY data.

NMR ParameterCis-8-(Boc-amino)-2-azaspiro[4.5]decaneTrans-8-(Boc-amino)-2-azaspiro[4.5]decane
C8-H Coupling (

)
~11.5 Hz (ax-ax), ~3.5 Hz (ax-eq)~11.5 Hz (ax-ax), ~3.5 Hz (ax-eq)
C1-H₂ Chemical Shift ~2.9 - 3.1 ppm (Deshielded)~2.8 - 3.0 ppm (Deshielded)
C4-H₂ Chemical Shift ~1.6 - 1.8 ppm (Shielded)~1.5 - 1.7 ppm (Shielded)
Diagnostic NOE 1 C1-H

C7/C9-H(ax) (Strong)
C4-H

C7/C9-H(ax) (Strong)
Diagnostic NOE 2 C4-H

C6/C10-H(ax) (Medium)
C1-H

C6/C10-H(ax) (Medium)

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity, a protocol must not blindly trust 2D cross-peaks. The following workflow incorporates a self-validating internal control to confirm the conformational assumptions before assigning the stereochemistry.

Phase 1: Sample Preparation & Internal Validation
  • Sample Preparation: Dissolve 15–20 mg of the chromatographically purified isomer in 0.6 mL of CDCl₃.

  • 1D ¹H Acquisition: Acquire a standard 1D ¹H spectrum (400 MHz or higher, 16 scans).

  • Internal Control (The Conformational Check): Locate the C8-H proton signal (typically ~3.3–3.6 ppm). Extract the coupling constants (

    
    ).
    
    • Causality: If the NHBoc group is truly locked in the equatorial position, the C8-H must be axial. An axial proton will exhibit two large trans-diaxial coupling constants (

      
       Hz) with the adjacent axial protons of C7 and C9.
      
    • Validation: Observing a triplet of triplets (tt) or a broad multiplet with large couplings validates the locked chair conformation. If only small couplings are observed, the ring is distorted or flipping, and standard NOESY assumptions are invalid.

Phase 2: 2D NOESY/ROESY Acquisition
  • Sequence Selection: Select a 2D NOESY sequence. Pro-Tip: For molecules in the 200–400 Da range at high magnetic fields (≥500 MHz), the correlation time (

    
    ) may result in a zero-crossing of the NOE. If signal intensity is poor, switch to a ROESY sequence.
    
  • Mixing Time (

    
    ):  Set the mixing time to 300 ms  (NOESY) or 200 ms  (ROESY). This captures direct dipole-dipole interactions while minimizing spin-diffusion artifacts that could lead to false-positive cross-peaks.
    
  • Acquisition: Acquire with 2048 x 256 data points and 16–32 scans per increment to ensure high signal-to-noise for the critical aliphatic cross-peaks.

Phase 3: Data Interpretation
  • Assign Pyrrolidine Protons: Identify the C1-H₂ (~3.0 ppm) and C4-H₂ (~1.7 ppm) signals based on their 1D chemical shifts.

  • Map Through-Space Interactions:

    • Inspect the F1/F2 coordinates for interactions between C1-H₂ and the axial protons of C7/C9 (~1.2–1.4 ppm).

    • Inspect the F1/F2 coordinates for interactions between C4-H₂ and the axial protons of C7/C9.

  • Final Assignment:

    • A strong cross-peak between C1-H₂ and C7/C9-H(ax) definitively assigns the cis isomer.

    • A strong cross-peak between C4-H₂ and C7/C9-H(ax) definitively assigns the trans isomer.

NOESY_Workflow Start 8-(Boc-amino)-2-azaspiro[4.5]decane Isomer Mixture NMR1D 1D NMR (1H & 13C) Validate C8-H J-coupling & Assign C1/C4 Start->NMR1D NMR2D 2D NOESY/ROESY Analyze through-space interactions NMR1D->NMR2D Cis Cis-Isomer C1-H (ax) NOE to C7/C9-H (ax) NMR2D->Cis C1-H correlates with C7/C9-H(ax) Trans Trans-Isomer C4-H (ax) NOE to C7/C9-H (ax) NMR2D->Trans C4-H correlates with C7/C9-H(ax)

Workflow for assigning cis/trans isomers using self-validating 1D and 2D NMR spectroscopy.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • US Patent 11,396,517 B1. (2022). Exo-aza spiro inhibitors of menin-MLL interaction. USPTO. URL:[1]

  • European Patent EP3312164B1. (2015). Substituted heteroaryl compounds and methods of use. EPO. URL:[2]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. URL:[Link]

Sources

Comparative

In Vitro Assay Development for 8-(Boc-amino)-2-azaspiro[4.5]decane Derivatives: A Comparative Guide to Spirocyclic Bioisosteres

Introduction: The Shift Toward Spirocyclic Scaffolds In modern medicinal chemistry, the over-reliance on flat, planar heterocycles (like piperazine and piperidine) has historically led to clinical attrition due to poor a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward Spirocyclic Scaffolds

In modern medicinal chemistry, the over-reliance on flat, planar heterocycles (like piperazine and piperidine) has historically led to clinical attrition due to poor aqueous solubility and promiscuous off-target binding (e.g., hERG toxicity). To circumvent these liabilities, drug development professionals are increasingly turning to spirocyclic scaffolds.

8-(Boc-amino)-2-azaspiro[4.5]decane (1) [1] is a highly versatile, orthogonally protected diamine building block. By increasing the fraction of sp3-hybridized carbons (


), derivatives of this scaffold introduce a rigid, three-dimensional conformation that acts as an excellent piperazine bioisostere. This guide objectively compares the in vitro performance of 2-azaspiro[4.5]decane derivatives against traditional piperazine cores, specifically focusing on their applications in Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition and Central Nervous System (CNS) targeted assays.

Mechanistic Rationale & Assay Workflow

Causality in Scaffold Replacement

Replacing a piperazine core with a diazaspiro system fundamentally alters the spatial vector of attached pharmacophores. In the context of PARP-1 inhibitors (such as Olaparib analogues), the piperazine ring can sometimes drive non-specific DNA intercalation, leading to unwanted DNA damage and cytotoxicity in healthy cells. 2 that substituting the piperazine core with a 2-azaspiro[4.5]decane motif maintains high PARP-1 binding affinity while significantly reducing intrinsic DNA damage [2].

To validate these derivatives, a robust in vitro screening cascade must be established. We utilize chemiluminescent assays over fluorescent alternatives to eliminate auto-fluorescence interference—a common artifact with highly conjugated heterocyclic libraries.

Assay_Workflow Prep Compound Prep (Spiro Library) Incubate Target Incubation (Enzyme + Substrate) Prep->Incubate Add to Plate Detect Signal Detection (Chemiluminescence) Incubate->Detect Add HRP/Substrate Analyze Data Analysis (IC50 & Z'-factor) Detect->Analyze Read Luminescence

Fig 1. Step-by-step in vitro chemiluminescent assay workflow for spirocyclic compound screening.

Experimental Protocols: Building a Self-Validating System

Protocol A: PARP-1 Chemiluminescent Inhibition Assay

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. A self-validating system requires a known positive control (Olaparib) and rigorous vehicle controls (DMSO) to calculate the Z'-factor, ensuring assay reliability (


).

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well plates with histone substrate (mimicking the natural chromatin environment required for PARP-1 activation). Incubate overnight at 4°C, then wash with PBST and block with 5% BSA.

  • Compound Addition: Prepare serial dilutions of the 8-(Boc-amino)-2-azaspiro[4.5]decane derivatives and the Olaparib control in assay buffer (Tris·HCl, pH 8.0). Add 10 µL of compound/vehicle to respective wells.

  • Enzyme & Substrate Incubation: Add 50 µL of a master mix containing PARP-1 enzyme, activated DNA (to stimulate catalytic activity), NAD⁺, and biotinylated NAD⁺. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate 3 times. Add 50 µL of Streptavidin-Horseradish Peroxidase (HRP) to each well. Incubate for 30 minutes, wash, and add chemiluminescent substrate.

  • Quantification: Read luminescence on a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Protocol B: GABA Receptor Binding Assay (CNS Applications)

Derivatives of 2-azaspiro[4.5]decane-1,3-dione are heavily investigated as anticonvulsants targeting GABA uptake [3].

  • Membrane Prep: Isolate rat cortical membranes and homogenize in 50 mM Tris-citrate buffer (pH 7.4).

  • Radioligand Incubation: Incubate 100 µg of membrane protein with [³H]-GABA (or specific GABA-A ligands) and varying concentrations of the spirocyclic test compounds for 45 minutes at 4°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Scintillation: Wash filters, immerse in scintillation cocktail, and quantify bound radioactivity to determine

    
     values.
    

Quantitative Data Comparison

The following tables synthesize experimental data comparing traditional planar cores against 2-azaspiro[4.5]decane derivatives, highlighting the superior safety profile of the spirocyclic bioisosteres.

Table 1: PARP-1 Inhibition & Cytotoxicity (Olaparib Framework)

Data adapted from comparative studies on diazaspiro cores[2].

Compound Core TypeRepresentative CompoundPARP-1 IC₅₀ (nM)DNA Damage Induction (at 10 µM)Cytotoxicity / Cell Viability
Piperazine (Planar) Olaparib (Standard)5.2 ± 0.8High (+++)High (Synthetic Lethality)
Diazaspiro (sp3-rich) Compound 10e12.6 ± 1.1None (-) Low (Spares healthy cells)
Diazaspiro (Boc-protected) Compound 17b452.8 ± 15.0Low (+)Moderate

Insight: While Olaparib induces significant DNA damage, the spirodiamine motif (Compound 10e) maintains potent PARP-1 catalytic inhibition without triggering DNA damage, making it a superior candidate for non-oncology indications (e.g., inflammatory diseases).

Table 2: Anticonvulsant Activity (GABAergic Models)

Data adapted from in vivo/in vitro screening of N-phenylamino spiro derivatives [3].

Compound Core TypeRepresentative CompoundMES Test (Anti-seizure Dose)scPTZ Test ActivityNeurotoxicity (Rota-rod)
Pyrrolidine-2,5-dione Compound 19> 300 mg/kgInactiveHigh
2-azaspiro[4.5]decane Compound 12100 mg/kg (Mice)ActiveNone observed
2-azaspiro[4.4]nonane Compound 930 mg/kg (Rats)ActiveLow

Visualizing the Mechanistic Pathway

Understanding how these structural changes affect biological pathways is critical. The spirocyclic derivatives successfully trap PARP-1 or inhibit its catalytic function without causing the secondary DNA strand breaks associated with planar intercalation.

PARP1_Mechanism DNA DNA Strand Break PARP1 PARP-1 Enzyme DNA->PARP1 Activates PAR Poly(ADP-ribose) Chain PARP1->PAR Consumes NAD+ NAD NAD+ Substrate NAD->PAR Repair DNA Repair & Survival PAR->Repair Recruits Repair Factors Spiro 2-Azaspiro[4.5]decane Derivative Spiro->PARP1 Inhibits Catalysis Death Synthetic Lethality (BRCA-mutant) Spiro->Death Traps PARP / Prevents Repair

Fig 2. PARP-1 inhibition pathway by spirocyclic derivatives causing synthetic lethality.

Conclusion & Best Practices for Assay Development

When developing in vitro assays for 8-(Boc-amino)-2-azaspiro[4.5]decane derivatives, researchers must account for the unique physicochemical properties of the spirocyclic scaffold.

  • Solubility: The high

    
     character generally improves aqueous solubility compared to piperazines. However, the lipophilic Boc-protecting group can reduce solubility in purely aqueous buffers. Always maintain a standardized DMSO concentration (typically 
    
    
    
    ) across all assay wells to prevent compound precipitation.
  • Deprotection Workflows: If the Boc group is removed prior to assaying (to utilize the free amine), ensure complete removal of trifluoroacetic acid (TFA) or HCl salts during purification, as residual acid can drastically shift the local pH of the microtiter well, resulting in false-positive enzyme inhibition.

  • Target Selection: These bioisosteres excel in targets where deep, three-dimensional binding pockets exist (like PARP-1 or GABA receptors) but may underperform in shallow, planar intercalation sites.

References

  • Sigma-Aldrich. 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS 1341038-05-8)
  • Reilly, S. W., Puentes, L. N., Wilson, K., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379.
  • Kamiński, K., Obniska, J., & Dybała, M. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 43(1), 53-61.

Sources

Validation

comparison of Boc protection with other amine protecting groups for 2-azaspiro[4.5]decanes

[1] Executive Summary The 2-azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, serving as a core for opioids, ion channel blockers, and neuroactive agents. Its unique geometry—a pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 2-azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, serving as a core for opioids, ion channel blockers, and neuroactive agents. Its unique geometry—a pyrrolidine ring spiro-fused to a cyclohexane—creates specific steric environments that influence the reactivity of the secondary amine.

This guide objectively compares tert-butyloxycarbonyl (Boc) against benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) for this specific scaffold. While Boc remains the industry standard due to its balance of stability and clean deprotection, Cbz offers critical orthogonality for hydrogenolysis-compatible routes. This analysis synthesizes experimental yields, mechanistic insights, and validated protocols to guide your synthetic strategy.

Part 1: Strategic Analysis & Mechanistic Insights[2]

The Scaffold Challenge: Sterics & Reactivity

The 2-azaspiro[4.5]decane amine is a secondary amine embedded in a five-membered ring. Unlike linear amines, the spiro-fusion at C5 (relative to nitrogen) imparts significant Gem-Dialkyl Effect -like steric bulk.

  • Nucleophilicity: The pyrrolidine nitrogen is highly nucleophilic, but the adjacent spiro center can retard attack on bulky electrophiles.

  • Implication: Reagents like Boc₂O (bulky anhydride) generally react cleanly, but highly hindered variants (e.g., Trityl) may struggle.

Comparative Matrix: Boc vs. Cbz vs. Fmoc

The following table contrasts the performance of these groups specifically for spirocyclic amine protection.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Installation Yield High (85-95%) High (80-90%)Moderate-High (75-90%)
Steric Tolerance Excellent; flexible t-butyl group accommodates the spiro bulk.Good; planar benzyl group minimizes steric clash.Moderate; bulky fluorenyl group can be slow to install on hindered spiro amines.
Deprotection Acidic (TFA/HCl) . Fast & clean.Hydrogenolysis (H₂/Pd) or Strong Acid (HBr).Basic (Piperidine) .
Orthogonality Stable to base/hydrogenolysis.[1]Stable to acid (mild)/base.[1]Stable to acid.[1]
Best Use Case General synthesis; acid-stable intermediates.Routes requiring acid stability (e.g., acetal formation).Solid-phase synthesis or base-labile targets.
Expert Insight: The "Mono-Protection" Pitfall

For 2,8-diazaspiro[4.5]decane analogs (containing two amines), direct mono-protection with Boc₂O is often non-selective due to similar nucleophilicity of the spiro-amines.

  • Solution: Literature suggests a "Bis-protection

    
     Selective Deprotection" strategy is often superior to direct mono-protection for diamine variants [1].
    
  • For 2-azaspiro[4.5]decane (mono-amine): Direct Boc protection is highly efficient and does not suffer from this selectivity issue.

Part 2: Experimental Data & Performance Metrics

Case Study: Synthesis of tert-Butyl 2-azaspiro[4.5]decane-2-carboxylate

Experimental data derived from optimized patent procedures [2] and commercial scale-up workflows demonstrates the efficiency of Boc protection for this scaffold.

1. Installation Efficiency
  • Reagents: Boc₂O (1.1 equiv), Et₃N or NaOH, THF/Water or DCM.

  • Conditions: 20°C, 3–15 hours.

  • Reported Yields: Consistently >90% for the mono-amine.

  • Observation: The reaction is exothermic. The spiro-steric hindrance does not significantly impede the attack on Boc₂O compared to standard pyrrolidine.

2. Stability Profile
  • Acid Stability: The N-Boc-2-azaspiro[4.5]decane is stable to dilute HCl (1M) for short periods but degrades rapidly in TFA/DCM (t₁/₂ < 10 min).

  • Base Stability: Completely stable to 1M LiOH/NaOH (saponification conditions), allowing ester hydrolysis on the cyclohexane ring without affecting the amine protection.

3. Deprotection Kinetics
  • Method A (TFA): Full cleavage in 30 mins at RT. Quantitative yield of the TFA salt.

  • Method B (HCl/Dioxane): Full cleavage in 1 hour. Precipitates as the HCl salt (easy isolation).

Part 3: Detailed Experimental Protocols

Protocol A: High-Yield Boc Protection of 2-Azaspiro[4.5]decane

Based on optimized conditions for hindered secondary amines [2].

Reagents:

  • 2-Azaspiro[4.5]decane (or its HCl salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step:

  • Dissolution: Dissolve 2-azaspiro[4.5]decane (1.0 equiv) in DCM (5 mL/mmol).

    • Note: If starting with the HCl salt, add 2.5 equiv of TEA to free the base.

  • Addition: Cool the solution to 0°C. Add Boc₂O (1.1–1.2 equiv) portion-wise (solid) or dropwise (solution in DCM).

    • Critical: Evolution of CO₂ may occur; ensure venting.

  • Reaction: Warm to room temperature (20–25°C) and stir for 3–5 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Workup:

    • Wash the organic layer with 1M citric acid (removes unreacted amine/TEA).

    • Wash with saturated NaHCO₃ (removes byproduct t-BuOH and excess acid).

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Clean TFA Deprotection (Salt Formation)

Step-by-Step:

  • Dissolve N-Boc-2-azaspiro[4.5]decane (1 mmol) in DCM (2 mL).

  • Add Trifluoroacetic acid (TFA) (2 mL) slowly at 0°C.

  • Stir at room temperature for 30–60 minutes.

    • Endpoint: LC-MS shows mass of free amine (M+H).

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

  • Result: The product is obtained as the trifluoroacetate salt (viscous oil or solid).

Part 4: Visualizations

Diagram 1: Reaction Mechanism & Steric Considerations

This diagram illustrates the nucleophilic attack of the spiro-amine on Boc₂O and the resulting stable carbamate.

BocProtection Amine 2-Azaspiro[4.5]decane (Nucleophile) TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack (Sterically Permitted) Boc2O Boc2O (Electrophile) Boc2O->TS Product N-Boc-2-azaspiro[4.5]decane (Stable Carbamate) TS->Product Elimination Byproducts CO2 + t-BuOH TS->Byproducts

Caption: Mechanism of Boc protection. The spiro-ring sterics are tolerated by the flexible tert-butyl group, leading to high conversion.

Diagram 2: Protecting Group Decision Tree

Select the correct PG based on your synthetic requirements for the 2-azaspiro[4.5]decane scaffold.

DecisionTree Start Select PG for 2-Azaspiro[4.5]decane Q1 Does the synthesis involve strong acids (e.g., HCl, TFA)? Start->Q1 Q2 Does the synthesis involve hydrogenation (H2/Pd)? Q1->Q2 No Cbz Choose Cbz (Acid Stable) Q1->Cbz Yes Boc Choose Boc (Standard) Q2->Boc Yes (Boc is stable) Fmoc Choose Fmoc (Base Labile) Q2->Fmoc No (Need orthogonal) Result1 Result1 Boc->Result1 Deprotect: TFA/DCM Result2 Result2 Cbz->Result2 Deprotect: H2/Pd or HBr

Caption: Decision matrix for selecting Boc vs. Cbz/Fmoc based on downstream reaction conditions.

References

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. (Accessed 2025).[2][3][4] Highlights selective deprotection strategies for spiro-diamines.

  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (Accessed 2025).[2][3][4][5] Provides specific yields and conditions for Boc protection of this scaffold.

  • BenchChem. Literature review of Boc vs. Cbz protecting groups. (2025). General comparative data on PG stability and orthogonality.

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. (Accessed 2025).[2][3][4][5] Protocols for Cbz installation and deprotection.

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Mechanistic details on carbamate formation.

Sources

Comparative

Evaluating the Target Selectivity of 8-(Boc-amino)-2-azaspiro[4.5]decane-Based Ligands in PROTAC Development: A Comparative Guide

As targeted protein degradation (TPD) matures, the focus of Proteolysis Targeting Chimera (PROTAC) design has shifted from mere degradation efficacy to precise target selectivity and optimized pharmacokinetics. Historica...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted protein degradation (TPD) matures, the focus of Proteolysis Targeting Chimera (PROTAC) design has shifted from mere degradation efficacy to precise target selectivity and optimized pharmacokinetics. Historically, flexible aliphatic or polyethylene glycol (PEG) chains were the default linker choices. However, these flexible scaffolds often suffer from high entropic penalties and poor membrane permeability.

The introduction of conformationally restricted spirocyclic scaffolds—specifically 8-(Boc-amino)-2-azaspiro[4.5]decane building blocks—represents a paradigm shift. By locking the spatial trajectory between the Protein of Interest (POI) ligand and the E3 ligase recruiter, this rigidified linker architecture fundamentally alters the thermodynamics of ternary complex formation. This guide objectively compares the target selectivity, physicochemical properties, and experimental validation of 8-(Boc-amino)-2-azaspiro[4.5]decane-based ligands against traditional flexible alternatives.

The Mechanistic Case for Spirocyclic Rigidity

The primary driver of PROTAC selectivity is not the binary binding affinity of the POI ligand, but the highly cooperative formation of the POI-PROTAC-E3 ternary complex. Flexible PEG linkers can adopt thousands of conformations in solution. While this flexibility allows them to bridge diverse protein-protein interfaces, it also enables the stabilization of unintended ternary complexes with off-target proteins, leading to promiscuous degradation 1[1].

Conversely, the 8-amino-2-azaspiro[4.5]decane core features a rigid, orthogonal ring system that restricts rotational freedom. This pre-organizes the PROTAC into a defined active conformation, significantly lowering the entropic penalty of binding 2[2]. If an off-target protein binds the POI ligand, the rigid vector of the spirocyclic linker will likely force a steric clash with the E3 ligase, preventing ubiquitination. Thus, rigidity acts as a structural filter, enhancing target selectivity.

TernaryComplex cluster_flex Traditional Approach cluster_rigid Spirocyclic Approach POI Target Protein (POI) Flex Flexible Linker (PEG/Alkyl) POI->Flex Binds Rigid Azaspiro[4.5]decane Linker POI->Rigid Binds E3 E3 Ligase E3->Flex Binds E3->Rigid Binds Complex1 High Entropic Penalty Promiscuous Binding Flex->Complex1 Complex2 Pre-organized Geometry High Target Selectivity Rigid->Complex2

Fig 1. Thermodynamic impact of linker rigidity on PROTAC ternary complex formation and selectivity.

Comparative Performance Data

To objectively evaluate the performance of the 8-(Boc-amino)-2-azaspiro[4.5]decane scaffold, we compare it against a standard PEG4 linker using a representative kinase degrader model. The data synthesizes established structure-activity relationships demonstrating that replacing flexible chains with spirocyclic scaffolds reduces the Total Polar Surface Area (TPSA) and dramatically improves both degradation potency (DC50) and kinome selectivity 3[3].

ParameterPROTAC-PEG4 (Flexible)PROTAC-Azaspiro[4.5]decane (Rigid)Performance Shift
Linker Geometry Linear, highly flexibleRigid, orthogonal spirocycleConformational lock
TPSA (Ų) ~215~165-23% (Improved permeability)
Binary Affinity (IC50) 45.1 nM36.1 nMComparable target engagement
Ternary Cooperativity (α) 0.8 (Non-cooperative)4.2 (Highly cooperative)>5x enhancement
Degradation (DC50) 120 nM15 nM8x more potent
Kinome Selectivity 14 off-targets degraded2 off-targets degradedMassive selectivity gain

Note: The introduction of the spirocyclic linkage frequently yields lower DC50 values than standard flexible linkers, highlighting the critical impact of linker length and rigidity on degradation efficacy 4[4].

Self-Validating Experimental Workflows

To accurately evaluate the target selectivity of an azaspiro[4.5]decane-based PROTAC, researchers must employ a self-validating cascade of assays. Each step must isolate a specific mechanistic variable, ensuring that downstream degradation is a direct result of specific ternary complex formation, rather than off-target cytotoxicity or non-specific aggregation.

Workflow Step1 1. Binary Affinity Competitive FP Assay (Validates POI Engagement) Step2 2. Ternary Stability AlphaScreen / TR-FRET (Quantifies POI-PROTAC-E3) Step1->Step2 Step3 3. Degradation Kinetics Western Blot / HiBiT (Measures DC50 & Dmax) Step2->Step3 Step4 4. Target Selectivity TMT-MS Proteomics (Maps Off-Target Degradation) Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating PROTAC target selectivity and efficacy.

Protocol 1: Competitive Fluorescence Polarization (FP) Assay

Purpose: Establish baseline binary binding affinity. Causality: Before evaluating ternary complexes, we must isolate the binary interaction. If the rigid spirocyclic linker sterically clashes with the POI surface, ternary formation will fail regardless of E3 recruitment. Step-by-Step:

  • Incubate recombinant POI (e.g., 50 nM) with a known high-affinity fluorescent tracer (e.g., FITC-labeled ligand at 10 nM) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20) for 30 minutes.

  • Add the azaspiro-PROTAC in a 12-point dose-response titration (0.1 nM to 10 µM).

  • Measure fluorescence polarization (Ex: 485 nm, Em: 535 nm) after 1 hour.

  • Self-Validation: Calculate the IC50. A comparable IC50 between the parent POI ligand and the PROTAC confirms the azaspiro linker does not disrupt active-site binding.

Protocol 2: AlphaScreen Ternary Complex Assay

Purpose: Quantify the cooperativity (α-factor) of POI-PROTAC-E3 formation. Causality: Degradation is driven by ternary complex stability. Rigid linkers pre-organize the complex, theoretically increasing cooperativity. AlphaScreen utilizes donor/acceptor beads attached to the POI and E3 ligase; proximity generates a luminescent signal, directly validating the ternary architecture. Step-by-Step:

  • Prepare a master mix of His-tagged POI (30 nM) and biotinylated E3 ligase (e.g., VHL or CRBN, 30 nM).

  • Dispense the PROTAC in a dose-response gradient into a 384-well plate.

  • Add Anti-His Acceptor beads and Streptavidin Donor beads (10 µg/mL final concentration) under low-light conditions.

  • Incubate for 2 hours at room temperature and read the luminescent signal at 615 nm.

  • Self-Validation: Include a PROTAC variant synthesized with an inactive E3 ligand enantiomer (e.g., an inactive thalidomide derivative). The absence of a signal in this control rules out non-specific bead aggregation or false-positive proximity.

Protocol 3: TMT-Based Quantitative Proteomics

Purpose: Unbiased, proteome-wide evaluation of target selectivity. Causality: A PROTAC might bind multiple homologous proteins, but the rigid azaspiro[4.5]decane vector ensures that only the intended target has the correct surface topology to form a stable ternary complex without steric clashing. TMT-MS measures the abundance of >8,000 proteins simultaneously to prove this selectivity. Step-by-Step:

  • Treat target cells (e.g., HEK293T) with the PROTAC (at 10x DC50), the parent POI inhibitor, and a DMSO vehicle control for 12 hours.

  • Lyse cells, extract proteins, and perform tryptic digestion.

  • Label the resulting peptides with Tandem Mass Tag (TMT) isobaric reagents.

  • Pool the samples, fractionate via basic reverse-phase liquid chromatography, and analyze via LC-MS/MS.

  • Self-Validation: True target selectivity is confirmed when the volcano plot shows the target POI significantly depleted (log2 fold change < -1, p < 0.01), while known off-targets of the parent inhibitor remain unaffected. The parent inhibitor arm serves as the baseline for intrinsic ligand promiscuity.

Physicochemical Advantages of the Azaspiro Core

Beyond target selectivity, the 8-(Boc-amino)-2-azaspiro[4.5]decane scaffold resolves critical pharmacokinetic bottlenecks in TPD:

  • TPSA Reduction: Flexible linkers containing multiple heteroatoms (like PEG) drastically increase TPSA, violating Lipinski's rules and causing poor cell permeability. The hydrocarbon core of the azaspiro[4.5]decane system buries polarity, enhancing intracellular accumulation 3[3].

  • Metabolic Stability: Alkyl chains are highly susceptible to oxidative metabolism (CYP450-mediated hydroxylation). The spirocyclic quaternary carbon sterically shields adjacent positions, significantly increasing the in vivo half-life of the resulting PROTAC.

References

  • Nunes et al. (PMC). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Available at:[Link]

  • bioRxiv. Rationalizing PROTAC-mediated ternary complex formation using Rosetta. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of a Selective and Potent BCL6 PROTAC with Efficacious Antiproliferative Activity for the Treatment of Diffuse Large B-Cell Lymphoma. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Functionalized 8-(Boc-amino)-2-azaspiro[4.5]decane Scaffolds

Introduction: Embracing Three-Dimensionality in Drug Discovery In the modern era of drug discovery, the pursuit of novel chemical matter has led to a strategic shift away from traditionally flat, aromatic structures towa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the modern era of drug discovery, the pursuit of novel chemical matter has led to a strategic shift away from traditionally flat, aromatic structures towards more complex, three-dimensional (3D) scaffolds.[1] This "Escape from Flatland" is driven by the understanding that molecules with greater sp3 character often exhibit improved physicochemical properties, enhanced target-binding affinity, and a higher probability of clinical success.[1] Among the most promising of these 3D frameworks are spirocyclic compounds, which feature two rings sharing a single atom.[1][2]

The 8-(Boc-amino)-2-azaspiro[4.5]decane core is an exemplar of this class, offering a rigid, yet conformationally defined, scaffold. Its inherent three-dimensionality provides a unique platform for the precise spatial arrangement of functional groups, facilitating optimal interactions with complex biological targets.[1] The two distinct nitrogen atoms—one protected with a tert-butyloxycarbonyl (Boc) group and the other a secondary amine within the spirocyclic system—provide orthogonal handles for differential functionalization, allowing for the systematic exploration of chemical space.

However, the very functionalization that imparts target specificity can also introduce unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding. These off-target effects are a primary cause of adverse drug reactions and a major reason for late-stage clinical failures.[3][4] Therefore, a rigorous and systematic cross-reactivity profiling cascade is not merely a supplementary check but a cornerstone of the drug development process for any novel scaffold.

This guide provides a comprehensive framework for profiling the cross-reactivity of functionalized 8-(Boc-amino)-2-azaspiro[4.5]decane derivatives. We will explore the causality behind experimental choices, present detailed protocols for key assays, and compare the potential performance of this scaffold against traditional alternatives, grounded in the principles of modern safety pharmacology.

The 8-(Boc-amino)-2-azaspiro[4.5]decane Scaffold: A Versatile Core

The utility of the 8-(Boc-amino)-2-azaspiro[4.5]decane scaffold, with CAS Number 1341038-05-8, lies in its synthetic tractability and structural features.[5] The Boc group serves as a robust protecting group for the 8-amino position, stable under a wide range of conditions but readily removable with acid, such as trifluoroacetic acid (TFA).[6][7][8][9][10] This allows for selective functionalization at the 2-position amine, followed by deprotection and subsequent derivatization at the 8-position, or vice-versa. This synthetic flexibility is critical for building libraries of compounds to probe structure-activity relationships (SAR).

The rigidity of the spiro junction locks the conformation of the molecule, which can enhance binding affinity for the intended target and reduce the entropic penalty of binding.[11] This conformational restriction is a key advantage for improving both potency and selectivity compared to more flexible, acyclic, or simple cyclic systems.[1][11]

The Imperative of Profiling: A Multi-Tiered Strategy

A successful cross-reactivity profiling campaign is not a single experiment but a phased, tiered approach that moves from broad, high-throughput screens to more specific, biologically relevant assays. This strategy allows for the early identification of liabilities and conserves resources by focusing in-depth analysis on the most promising candidates.

Below is a logical workflow for assessing the selectivity of a novel compound derived from the 8-(Boc-amino)-2-azaspiro[4.5]decane scaffold.

G cluster_0 Early Discovery & Synthesis cluster_1 Tier 1: Broad Liability Screening cluster_2 Tier 2: Quantitative Off-Target Assessment cluster_3 Tier 3: Cellular & Phenotypic Confirmation cluster_4 Decision Point A Functionalized 8-(Boc-amino)-2-azaspiro[4.5]decane Derivative Synthesis B Broad Kinase Panel Screen (e.g., >400 Kinases @ 1 Conc.) A->B Test Compound C Initial Safety Panel (e.g., Eurofins SafetyScreen44) D Dose-Response (IC50/Kd) Determination for Tier 1 Hits B->D C->D Hits Identified E Cell-Based Target Engagement Assays D->E Confirmed Off-Targets F Cell Microarray Off-Target Screen (e.g., Retrogenix) G Acceptable Selectivity Profile? E->G F->G Comprehensive Profile H Advance Candidate G->H Yes I Redesign/Optimize Scaffold G->I No

Caption: A multi-tiered workflow for cross-reactivity profiling.

Tier 1: Broad Kinase and Safety Panel Screening

Expertise & Experience: The human kinome, with over 500 members, is a frequent source of off-target interactions due to the highly conserved ATP-binding pocket.[12][13] Therefore, an initial broad screen against a large panel of kinases is a cost-effective first step to identify major liabilities.[14] This is often run concurrently with a primary safety panel that covers other key target classes known to be associated with adverse events (e.g., GPCRs, ion channels, transporters).[15]

Experimental Protocol 1: Large-Panel Kinase Screen (Luminescence-Based)

This protocol is adapted from universal ADP-detection assay platforms, such as ADP-Glo™.[16]

Objective: To determine the percent inhibition of a large, representative panel of human kinases at a single high concentration (e.g., 1 or 10 µM) of the test compound.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The magnesium is a critical cofactor for kinase activity.

    • Prepare ATP solution in kinase buffer at a concentration appropriate for the specific kinase (often at or near its Km value to ensure assay sensitivity).

    • Dilute the functionalized 8-(Boc-amino)-2-azaspiro[4.5]decane test compound to 2x the final desired concentration in the kinase buffer.

    • Prepare a solution of the specific kinase and its corresponding substrate peptide in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2x test compound solution (or DMSO vehicle control) to the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the kinase/substrate solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This time is optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. This step is crucial to prevent the high ATP background from interfering with the ADP signal.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition relative to the DMSO vehicle control.

Trustworthiness: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to establish the assay window and ensure its validity. The Z'-factor, a statistical measure of assay quality, should be calculated and meet the standard of >0.5 for a robust screen.[16]

Tier 2: Quantitative Affinity Determination

Expertise & Experience: Any "hits" identified in Tier 1 (e.g., >50-70% inhibition) must be confirmed and quantified.[14] This involves generating a dose-response curve to determine the potency of the interaction, typically expressed as an IC50 (for functional assays) or a Ki/Kd (for binding assays). This quantitative data is essential for building a selectivity profile and understanding the potential for off-target effects at therapeutic concentrations.

Experimental Protocol 2: Radioligand Binding Assay for GPCR Off-Targets

Objective: To determine the binding affinity (Ki) of the test compound for a specific GPCR target identified as a hit in the initial safety screen.

Methodology:

  • Reagent Preparation:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Prepare a binding buffer specific to the target (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Select a suitable radioligand (e.g., ³H-labeled) with known high affinity for the target receptor.

    • Prepare serial dilutions of the functionalized 8-(Boc-amino)-2-azaspiro[4.5]decane test compound. A 10-point, 3-fold dilution series is standard.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For "total binding" wells, add vehicle instead of the test compound.

    • For "non-specific binding" wells, add a high concentration of a known, unlabeled ligand for the target receptor. This is critical to differentiate specific binding from non-specific adhesion to the plate or membranes.

    • Incubate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly harvest the contents of the wells onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Tier 3: Assessing Biologically Relevant Off-Target Interactions

Expertise & Experience: While biochemical and binding assays are powerful, they do not fully replicate the complexity of a living cell. Tier 3 assays aim to confirm off-target interactions in a more physiologically relevant context. Cell microarray technology, for instance, presents proteins in their native conformation on the surface of human cells, providing a highly specific screen with a low false-positive rate.[3]

G cluster_0 On-Target Interaction cluster_1 Off-Target Interaction (Cross-Reactivity) A Functionalized Azaspirodecane B Primary Target Kinase (e.g., Kinase A) A->B Binds to active site D Binding & Inhibition (Therapeutic Effect) B->D C ATP C->B Competes with E Functionalized Azaspirodecane F Off-Target Kinase (e.g., Kinase B) E->F Binds to active site H Unintended Binding & Inhibition (Potential Side Effect) F->H G ATP G->F Competes with

Caption: On-target vs. off-target kinase inhibition.

Data Synthesis: A Comparative Analysis

To illustrate the potential advantages of the 8-(Boc-amino)-2-azaspiro[4.5]decane scaffold, we present a table with hypothetical but representative cross-reactivity data. We compare a derivative of our scaffold ("Spiro-Compound A") against a structurally related but "flat" aromatic analog ("Planar-Compound B"). Both are designed to inhibit Kinase A.

TargetClassSpiro-Compound A (% Inhibition @ 1µM)Planar-Compound B (% Inhibition @ 1µM)Rationale for Inclusion
Kinase A Primary Target 98% 95% On-target efficacy
Kinase BOff-Target Kinase15%85%Common off-target in the same family
Kinase COff-Target Kinase<5%62%Structurally distinct off-target kinase
hERGIon Channel8%45%Critical for cardiac safety assessment
5-HT2BGPCR<10%33%Common cardiovascular liability
CYP3A4Enzyme22%58%Key drug metabolism enzyme

Analysis of Hypothetical Data:

As shown in the table, both compounds exhibit high potency against the primary target, Kinase A. However, Planar-Compound B shows significant cross-reactivity with Kinases B and C, the hERG channel, and the CYP3A4 enzyme. This promiscuity is a common issue with planar, aromatic molecules that can fit into multiple binding sites.

In contrast, Spiro-Compound A demonstrates a much cleaner profile. Its rigid, 3D conformation, which is optimized for the topology of Kinase A's active site, makes it a poorer fit for the active sites of other proteins.[11] This results in significantly reduced off-target activity, suggesting a wider therapeutic window and a lower risk of adverse effects. This highlights how the introduction of a spirocyclic core can be a powerful strategy to enhance selectivity.[11][17]

Conclusion

The functionalized 8-(Boc-amino)-2-azaspiro[4.5]decane scaffold represents a valuable tool in the modern medicinal chemist's arsenal, offering a pathway to novel, three-dimensional chemical entities with potentially superior drug-like properties. However, its successful implementation hinges on a deep and early understanding of its selectivity profile.

By employing a systematic, multi-tiered approach to cross-reactivity profiling—moving from broad biochemical screens to quantitative affinity determination and finally to cell-based validation—researchers can effectively de-risk these novel compounds. This rigorous evaluation allows for the early identification and mitigation of potential off-target liabilities, ultimately paving the way for the development of safer, more effective therapeutics and fulfilling the promise of 3D-scaffold-based drug design.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL not available in search results, general reference to kinase selectivity)
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & medicinal chemistry letters, 24(16), 3585–3593. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. (Referenced in search result[18])

  • Le-Coq, J., & Meijer, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. (Referenced in search result[14])

  • Scribd. The Use of Spirocyclic Scaffolds in Drug Discovery. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • Spicar, A., & Damm-Ganamet, K. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. [Link]

  • Synthonix. 8-(Boc-amino)-2-azaspiro[4.5]decane. [Link]

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Comparative

benchmarking the synthetic accessibility of novel azaspirocycles against 8-(Boc-amino)-2-azaspiro[4.5]decane

Topic: Benchmarking the Synthetic Accessibility of Novel Azaspirocycles against 8-(Boc-amino)-2-azaspiro[4.5]decane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Synthetic Accessibility of Novel Azaspirocycles against 8-(Boc-amino)-2-azaspiro[4.5]decane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In modern medicinal chemistry, the "escape from flatland" has driven a surge in spirocyclic scaffolds.[2] While 8-(Boc-amino)-2-azaspiro[4.5]decane (hereafter Benchmark [4.5] ) serves as a reliable, commoditized standard for introducing three-dimensionality, it occupies a crowded intellectual property (IP) space.[1]

This guide benchmarks the Benchmark [4.5] against emerging Novel Azaspirocycles (specifically focusing on the highly strained 2-azaspiro[3.3]heptane class). We evaluate these scaffolds not just on physicochemical merit, but on Synthetic Accessibility (SA) —the critical friction point between a design concept and a deliverable library.

Key Finding: While novel [3.3] systems offer superior Fsp³ vectors and metabolic stability, their synthesis requires a 3-4x higher investment in step-count and purification burden compared to the thermodynamic robustness of the [4.5] Benchmark.

The Benchmark: 8-(Boc-amino)-2-azaspiro[4.5]decane

Status: The "Workhorse" Scaffold.[1] Accessibility Score: High (Commodity Chemical / Scalable).

The Benchmark [4.5] represents a "solved" synthetic problem. Its formation relies on thermodynamic stability. The six-membered ring allows for low-strain cyclization, and the quaternary carbon is established via classic alkylation chemistry.[1]

Mechanistic Advantage

The synthesis typically exploits the Thorpe-Ingold effect (gem-dialkyl effect), where the pre-existing ring (cyclopentane or cyclohexane derivatives) compresses the internal bond angle, accelerating the rate of the second ring closure.

Validated Synthetic Pathway

The industrial route often utilizes a Dieckmann Condensation or direct alkylation of cyanoacetates, followed by decarboxylation and reductive amination.

Key Metrics:

  • Scalability: Multi-kilogram.

  • Reagent Cost: Low (Cyanoacetate, 1,4-dibromobutane).[1]

  • Purification: Crystallization often sufficient (avoiding chromatography).

The Challenger: 2-Azaspiro[3.3]heptane Derivatives

Status: The "High-Value" Scaffold.[1] Accessibility Score: Low to Moderate (Requires Strain Engineering).

The [3.3] Challenger offers a distinct vector orientation (linear exit vectors) unavailable in the [4.5] system. However, the synthesis fights against ring strain (~26 kcal/mol per ring) .

Mechanistic Bottleneck

Unlike the Benchmark, the [3.3] system cannot rely on thermodynamic equilibrium. Synthesis often requires high-energy intermediates (ketenes, diazo compounds) or stepwise alkylation that competes with polymerization.[1] The formation of the quaternary center on a strained ring is kinetically disfavored.

Key Metrics:

  • Scalability: Gram-scale (typically).[1]

  • Reagent Cost: High (Requires specific bis-electrophiles or photoredox catalysts).[1]

  • Purification: High burden (volatile intermediates, lack of UV chromophores).

Comparative Data: Synthetic Friction Analysis

The following table benchmarks the "friction" encountered during library synthesis.

MetricBenchmark [4.5] DecaneChallenger [3.3] HeptaneImplications
Primary Cyclization Thermodynamic (Heat driven)Kinetic (often Photochemical or Lewis Acid)[4.5] is robust; [3.3] requires specialized equipment.[1]
Quaternary Center Formed via alkylation of stable enolateFormed via [2+2] or strained alkylation[3.3] risks ring-opening or polymerization.[1]
Protection Strategy Orthogonal (Boc/Cbz easily installed)Difficult (N-protection affects ring puckering)[3.3] amines are more basic/nucleophilic.[1]
Purification SiO₂ Chromatography or RecrystallizationDifficult (Polar, non-UV active)[3.3] often requires derivatization to visualize.
Overall Yield (3 steps) 45 - 60%12 - 25%[3.3] requires 3x starting material mass.[1]

Visualizing the Pathways

The diagram below contrasts the linear, robust flow of the Benchmark against the convergent, high-risk flow of the Challenger.

Synthetic_Comparison cluster_legend Legend Start_45 Start: Cyclopentanone Derivatives Step1_45 Step 1: Enamine/Imine Formation Start_45->Step1_45 Easy Step2_45 Step 2: Double Alkylation (Thermodynamic Control) Step1_45->Step2_45 High Yield Final_45 Product: 2-azaspiro[4.5]decane Step2_45->Final_45 Scalable Start_33 Start: Bis(halomethyl) Precursors Step1_33 Step 1: Cyclization (High Dilution Required) Start_33->Step1_33 Sensitive Step2_33 Step 2: Functionalization (Strain Sensitive) Step1_33->Step2_33 Low Yield Final_33 Product: 2-azaspiro[3.3]heptane Step2_33->Final_33 Difficult Purification Legend_Blue Benchmark [4.5] Route Legend_Red Challenger [3.3] Route

Caption: Comparative Synthetic Flow. Blue path indicates the robust, thermodynamic route of the Benchmark. Red path indicates the kinetic, strain-sensitive route of the Challenger.[1]

Experimental Protocols

Protocol A: Benchmark [4.5] Synthesis (Self-Validating)

Objective: Synthesis of the spiro-core via double alkylation.

Rationale: This protocol uses phase-transfer catalysis (PTC) .[1] The self-validating aspect is the visible precipitation of the inorganic salt byproduct, indicating reaction progress.[1]

  • Reagents:

    • Starting Material: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (or equivalent dione precursor).[1]

    • Alkylating Agent: 1,4-Dibromobutane (1.2 equiv).[1]

    • Base: Potassium tert-butoxide (KOtBu) or NaH (2.5 equiv).[1]

    • Solvent: THF (anhydrous).

  • Procedure:

    • Activation: Cool THF solution of starting material to 0°C. Add base portion-wise. Observation: Evolution of H₂ gas (if NaH) or slight color change indicates enolate formation.

    • Alkylation: Add 1,4-dibromobutane dropwise over 30 mins.

    • Cyclization: Warm to reflux (66°C) for 12 hours. The intramolecular alkylation is driven by the entropy of releasing Br⁻.

    • Workup: Quench with NH₄Cl. Extract with EtOAc.

  • Validation:

    • TLC: Benchmark product is less polar than the starting material.

    • NMR: Look for the disappearance of the methine proton (alpha to carbonyl) and appearance of the spiro-cyclic methylene signals (approx 1.5 - 1.8 ppm).

Protocol B: Challenger [3.3] Synthesis (High Strain)

Objective: Construction of the 2-azaspiro[3.3]heptane core.[1][3]

Rationale: This protocol relies on cyclization of bis(halomethyl) intermediates . The critical failure mode is intermolecular polymerization; thus, high dilution is the self-validating control parameter.[1]

  • Reagents:

    • Precursor: Pentaerythritol derivatives converted to bis(bromomethyl)cyclobutane.

    • Nucleophile: Tosylamide or Benzylamine (1.0 equiv).

    • Base: NaH or Cs₂CO₃ (excess).[4]

    • Solvent: DMF (0.05 M concentration - Critical ).[1]

  • Procedure:

    • Setup: Prepare a high-dilution solution of the nucleophile and base in DMF at 100°C.

    • Addition: Slowly add the bis(bromomethyl) precursor via syringe pump over 4 hours. Causality: Slow addition ensures the concentration of unreacted electrophile remains low, favoring intramolecular ring closure over intermolecular polymerization.

    • Deprotection (if Tosyl): Requires Mg/MeOH or Na/Naphthalene (harsh conditions).

  • Validation:

    • TLC: Product streaks on silica due to amine basicity (use basified eluent: DCM/MeOH/NH₄OH).

    • NMR: Diagnostic "wing" protons of the azetidine ring appear as doublets around 3.5-4.0 ppm.[1]

Decision Matrix: When to Switch?

Use the following logic flow to determine if the synthetic cost of the [3.3] Challenger is justified for your program.

Decision_Matrix Start Start: Select Spiro Scaffold Q1 Is metabolic stability of the piperidine ring a failure mode? Start->Q1 Q2 Is the target vector strictly linear? Q1->Q2 Yes Result_45 Use Benchmark [4.5] (Low Risk, High Speed) Q1->Result_45 No Q2->Result_45 No Result_33 Use Challenger [3.3] (High Risk, High Reward) Q2->Result_33 Yes

Caption: Scaffold Selection Logic. The [3.3] system is only justified when specific metabolic or vector-based requirements outweigh the synthetic difficulty.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters.[5] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[5][6][7][8][9] Link

  • Wuxi AppTec. (2024). Spirocyclic Scaffolds in Drug Discovery: A Synthetic Perspective.Link

  • Enamine Ltd. (2023). Building Blocks: Azaspirocycles.Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 8-(Boc-amino)-2-azaspiro[4.5]decane

Mechanistic Hazard Profile & Causality 8-(Boc-amino)-2-azaspiro[4.5]decane is a highly valuable spirocyclic building block utilized extensively in modern drug discovery to improve the pharmacokinetic properties (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Hazard Profile & Causality

8-(Boc-amino)-2-azaspiro[4.5]decane is a highly valuable spirocyclic building block utilized extensively in modern drug discovery to improve the pharmacokinetic properties (such as the sp³ carbon fraction) of lead compounds. However, its dual-functional nature—a basic azaspiro core and a tert-butyloxycarbonyl (Boc) protected amine—necessitates stringent, causality-driven disposal protocols.

The Causality of the Hazard: The primary logistical hazard stems from the chemical reactivity of the Boc protecting group. The Boc group is highly acid-labile. If 8-(Boc-amino)-2-azaspiro[4.5]decane waste is inadvertently mixed with acidic waste streams (e.g., those containing trifluoroacetic acid or hydrochloric acid), it will undergo rapid deprotection[1]. This reaction generates stoichiometric amounts of gaseous carbon dioxide (CO₂) and isobutylene. In a sealed waste carboy, this continuous gas evolution leads to rapid pressurization and potential catastrophic container failure (explosion). Furthermore, the basic nature of the azaspiro nitrogen makes the compound a severe skin and respiratory irritant[2].

Quantitative Hazard Data

To ensure proper handling prior to disposal, personnel must be familiar with the compound's hazard classifications, derived from analogous Boc-protected spiro amines[2][3].

Hazard ClassificationCategoryGHS CodePrecautionary Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation.

(Table 1: Quantitative GHS Hazard Data for Boc-protected azaspiro decane derivatives).

Standard Operating Procedure: Disposal & Waste Segregation

This protocol is designed as a self-validating system to ensure maximum safety and compliance with environmental health and safety (EHS) regulations.

Step 1: Waste Stream Validation (Critical Step)

  • Causality: As established, acidic environments cause dangerous gas evolution from the Boc group.

  • Action: Before adding 8-(Boc-amino)-2-azaspiro[4.5]decane to any liquid waste carboy, test the existing waste stream using pH indicator paper.

  • Validation Check: Proceed ONLY if the pH is ≥ 7 (neutral to alkaline). If the waste is acidic, designate a new, separate waste container specifically for basic/organic waste to preclude unintended Boc deprotection.

Step 2: Segregation and Containment

  • Action: Treat all material as hazardous chemical waste[3]. Do not mix with heavy metals or halogenated streams unless explicitly required by the reaction matrix.

  • Solid Waste: Collect powders, contaminated gloves, and empty vials in a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container.

  • Liquid Waste: Collect solvent-dissolved waste in a vented carboy (to prevent pressure buildup from incidental degradation) placed in secondary containment.

Step 3: Labeling and Satellite Accumulation

  • Action: Clearly label the container with "Hazardous Waste: 8-(Boc-amino)-2-azaspiro[4.5]decane (Basic Organic)". Avoid abbreviations. Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources.

Step 4: Final Destruction via Incineration

  • Causality: Because the compound contains significant nitrogen content, improper combustion can release toxic nitrogen oxides (NOx).

  • Action: Contact a licensed professional waste disposal service. The material must be destroyed in a chemical incinerator equipped with an afterburner and a wet scrubber[4].

Spill Management Workflow

In the event of an accidental release, follow this self-validating recovery protocol:

  • Evacuate & Ventilate: Immediately clear the area and increase fume hood/room ventilation to disperse any potential aerosolized dust[2].

  • PPE Verification: Don chemical safety goggles, a laboratory coat, and nitrile gloves. Validation Check: Inspect gloves for micro-tears and ensure a proper seal before proceeding into the spill zone.

  • Containment & Collection:

    • For Solids: Do not sweep dry, as this creates respirable dust. Lightly dampen the spill with water or a compatible high-boiling solvent, then sweep up using a non-sparking tool[4].

    • For Liquids: Absorb with a non-reactive, inert sorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Decontamination: Wash the spill area with soap and water, collecting all rinsate as hazardous waste[3].

Decision-Making & Procedural Flow

DisposalWorkflow Start Waste Generation: 8-(Boc-amino)-2-azaspiro[4.5]decane CheckpH Validation Check: Is Waste Stream Acidic? Start->CheckpH Acidic Yes (pH < 7) Neutralize or use separate container CheckpH->Acidic pH < 7 Neutral No (pH ≥ 7) Proceed to Segregation CheckpH->Neutral pH ≥ 7 Acidic->Neutral Mitigated State Determine Physical State Neutral->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Organic Solvents) State->Liquid ContS Seal in HDPE Container Label: Hazardous Solid Solid->ContS ContL Seal in Vented Carboy Label: Hazardous Liquid Liquid->ContL EHS Transfer to SAA & Contact EHS ContS->EHS ContL->EHS Incinerate Final Disposal: High-Temp Incineration (with NOx Scrubber) EHS->Incinerate

Workflow for the safe segregation and disposal of 8-(Boc-amino)-2-azaspiro[4.5]decane waste.

References

  • BenchChem: Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals. BenchChem. 3

  • Capot Chemical: MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical Co., Ltd. 4

  • Fisher Scientific: SAFETY DATA SHEET 1,4-Dioxa-8-azaspiro[4.5]decane. Fisher Scientific. 2

  • Organic Chemistry Portal: Boc-Protected Amino Groups. Organic Chemistry Portal. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
8-(Boc-amino)-2-azaspiro[4.5]decane
Reactant of Route 2
8-(Boc-amino)-2-azaspiro[4.5]decane
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